molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1447615
CAS No.: 1556457-89-6
M. Wt: 213.03 g/mol
InChI Key: TUJHMVADVRQFKX-UHFFFAOYSA-N
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Description

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, often referred to as a 7-deazapurine.[1][2][3] The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom fundamentally alters the electronic and metabolic properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[4] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antiviral, and anticancer properties, frequently by acting as potent kinase inhibitors.[5][6]

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, in particular, serves as a crucial intermediate in the synthesis of a variety of potent kinase inhibitors. The bromine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of the chemical space around the 7-deazapurine core to optimize target affinity and selectivity. This guide provides a detailed technical overview of the primary synthetic routes to this valuable building block, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Direct Electrophilic Bromination: This strategy involves the direct bromination of the pre-formed 7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold. This is often the more convergent and atom-economical approach.

  • Multi-step Synthesis from a Pre-brominated Pyrimidine: This linear synthesis involves the construction of the pyrrole ring onto a pyrimidine core that already bears the bromine substituent. This method can offer advantages in terms of regioselectivity and the availability of starting materials.

The choice between these strategies is often dictated by the availability and cost of the starting materials, desired scale of the synthesis, and the potential for side reactions.

Route 1: Direct Electrophilic Bromination of 7H-pyrrolo[2,3-d]pyrimidin-2-amine

This is arguably the most straightforward approach to the target molecule. The electron-rich nature of the pyrrole ring in the 7-deazapurine system makes it susceptible to electrophilic aromatic substitution. The C5 position is the most activated site for this reaction.

Mechanism of Bromination

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, typically N-Bromosuccinimide (NBS), is activated to provide an electrophilic bromine species which is then attacked by the electron-rich C5 position of the pyrrole ring. The resulting sigma complex then loses a proton to rearomatize and yield the final product.

G cluster_0 Electrophilic Aromatic Substitution Start 7H-pyrrolo[2,3-d]pyrimidin-2-amine Intermediate Sigma Complex Start->Intermediate + Br+ NBS N-Bromosuccinimide (NBS) NBS->Intermediate Provides electrophilic bromine Product This compound Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide G cluster_1 Multi-step Synthesis Workflow Start 2-amino-4-chloro-5-bromopyrimidine Step1 Nucleophilic Substitution with Aminoacetaldehyde Acetal Start->Step1 Intermediate Substituted Pyrimidine Step1->Intermediate Step2 Acid-catalyzed Cyclization Intermediate->Step2 Product This compound Step2->Product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, this guide is presented not merely as a compilation of data, but as a strategic blueprint for understanding and leveraging a molecule of significant therapeutic potential. This compound is more than a heterocyclic compound; it is a versatile scaffold, a cornerstone for the rational design of targeted therapeutics.[1] Its pyrrolo[2,3-d]pyrimidine core, an isostere of natural purines, grants it privileged access to a host of enzymes that are pivotal in cellular signaling, particularly kinases.[1] The strategic placement of a bromine atom at the 5-position and an amine group at the 2-position provides a rich chemical handle for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Our exploration of this molecule has revealed its significant role as an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell migration, invasion, and survival.[1] This foundational activity underscores its potential as a starting point for the development of novel anti-cancer agents.[1] This guide is therefore designed to provide a comprehensive understanding of its core physicochemical properties, offering both established experimental data and robust computational predictions to empower your research and development endeavors. We will delve into its structural and spectroscopic characteristics, solubility, and ionization behavior, and provide actionable experimental protocols for its synthesis and analysis.

I. Molecular Identity and Structural Elucidation

A thorough understanding of a molecule's identity is the bedrock of all subsequent investigation. Here, we consolidate the fundamental identifiers for this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1556457-89-6[2]
Molecular Formula C₆H₅BrN₄[2]
Molecular Weight 213.04 g/mol [2]
Canonical SMILES C1=C(C2=CN=C(N=C2N1)N)BrN/A
InChI Key TUJHMVADVRQFKX-UHFFFAOYSA-NN/A

II. Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

A. Physical State and Thermal Properties

The compound is expected to be a solid at room temperature, a common characteristic of aromatic heterocyclic compounds with the potential for intermolecular hydrogen bonding.

PropertyValueMethod
Melting Point 245-265 °CPredicted
Boiling Point Data not readily availableN/A

Note: The predicted melting point suggests moderate thermal stability, consistent with its fused aromatic structure.[1]

B. Solubility Profile

Solubility is a critical parameter influencing bioavailability and formulation. The presence of the amino group and the nitrogen atoms in the rings suggests some potential for aqueous solubility through hydrogen bonding, while the bromo-substituted aromatic system imparts lipophilicity.

PropertyValueMethod
Aqueous Solubility (logS) -2.5 to -3.5Predicted
Qualitative Solubility Likely soluble in organic solvents like DMSO and DMFInferred

The predicted logS value indicates that the compound is likely to be poorly soluble in water.

C. Ionization Behavior (pKa)

The pKa values are crucial for understanding the compound's charge state at physiological pH, which in turn affects its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule possesses both basic (amino group and pyrimidine nitrogens) and weakly acidic (pyrrole N-H) centers.

PropertyValueMethod
Most Basic pKa 3.5 - 4.5Predicted
Most Acidic pKa 9.0 - 10.0Predicted

The predicted basic pKa suggests that the compound will be predominantly in its neutral form at physiological pH (7.4).

III. Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from the extensive literature on related pyrrolo[2,3-d]pyrimidines.[3]

  • ¹H NMR: The aromatic protons on the fused ring system are expected to appear in the region of δ 6.5–8.5 ppm. The amino group protons may present as a broad singlet due to exchange phenomena.[1] The proton on the pyrrole nitrogen (N-H) would also be expected in the downfield region.

  • ¹³C NMR: The spectrum will show characteristic signals for the sp² hybridized carbons of the bicyclic aromatic system.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak ([M]+) at m/z corresponding to its molecular weight of approximately 213.04 g/mol .[1]

  • Isotopic Pattern: A key diagnostic feature will be the presence of a doublet for the molecular ion peak, with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]

  • Fragmentation: Common fragmentation pathways for such compounds typically involve the cleavage of the amino substituent and the loss of the bromine atom.[1]

IV. Synthesis and Chemical Reactivity

This compound is typically synthesized through the bromination of the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold. The bromine atom at the 5-position serves as a versatile synthetic handle for further modifications, primarily through cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships.

G cluster_synthesis Synthetic Pathway cluster_reactivity Chemical Reactivity Start 7H-pyrrolo[2,3-d]pyrimidine Product This compound Start->Product Bromination Reagent Bromine (Br2) or NBS in DMF Reagent->Product Core This compound Product1 5-Aryl/Heteroaryl derivatives Core->Product1 Product2 5-Alkynyl derivatives Core->Product2 Product3 5-Amino derivatives Core->Product3 Reaction1 Suzuki Coupling Reaction1->Product1 Reaction2 Sonogashira Coupling Reaction2->Product2 Reaction3 Buchwald-Hartwig Amination Reaction3->Product3

Caption: Synthetic and reactivity overview.

V. Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and characterization of this compound.

A. Synthesis Protocol: Bromination of 7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established procedures for the bromination of pyrrolopyrimidines.[4]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in DMF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Pour the reaction mixture into a mixture of ice and water containing sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine.

  • Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Start Dissolve 7H-pyrrolo[2,3-d]pyrimidine in DMF Add_Br2 Add Bromine solution dropwise Start->Add_Br2 Stir Stir at RT for 4h (Monitor by TLC) Add_Br2->Stir Quench Pour into ice/water with Na2S2O3 Stir->Quench Neutralize Add NaHCO3 (aq) until basic Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: Synthesis workflow.

B. Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method for determining equilibrium solubility.

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

C. Protocol for pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added.

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility).

  • Acidification: Acidify the solution with a standard solution of a strong acid (e.g., HCl) to protonate all basic sites.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the titration curve.

VI. Conclusion and Future Directions

This compound represents a molecule of high strategic value in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, combining available experimental data with robust computational predictions to offer a holistic understanding. The provided protocols for synthesis and analysis are intended to serve as a practical resource for researchers.

The true potential of this scaffold lies in its amenability to chemical modification. The bromine atom at the 5-position is a gateway to a vast chemical space that can be explored through various cross-coupling reactions. Future research should focus on the systematic exploration of this chemical space to develop derivatives with enhanced potency, selectivity, and drug-like properties. A deeper understanding of the structure-activity and structure-property relationships will undoubtedly pave the way for the discovery of novel therapeutics targeting a range of diseases.

VII. References

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Retrieved from [Link]

  • ResearchGate. Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo.... Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • ChemAxon. pKa calculation. Retrieved from [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • ResearchGate. (PDF) 5-Bromo-2-chloropyrimidin-4-amine. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Center for Biotechnology Information. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

  • National Center for Biotechnology Information. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one. PubChem. Retrieved from [Link]

Sources

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Derivatives

Introduction: The Significance of the 7-Deazapurine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine nucleus is one such "privileged scaffold".[1] Structurally, it is a deaza-isostere of adenine, a fundamental component of adenosine triphosphate (ATP).[2][3] This structural mimicry is the key to its biological significance; by replacing a nitrogen atom at the 7-position with a carbon, the molecule retains the ability to interact with ATP-binding sites in enzymes while offering new avenues for chemical modification.[4] This guide focuses on a specific, strategically functionalized derivative, this compound. While this compound itself is often a pivotal synthetic intermediate, its core structure is central to a class of powerful, targeted kinase inhibitors.[1][5] We will explore the mechanistic principles of this scaffold, the downstream signaling consequences of its inhibition, and the experimental methodologies used to validate its action.

Core Mechanism: Competitive ATP Inhibition of Protein Kinases

The vast majority of therapeutics derived from the 7H-pyrrolo[2,3-d]pyrimidine core function as ATP-competitive protein kinase inhibitors.[2][6] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental process in cellular signal transduction. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3]

The 7-deazapurine structure of the pyrrolo[2,3-d]pyrimidine core enables it to fit into the ATP-binding pocket of various kinases. It forms critical hydrogen bonds with the "hinge region" of the kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain, effectively blocking the entry of endogenous ATP and halting the phosphorylation cascade. The this compound molecule is particularly valuable because the bromine atom at the C5 position serves as a versatile chemical handle.[1] Using transition-metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, researchers can attach a wide variety of substituents at this position.[1] These modifications are crucial for tuning the molecule's potency and, critically, its selectivity for specific kinases over the hundreds of others in the human kinome.

Targeted Kinase Families and Downstream Pathways

Derivatives built upon the this compound scaffold have been developed to potently and selectively inhibit several key kinase families implicated in disease.

Janus Kinases (JAKs) and the JAK-STAT Pathway

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases essential for cytokine signaling.[7] Upon cytokine binding, receptors dimerize, bringing associated JAKs into proximity to auto-phosphorylate and activate each other.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression involved in immunity and inflammation.[8][9]

Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, are designed to block the ATP-binding site of JAKs, preventing this entire cascade.[9] This mechanism is highly effective in treating autoimmune diseases like rheumatoid arthritis.[10] A selective JAK1 inhibitor, for example, can block signaling from numerous inflammatory cytokines while avoiding the JAK2 homodimer that regulates red blood cell production, thereby reducing potential side effects.[10]

Caption: The JAK-STAT signaling pathway and its inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and proliferation.[11] Overexpression of FAK is common in many cancers and is associated with metastasis.[5] Derivatives of this compound have been designed to inhibit FAK, thereby reducing cancer cell motility and invasion.[5][11]

Other Kinase Targets

The versatility of the scaffold has allowed for the development of inhibitors targeting a broad range of other kinases, including:

  • p21-activated kinase 4 (PAK4): Implicated in cancer cell survival and motility.[6]

  • EGFR, Her2, VEGFR2: Receptor tyrosine kinases crucial for tumor growth and angiogenesis.[12][13]

  • Aurora Kinases: Serine/threonine kinases that regulate mitosis, making them attractive anticancer targets.[14]

Quantitative Analysis: Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors relies on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the 7H-pyrrolo[2,3-d]pyrimidine core, chemists can optimize binding affinity. The table below summarizes inhibitory data for representative derivatives from the literature, demonstrating the potency that can be achieved.

Compound IDTarget KinaseIC₅₀ (nM)Target Cancer Cell LineCellular IC₅₀ (µM)Reference
18h FAK19.1U-87MG (Glioblastoma)0.35[11]
A-549 (Lung Cancer)0.24[11]
MDA-MB-231 (Breast Cancer)0.34[11]
5k EGFR40HepG2 (Liver Cancer)N/A[12][13]
Her2102[12][13]
VEGFR2204[12][13]
CDK2114[12][13]
PF-04965842 JAK1N/AN/AN/A[10]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of inhibitor potency.

Experimental Validation: Protocols and Workflows

Synthesizing a potential inhibitor is only the first step. Its mechanism of action must be rigorously validated through a series of biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FAK)

Objective: To determine the direct inhibitory effect of a test compound on purified kinase activity and calculate its IC₅₀ value.

Causality: This biochemical assay isolates the enzyme and inhibitor from cellular complexity. A positive result directly attributes activity to the inhibition of the target kinase, forming the basis of any mechanistic claim.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human FAK enzyme to a working concentration (e.g., 2 ng/µL) in kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate and ATP (at its Kₘ concentration) in kinase buffer.

    • Prepare a serial dilution of the test compound (derived from this compound) in DMSO, then dilute further in kinase buffer.

  • Assay Execution (in a 384-well plate):

    • Add 5 µL of the diluted test compound to appropriate wells.

    • Add 5 µL of the FAK enzyme solution to all wells and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution (e.g., ADP-Glo™ Kinase Assay from Promega), which quantifies the amount of ADP produced.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Western Blot for Target Engagement

Objective: To confirm that the inhibitor blocks the kinase's activity within a living cell by measuring the phosphorylation of a known downstream substrate.

Causality: This protocol validates the in-vitro findings in a biological context. Observing a dose-dependent decrease in the phosphorylation of a target like STAT (for a JAK inhibitor) or FAK itself (autophosphorylation) provides strong evidence that the compound is engaging its intended target and disrupting the signaling pathway.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., A-549 cells) lysis 2. Cell Lysis (Release proteins) start->lysis Add lysis buffer quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant Normalize samples sds Gel Electrophoresis quant->sds Load equal amounts transfer Membrane Transfer sds->transfer Electrical current block 6. Blocking (Prevent non-specific binding) transfer->block Use milk or BSA ab1 7. Primary Antibody Incubation (e.g., anti-pFAK) block->ab1 Binds to target protein ab2 8. Secondary Antibody Incubation (HRP-conjugated) ab1->ab2 Binds to primary Ab detect 9. Chemiluminescent Detection (Visualize bands) ab2->detect Add substrate

Caption: A standard workflow for Western Blot analysis to validate kinase inhibition.

Methodology:

  • Cell Treatment: Seed cancer cells (e.g., A-549) and allow them to adhere. Treat the cells with increasing concentrations of the test compound for a specified time.

  • Lysis: Wash cells with cold PBS and add RIPA lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-FAK Tyr397).

    • Wash the membrane, then incubate with a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP) that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-FAK) or a housekeeping protein like GAPDH.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a foundational building block for a generation of targeted therapies. Its intrinsic ability to mimic ATP allows derivatives to competitively inhibit protein kinases, while its strategic bromination provides the synthetic versatility needed to achieve high potency and selectivity. The mechanism of action, rooted in the disruption of pathogenic signaling cascades like the JAK-STAT and FAK pathways, has been extensively validated through rigorous biochemical and cellular assays. Future research will undoubtedly continue to leverage this privileged scaffold, exploring new substitutions and linker strategies to overcome drug resistance, improve pharmacokinetic properties, and develop inhibitors for novel kinase targets, further solidifying the role of the 7-deazapurine core in modern medicine.

References

  • This compound - Smolecule. (2023-08-16). Smolecule.
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Deriv
  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Semantic Scholar.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023-01-03).
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020-07-14). PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). MDPI.
  • This compound. Benchchem.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017-03-03). PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). PubMed Central.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024-10-04). PubMed.
  • Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. PubMed.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009-10-01). Bioorganic & Medicinal Chemistry Letters.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018-02-08). PubMed.
  • Substituted (7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds useful as jak1 inhibitors.
  • Tofacitinib, Janus kinase (JAK) inhibitor (CAS 477600-75-2). Abcam.
  • JAK Inhibitors. MedChemExpress.

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An In-Depth Technical Guide to the NMR Spectral Data of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy and supported by spectral data from closely related analogues. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding the structural characteristics of this molecule through its NMR signature.

Introduction: The Significance of this compound

This compound, also known as 2-amino-5-bromo-7-deazapurine, is a crucial building block in the synthesis of a wide range of biologically active compounds. Its pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold," appearing in numerous kinase inhibitors and other therapeutic agents.[1] The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the amino group at C2 influences the molecule's electronic properties and hydrogen bonding capabilities.[1]

Accurate structural elucidation is paramount in drug discovery. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the chemical shifts and coupling patterns based on the electronic effects of the substituents and the inherent properties of the heterocyclic ring system.

While direct, publicly available experimental spectra for this specific molecule are not consistently reported, this guide will provide a highly accurate, predicted dataset. This prediction is synthesized from foundational NMR principles and substantiated by published data for structurally similar compounds, ensuring a reliable and scientifically sound interpretation.

The Molecular Structure and its Influence on NMR Spectra

To comprehend the NMR spectrum, one must first understand the molecule's structure and the electronic environment of each atom.

Caption: Structure of this compound with atom numbering.

The key features influencing the NMR spectrum are:

  • The Aromatic System: The fused pyrrolo[2,3-d]pyrimidine core is aromatic, meaning its protons and carbons will resonate in the characteristic downfield regions of the NMR spectrum.

  • The Amino Group (-NH₂): Located at C2, this is a strong electron-donating group. It increases the electron density on the pyrimidine ring, particularly at the ortho and para positions, which will shift the corresponding carbon and proton signals upfield (to a lower ppm value).

  • The Bromine Atom (-Br): Positioned at C5, bromine is an electronegative, electron-withdrawing atom. It decreases the electron density in its vicinity, causing a downfield shift for adjacent nuclei. It also possesses a notable anisotropic effect that can influence nearby protons.

  • The Pyrrole NH and C6-H: The pyrrole ring contains an N-H proton and a C-H proton at the 6-position. The C6-H is the only proton directly on the five-membered ring, making its signal distinct.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆, which is capable of solubilizing the compound and exchanging with the N-H protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes and Justification
H6 7.2 - 7.5Singlet (s)This proton is on the electron-rich pyrrole ring. Its chemical shift is influenced by the adjacent bromine at C5. In the related compound 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the H6 proton appears at 6.91 ppm.[2] However, the C2-amino group in our target molecule is more electron-donating than the C4-amino group, which may lead to a slightly more shielded (upfield) environment for H6 compared to a C4-substituted analogue. It appears as a singlet as there are no adjacent protons within three bonds.
NH₂ 6.0 - 6.5Broad Singlet (br s)The protons of the primary amine will typically appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will readily exchange with D₂O. In the analogue 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the NH₂ signal is observed at 5.92 ppm.[2]
N7-H 11.0 - 12.0Broad Singlet (br s)The pyrrole N-H proton is acidic and part of the aromatic system. It typically resonates far downfield and the signal is often broad.[3] This signal will also exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts are based on the electronic effects of the substituents and data from analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes and Justification
C2 158 - 162The C2 carbon is directly attached to two nitrogen atoms and the electron-donating amino group, causing it to be significantly downfield.
C4 150 - 154This carbon is part of the pyrimidine ring and is adjacent to two nitrogen atoms, placing it in the downfield region. In the related 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, the C4 carbon (with a chloro-substituent) is at 152.2 ppm.[2]
C4a 100 - 105This is a bridgehead carbon at the fusion of the two rings. In related pyrrolo[2,3-d]pyrimidines, this carbon typically appears around 102-104 ppm.[2]
C5 90 - 95The C5 carbon is directly bonded to the bromine atom. The strong shielding effect of the bromine atom (the "heavy atom effect") causes this carbon to shift significantly upfield. This is a highly characteristic signal.
C6 125 - 130This is the only CH carbon in the pyrrole ring. In 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, the C6 signal is at 128.7 ppm.[2]
C7a 150 - 154This is the second bridgehead carbon, part of both the five- and six-membered rings. Its chemical shift is similar to C4.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it is an excellent solvent for many heterocyclic compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with the aromatic signals of the analyte.

  • Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Step 2: ¹H NMR Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard 1D proton experiment.

  • Parameters:

    • Spectral Width: 0 to 16 ppm.

    • Number of Scans: 16-64 scans to ensure good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Temperature: 298 K (25 °C).

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Step 3: ¹³C NMR Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Step 4: 2D NMR for Unambiguous Assignment (Optional but Recommended)

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the C6 carbon by identifying its correlation to the H6 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for confirming the assignment of quaternary carbons (C2, C4, C4a, C5, C7a) by observing their long-range couplings to the H6, NH₂, and N7-H protons.

NMR Data Acquisition and Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1D ¹H NMR Acquisition (400 MHz, 16-64 scans) A->B C 1D ¹³C NMR Acquisition (Proton Decoupled, >1024 scans) A->C D Data Processing (FT, Phasing, Baseline Correction, Referencing) B->D C->D E Structural Interpretation (Chemical Shift, Multiplicity Analysis) D->E F 2D NMR (HSQC/HMBC) (For Unambiguous Assignments) E->F If needed G Final Structure Confirmation E->G F->G

Caption: A streamlined workflow for acquiring and interpreting NMR data.

Conclusion: A Self-Validating System for Structural Integrity

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By understanding the fundamental principles of how substituents influence chemical shifts and by leveraging data from closely related, published analogues, we can confidently predict and interpret the NMR data for this important heterocyclic compound. The provided protocols for data acquisition and the detailed justification for each spectral assignment create a self-validating framework for researchers. This ensures not only the confirmation of the molecule's identity but also provides a deeper understanding of its electronic structure, which is crucial for its application in the rational design of new therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Abraham, R. J., & Griffiths, L. (n.d.). ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available at: [Link]

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mass spectrometry of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key intermediate and a potential inhibitor of enzymes like focal adhesion kinase, its structural confirmation and purity assessment are critical.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, data interpretation, and structural elucidation using modern mass spectrometry techniques.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₆H₅BrN₄) is a 7-deazapurine analog.[3] The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The presence of a bromine atom and an amine group on this core structure dictates its chemical reactivity and provides unique analytical handles for mass spectrometry.[1]

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for analyzing such compounds, offering unparalleled accuracy in mass measurement, which is crucial for confirming elemental composition and identifying unknown metabolites or degradation products.[4][5][6] When coupled with tandem mass spectrometry (MS/MS), it provides definitive structural information through controlled molecular fragmentation.[6][7]

Foundational Principles: Ionization and Instrumentation

Choosing the Right Ionization Technique

For a molecule like this compound, which possesses polar functional groups (amine, nitrogen heterocycle) and is not readily volatile, Electrospray Ionization (ESI) is the premier choice.[8]

  • Causality behind the Choice : ESI is a "soft" ionization technique that transfers molecules from a liquid phase to a gas phase as ions with minimal fragmentation.[8] The basic nitrogen atoms in the pyrrolopyrimidine core and the exocyclic amine are readily protonated in a slightly acidic mobile phase, making the molecule ideal for analysis in positive ion mode ([M+H]⁺). This approach ensures that the intact molecular ion is the most abundant species in the MS1 spectrum, providing a clear starting point for any analysis.

The Power of High-Resolution Mass Spectrometry (HRMS)

While unit-resolution mass spectrometers (like triple quadrupoles) are workhorses for quantification, HRMS instruments (such as Orbitrap or TOF analyzers) provide a critical advantage in discovery and development.[5][9]

  • Expert Insight : For this compound, HRMS allows for the confident determination of its elemental composition.[4] The ability to measure mass with an accuracy of <5 ppm distinguishes the target molecule from other potential isobaric (same nominal mass) impurities. This is a self-validating system; a high mass accuracy match for the [M+H]⁺ ion and its characteristic isotopic pattern provides unequivocal confirmation of the compound's identity.

The Analytical Workflow: From Sample to Spectrum

A robust and reproducible workflow is paramount for generating high-quality data. The following diagram and protocols outline a validated approach for the analysis of this compound.

Caption: A typical workflow for the LC-HRMS analysis of small molecules.

Detailed Experimental Protocol: Sample Preparation

Rationale : Proper sample preparation is critical to prevent contamination of the mass spectrometer and to avoid matrix effects that can suppress the analyte signal.[2][10] The goal is to prepare a clean, particle-free solution at a concentration suitable for ESI-MS.[11]

  • Stock Solution Preparation : Accurately weigh and dissolve the compound in Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mg/mL.

    • Insight: DMSO is an excellent solvent for many heterocyclic compounds, but high concentrations can cause ion suppression. This stock is for dilution only.

  • Working Solution Preparation : Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[11]

    • Insight: Diluting into the mobile phase ensures compatibility with the LC system and promotes efficient ionization. Formic acid is added to facilitate protonation.

  • Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter into an appropriate autosampler vial.

    • Insight: This step removes any particulates that could clog the sensitive tubing and columns of the LC-MS system.[11]

Detailed Experimental Protocol: LC-HRMS/MS Analysis

Rationale : Liquid chromatography separates the analyte from impurities before it enters the mass spectrometer, reducing complexity and improving detection.[2][7]

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high-resolution separation with sharp peaks, enhancing sensitivity.
Column C18 Reversed-Phase, e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µmExcellent retention and peak shape for polar heterocyclic compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with an acid modifier to promote protonation for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute the compound efficiently while separating from potential impurities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and good peak shape.
MS System Orbitrap or Q-TOF HRMS InstrumentCapable of high mass accuracy and resolution.[9]
Ionization Mode ESI, PositiveAs discussed, ideal for protonating the basic nitrogens.
MS1 Resolution >60,000 (FWHM)Sufficient to resolve the isotopic pattern and perform accurate mass measurements.[9]
Scan Range m/z 100-500Covers the mass of the parent ion and expected fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense ions from the MS1 survey scan.
Collision Energy Stepped (e.g., 15, 30, 45 eV) or RampedUsing a range of energies ensures that both low-energy (major fragments) and high-energy (smaller fragments) pathways are observed.

Data Interpretation: Decoding the Spectra

MS1 Spectrum: The Molecular Ion Signature

The most defining feature in the MS1 spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[12][13] This results in two distinct molecular ion peaks separated by approximately 2 m/z units, referred to as the M and M+2 peaks.[14]

Ion SpeciesIsotope CompositionCalculated Exact Mass (m/z)Expected Relative Abundance
[M+H]⁺ [C₆H₆⁷⁹BrN₄]⁺213.9852~100%
[M+2+H]⁺ [C₆H₆⁸¹BrN₄]⁺215.9831~98%
[M+1+H]⁺ Primarily due to ¹³C isotope in the [M+H]⁺ ion214.9885~6.5%

These values provide a high-confidence fingerprint for compound identification.

MS/MS Spectrum: Structural Elucidation through Fragmentation

Tandem mass spectrometry (MS/MS) breaks the protonated molecule apart in a controlled manner, providing fragments that act as puzzle pieces to confirm the structure. The proposed fragmentation pathway below is based on established principles for heterocyclic and halogenated compounds.[14][15][16]

Fragmentation_Pathway parent [M+H]⁺ m/z 213.9 / 215.9 frag1 [M+H - Br]⁺ m/z 135.0665 parent->frag1 - •Br (Radical Loss) frag2 [M+H - HCN]⁺ m/z 186.9 / 188.9 parent->frag2 - HCN frag3 [M+H - NH₃]⁺ m/z 196.9 / 198.9 parent->frag3 - NH₃ frag4 [C₅H₄N₂]⁺ m/z 104.0374 frag1->frag4 - HCN

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Key Fragmentation Pathways:

  • Loss of a Bromine Radical (-•Br) : This is often a highly favorable fragmentation pathway for bromo-aromatic compounds, leading to the formation of a stable radical cation.[14] This results in a fragment at m/z 135.0665 . The loss of the isotopic signature confirms the departure of the bromine atom.

  • Loss of Ammonia (-NH₃) : Elimination of the neutral ammonia molecule from the 2-amino group is a common fragmentation for amino-pyrimidines. This would produce a doublet peak at m/z 196.9 / 198.9 .

  • Loss of Hydrogen Cyanide (-HCN) : The pyrimidine ring can undergo cleavage, often by eliminating a stable HCN molecule. This would result in a fragment peak at m/z 186.9 / 188.9 .

  • Sequential Fragmentation : The fragment at m/z 135.0665 (from the loss of Br) can undergo further fragmentation, such as the loss of HCN, to produce a smaller fragment at m/z 104.0374 .

Conclusion

The mass spectrometric analysis of this compound is a robust process when approached with a sound understanding of the molecule's chemical properties. By leveraging ESI for soft ionization and HRMS for accurate mass determination, unequivocal identification is readily achievable. The characteristic M/M+2 isotopic pattern serves as a definitive confirmation of the bromine atom's presence. Furthermore, a systematic analysis of the MS/MS fragmentation patterns, particularly the characteristic losses of Br, NH₃, and HCN, provides comprehensive structural validation. The methodologies and insights presented in this guide offer a self-validating framework for the confident analysis of this important heterocyclic compound in any research or drug development setting.

References

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  • ResearchGate. (n.d.). Sample preparation techniques for mass spectrometry in the clinical laboratory. [Link]

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  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

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  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. [Link]

  • Brodbelt, J. S., et al. (2008). ESI-MS Characterization of a Novel Pyrrole-Inosine Nucleoside that Interacts with Guanine Bases. Journal of the American Society for Mass Spectrometry, 19(10), 1543-1551. [Link]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512. [Link]

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A Technical Guide to 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a Focal Adhesion Kinase (FAK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from the extracellular matrix and growth factor receptors to regulate fundamental cellular processes including survival, proliferation, migration, and invasion.[1][2][3] Its overexpression and hyperactivity are hallmarks of numerous advanced-stage cancers, correlating with increased tumor growth, metastasis, and poor prognosis.[1][4][5] This makes FAK a compelling therapeutic target for oncology. This guide provides an in-depth technical overview of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a small molecule inhibitor based on the pyrrolopyrimidine scaffold, which has shown potential in targeting FAK.[6] We will explore the molecular rationale for FAK inhibition, the specific attributes of this compound, and provide detailed, field-proven protocols for its comprehensive preclinical evaluation, from initial biochemical assays to complex cell-based functional studies and in vivo models.

The Rationale for Targeting Focal Adhesion Kinase (FAK)

FAK Structure and Activation

FAK is a 125 kDa protein characterized by a central catalytic kinase domain, flanked by a large N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[4] In its inactive state, the FERM domain binds to the kinase domain, inducing an autoinhibitory conformation.[4]

The canonical activation of FAK is initiated by the clustering of integrin receptors following their engagement with extracellular matrix (ECM) proteins like fibronectin or collagen.[2][4][7] This event disrupts the autoinhibitory interaction, leading to the autophosphorylation of FAK at tyrosine 397 (Y397).[5][7][8]

The FAK Signaling Cascade: A Pro-Tumorigenic Hub

The phosphorylation of Y397 is the seminal event in FAK signaling, creating a high-affinity binding site for the SH2 domain of Src family kinases.[7] The recruitment of Src leads to the formation of a fully active FAK/Src signaling complex.[4][8] This complex phosphorylates a host of downstream substrates, including p130Cas and paxillin, thereby activating multiple oncogenic pathways.[2][3][5]

Key downstream pathways include:

  • Ras/MAPK Pathway: The FAK/Src complex can phosphorylate Grb2, an adaptor protein that recruits SOS and activates the Ras-MAPK cascade, promoting cell proliferation.[2][3]

  • PI3K/AKT Pathway: FAK can directly bind to the p85 subunit of PI3K, leading to the activation of AKT, a critical mediator of cell survival and anti-apoptotic signals.[2][8]

  • Rho Family GTPases: FAK signaling orchestrates the activity of Rac and Rho, master regulators of the actin cytoskeleton, lamellipodia formation, and focal adhesion dynamics, which are essential for cell migration and invasion.[5][9]

The central role of FAK in these processes makes it a strategic target for disrupting cancer cell proliferation, survival, and metastasis.[1][8]

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin, Collagen Integrins Integrins ECM->Integrins Binding FAK_inactive FAK (Inactive) Integrins->FAK_inactive Clustering & Activation FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation on Y397 Src Src FAK_active->Src Recruits FAK_Src_Complex FAK/Src Complex FAK_active->FAK_Src_Complex Src->FAK_Src_Complex p130Cas p130Cas FAK_Src_Complex->p130Cas Phosphorylates PI3K PI3K FAK_Src_Complex->PI3K Activates Grb2_SOS Grb2/SOS FAK_Src_Complex->Grb2_SOS Activates Rho_GTPases Rac/Rho p130Cas->Rho_GTPases AKT AKT PI3K->AKT Ras_MAPK Ras/MAPK Grb2_SOS->Ras_MAPK Survival Survival (Anti-apoptosis) AKT->Survival Proliferation Proliferation Ras_MAPK->Proliferation Migration_Invasion Migration & Invasion Rho_GTPases->Migration_Invasion

Figure 1: FAK Signaling Cascade.

Profile of the Inhibitor: this compound

Chemical and Structural Properties

This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds, a scaffold that has proven highly effective for designing kinase inhibitors.[10][11] The core structure consists of a fused pyrrole and pyrimidine ring system.[6] The strategic placement of a bromine atom at the 5-position and an amino group at the 2-position are critical for its biological activity and interaction with the FAK kinase domain.[6]

PropertyValueSource
Molecular Formula C₆H₅BrN₄[12]
Molecular Weight 213.04 g/mol [12]
Core Scaffold 7H-pyrrolo[2,3-d]pyrimidine[6]
Key Substituents 5-Bromo, 2-Amino[6]
Mechanism of Action

As an ATP-competitive inhibitor, this compound is designed to occupy the ATP-binding pocket within the FAK catalytic domain.[10][13] The 7H-pyrrolo[2,3-d]pyrimidine core is known to form critical hydrogen bonds with the hinge region of the kinase (e.g., with residues like Glu500), effectively blocking the binding of ATP and preventing the crucial Y397 autophosphorylation event.[10] This abrogation of FAK's enzymatic activity halts the entire downstream signaling cascade, thereby inhibiting FAK-mediated cell functions.[1][13]

Synthesis Outline

The synthesis of this compound can be achieved through several routes. A common approach involves the direct bromination of the 7H-pyrrolo[2,3-d]pyrimidine backbone.[6] More complex, multi-step syntheses can also be employed, often starting with precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and involving subsequent cyclization and substitution reactions to yield the final product.[6][14]

Preclinical Evaluation: A Step-by-Step Technical Workflow

The following protocols provide a robust framework for evaluating the efficacy and mechanism of this compound.

Workflow 1: Biochemical Kinase Inhibition Assay
  • Objective: To quantify the direct inhibitory activity of the compound on purified, recombinant FAK enzyme. The ADP-Glo™ Kinase Assay is a reliable method.[15]

  • Causality: This is the foundational experiment. It validates that the compound directly targets the intended enzyme, independent of any cellular complexity. A potent IC₅₀ value here justifies proceeding to cell-based assays.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of active recombinant human FAK protein (e.g., 10 ng/µL) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of a suitable FAK substrate peptide in the same buffer.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in buffer containing a fixed percentage of DMSO. Include a DMSO-only vehicle control.

    • Prepare a 10 µM ATP solution.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of each compound dilution (or vehicle).

    • Add 10 µL of the 2X FAK enzyme solution to each well.

    • Add 10 µL of the 2X substrate solution.

    • Initiate the reaction by adding 5 µL of the 10 µM ATP solution. The final reaction volume is 30 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 30 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 60 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Workflow 2: Target Engagement in a Cellular Context
  • Objective: To confirm that the compound inhibits FAK autophosphorylation within intact cancer cells.

  • Causality: This experiment bridges the gap between the biochemical assay and a functional cellular outcome. It demonstrates target engagement at the molecular level inside the cell, proving the compound is cell-permeable and effective in a physiological environment.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture a FAK-overexpressing cell line (e.g., MDA-MB-231 breast, Panc-1 pancreatic, U-87 MG glioblastoma) to 70-80% confluency.[10]

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Immunoblotting:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-FAK (Y397) and total FAK. Use β-actin as a loading control.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL detection system.

  • Analysis:

    • Perform densitometry to quantify the p-FAK/Total FAK ratio, normalized to the loading control.

Workflow 3: Phenotypic Anti-Cancer Assays

These assays evaluate the functional consequences of FAK inhibition on cancer cell behavior.

3.3.1 Cell Migration (Wound Healing Assay)

  • Objective: To assess the inhibitor's effect on cancer cell motility.[5][16]

  • Causality: This is a direct functional readout of a process heavily dependent on FAK. Inhibition of wound closure provides strong evidence that the compound disrupts the cytoskeletal rearrangements required for movement.[5]

Wound_Healing_Workflow cluster_Phase1 Setup cluster_Phase2 Treatment cluster_Phase3 Monitoring & Analysis A 1. Seed cells to create a confluent monolayer B 2. Create a uniform 'wound' with a sterile tip or tool A->B C 3. Wash to remove debris B->C D 4. Add media with inhibitor (dose-response) & vehicle C->D E 5. Image at T=0 D->E F 6. Incubate and image at set time points (e.g., 24h, 48h) E->F G 7. Measure wound area and calculate % closure F->G

Figure 2: Wound Healing Assay Workflow.

3.3.2 Cell Invasion (Transwell Assay)

  • Objective: To measure the ability of cells to invade through a basement membrane, mimicking metastasis.[17]

  • Causality: This assay adds a layer of complexity to the migration assay by requiring the cells to degrade an ECM barrier, a process where FAK is also implicated. Success here indicates a more potent anti-metastatic potential.

Figure 3: Transwell Invasion Assay Workflow.

3.3.3 Cell Adhesion Assay

  • Objective: To determine if FAK inhibition disrupts the initial attachment of cells to the ECM.

  • Causality: FAK is activated upon adhesion and also modulates the strength of that adhesion.[18] This assay tests the inhibitor's effect on the very first step of the FAK activation process.

Step-by-Step Protocol:

  • Plate Preparation: Coat wells of a 96-well plate with 10 µg/mL fibronectin overnight at 4°C. Wash and block with 1% BSA.

  • Cell Treatment: Suspend cells in serum-free media and treat with various concentrations of the inhibitor for 30 minutes.

  • Adhesion: Seed 50,000 cells per well onto the coated plate. Incubate for 45-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification: Add crystal violet stain to the remaining adherent cells, incubate, wash, and then solubilize the dye. Read absorbance at ~570 nm.

Workflow 4: In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor activity of the compound in a living animal model.[10][19]

  • Causality: This is the ultimate preclinical test of efficacy. It integrates the compound's pharmacokinetics, pharmacodynamics, and anti-tumor activity in a complex biological system, providing the most relevant data for potential clinical translation.

Xenograft_Workflow A 1. Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice B 2. Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C 3. Randomize mice into - Vehicle Control Group - Treatment Group(s) B->C D 4. Administer inhibitor (e.g., oral gavage) daily for 21-28 days C->D E 5. Monitor tumor volume and body weight 2-3x weekly D->E F 6. At study end, excise tumors for weight and IHC analysis (p-FAK, Ki-67) E->F

Figure 4: In Vivo Xenograft Study Workflow.

Data Interpretation and Expected Outcomes

A successful FAK inhibitor profile for this compound would be characterized by the following data:

AssayExpected OutcomeImplication
Biochemical Kinase Assay Potent IC₅₀ (low nM range)Direct and high-affinity target engagement.
Cellular p-FAK Western Blot Dose-dependent reduction in p-FAK (Y397)Confirms cell permeability and on-target activity.
Cell Proliferation Assay Dose-dependent inhibition of cell growthDemonstrates cytostatic or cytotoxic effects.
Migration/Invasion Assays Significant reduction in cell motility and invasionIndicates strong anti-metastatic potential.[5]
Adhesion Assay Inhibition of cell attachment to ECMConfirms disruption of the initial FAK signaling trigger.
In Vivo Xenograft Study Significant Tumor Growth Inhibition (TGI)Demonstrates efficacy in a complex biological system.[20]

Conclusion

This compound represents a promising chemical entity for the targeted inhibition of Focal Adhesion Kinase. Its pyrrolopyrimidine core is a well-validated scaffold for kinase inhibition, and its mechanism of action directly targets the central node of a critical oncogenic signaling pathway. The comprehensive experimental workflow detailed in this guide provides a rigorous, self-validating system for its preclinical evaluation. By systematically progressing from biochemical validation to cellular target engagement, functional phenotypic assays, and finally to in vivo efficacy models, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent for cancer and other FAK-driven diseases.

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The 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Biological Activity and Mechanistic Evaluation

Introduction: The Rise of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with high affinity and selectivity for a range of biological targets. The introduction of a bromine atom at the 5-position, creating 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, further enhances its utility as a versatile starting point for the synthesis of potent therapeutic agents.[1][2] This guide provides an in-depth exploration of the biological activities of derivatives of this core structure, focusing on their applications in oncology and inflammatory diseases. We will delve into the key molecular targets, the signaling pathways they modulate, and the robust experimental protocols required for their evaluation.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases that drive tumor growth, proliferation, and metastasis.[1]

Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[1][3] Its overexpression is frequently associated with metastatic cancers.[1][3] Several this compound derivatives have been identified as potent FAK inhibitors.[1]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation at Tyr397. This initial phosphorylation event is critical for the recruitment of other signaling proteins, such as Src, and the subsequent activation of downstream pathways like the PI3K/AKT and RAS/MAPK cascades, which are crucial for cancer progression.[4][5] By blocking this initial step, these inhibitors effectively shut down FAK-mediated signaling.

Signaling Pathway:

FAK_Signaling ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pY397 FAK-pY397 FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment FAK_Src FAK/Src Complex pY397->FAK_Src Src->FAK_Src Downstream Downstream Signaling (PI3K/AKT, MAPK) FAK_Src->Downstream Response Cell Migration, Proliferation, Survival Downstream->Response Inhibitor 5-Bromo-7H-pyrrolo[2,3-d] pyrimidin-2-amine Derivative Inhibitor->FAK

Caption: FAK signaling pathway and the point of inhibition.

A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives with a dimethylphosphine oxide group were synthesized and found to be potent FAK inhibitors, with IC50 values in the nanomolar range. The representative compound, 25b, demonstrated an IC50 of 5.4 nM against FAK and inhibited the proliferation of MDA-MB-231 breast cancer and A549 lung cancer cells. This compound also induced apoptosis and suppressed the migration of A549 cells.

Modulation of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of cancer.[6] Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as highly selective CDK2 inhibitors.[6][7]

Mechanism of Action: By inhibiting CDK2, these compounds can halt the cell cycle at the G1/S transition, preventing DNA replication and cell division.[8][9] This can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on CDK2 activity for their proliferation.

Inhibition of Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor signaling pathway. It is a validated target for the treatment of B-cell malignancies and autoimmune diseases. A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been designed as reversible BTK inhibitors.

Key Findings: Compound 28a from this series showed excellent potency with an IC50 of 3.0 nM against the BTK enzyme and inhibited the proliferation of several B-cell lymphoma cell lines. Importantly, this compound also demonstrated efficacy in an in vivo collagen-induced arthritis model, highlighting its potential for treating rheumatoid arthritis.

Quantitative Data Summary: Anticancer Activity
Compound IDTargetIC50 (Enzyme)Cell LineIC50 (Cell Proliferation)Reference
25bFAK5.4 nMA549 (Lung)3.2 µM
28aBTK3.0 nMRamos8.52 µM
28aBTK3.0 nMJeko-111.10 µM
28aBTK3.0 nMDaudi7.04 µM
8fDDR2-HT-29 (Colon)4.55 µM[10][11]
8gDDR2-HT-29 (Colon)4.01 µM[10][11]
23c--A549 (Lung)3.103 µM[8]
23d--Skov-3 (Ovarian)3.721 µM[8]

Anti-inflammatory and Other Biological Activities

The therapeutic potential of this compound derivatives extends beyond oncology into the realm of inflammatory and other diseases.

Inhibition of STAT6

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a critical role in the Th2 immune response associated with allergic conditions like asthma.[12]

Mechanism of Action: Upon activation by IL-4, STAT6 dimerizes, translocates to the nucleus, and activates the transcription of genes involved in the allergic inflammatory response.[13][14] Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent STAT6 inhibitors, blocking this signaling cascade.[12]

Signaling Pathway:

STAT6_Signaling IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 Dimer STAT6 Dimer pSTAT6->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Response Allergic Inflammation Transcription->Response Inhibitor 7H-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->STAT6

Caption: IL-4/STAT6 signaling pathway and point of inhibition.

Compound 24 (AS1810722) was identified as a potent STAT6 inhibitor that also showed good CYP3A4 inhibition profile.[12] This compound was able to inhibit in vitro Th2 differentiation and eosinophil infiltration in a mouse model of asthma after oral administration.[12]

Antimalarial and Antibacterial Potential

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its potential in treating infectious diseases. A series of these derivatives were designed as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are essential for the parasite's life cycle.[15] Several compounds showed promising inhibitory activity against PfCDPK1 and PfCDPK4 with IC50 values in the sub-micromolar range.[15] Additionally, some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity, although with limited success against the tested strains.[16]

Experimental Protocols for Biological Evaluation

A rigorous and standardized approach to the biological evaluation of these compounds is crucial for obtaining reliable and reproducible data. The following section outlines the core experimental workflows.

General Experimental Workflow

Workflow Start Synthesized 5-Bromo-7H-pyrrolo[2,3-d] pyrimidin-2-amine Derivatives KinaseAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->KinaseAssay Primary Screen CellViability Cell Viability Assay (MTT Assay) KinaseAssay->CellViability Determine IC50 ApoptosisAssay Apoptosis Assay (Annexin V Staining) CellViability->ApoptosisAssay Mechanism of Action MigrationAssay Cell Migration Assay (Wound Healing) CellViability->MigrationAssay Functional Effect InVivo In Vivo Studies (e.g., Xenograft Models) ApoptosisAssay->InVivo Lead Compound MigrationAssay->InVivo Lead Compound

Caption: General workflow for evaluating the biological activity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Protocol:

  • Prepare a serial dilution of the test compound in a suitable buffer.

  • In a 384-well plate, add 2.5 µL of the kinase of interest.

  • Add 2.5 µL of the test compound at various concentrations and incubate for 10 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][17]

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]

  • Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[18][19]

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]

  • Incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Protocol:

  • Seed cells in a 6-well plate and grow them to full confluency.

  • Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[21]

  • Gently wash the cells twice with PBS to remove detached cells.[21]

  • Replace the medium with fresh medium containing the test compound at a non-lethal concentration.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.[22]

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure over time to assess the effect of the compound on cell migration.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors of various biological targets. The derivatives have shown significant promise in preclinical studies for the treatment of cancers and inflammatory diseases. The key to advancing these compounds towards clinical application lies in a thorough understanding of their structure-activity relationships, optimization of their pharmacokinetic and pharmacodynamic properties, and rigorous evaluation using the robust experimental protocols outlined in this guide. Future research will likely focus on developing multi-targeted kinase inhibitors based on this scaffold to overcome drug resistance, as well as exploring its potential against a wider range of therapeutic targets.

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starting materials for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Starting Materials and Strategic Execution

Abstract

This compound is a pivotal heterocyclic intermediate in medicinal chemistry, most notably as a cornerstone for the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib. Its structure, featuring a 7-deazapurine core, provides a versatile scaffold for developing targeted therapies. This guide offers a comprehensive analysis of the primary synthetic strategies for this compound, intended for researchers, chemists, and professionals in drug development. We will dissect the synthesis into two core stages: the construction of the foundational 7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold and its subsequent regioselective bromination. By examining the causality behind experimental choices, providing detailed, field-proven protocols, and comparing alternative pathways, this document serves as a practical and authoritative resource for the laboratory-scale synthesis of this high-value intermediate.

Introduction: The Strategic Importance of a Key Intermediate

Chemical Identity and Properties

This compound is a substituted pyrrolopyrimidine, a class of compounds also known as 7-deazapurines.[1][2] Its molecular formula is C₆H₅BrN₄, with a molecular weight of approximately 213.04 g/mol . The structure consists of a fused pyrrole and pyrimidine ring system, with an amine group at the 2-position and a bromine atom at the 5-position.[3] This specific arrangement of functional groups makes it an ideal precursor for further chemical modifications, particularly through cross-coupling reactions at the bromine-substituted position and derivatization of the amino group.

Role in Medicinal Chemistry: A Cornerstone for Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds, including inhibitors of various kinases like EGFR, RET, and JAK.[4][5][6] Specifically, this compound is a critical building block for the synthesis of Tofacitinib, an orally active JAK inhibitor used in the treatment of rheumatoid arthritis.[6][7] The bromine atom at the C5 position serves as a chemical handle for introducing further complexity and tailoring the molecule's interaction with its biological target.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct approach involves a late-stage electrophilic bromination of the C5 position of the pre-formed 7H-pyrrolo[2,3-d]pyrimidin-2-amine core. A second, more convergent strategy involves the construction of the bicyclic system from a pre-brominated pyrimidine precursor. This guide will focus on the first and most common strategy, which is itself a two-part challenge: synthesis of the core, followed by its bromination.

G cluster_0 Retrosynthetic Pathways Target This compound Core 7H-pyrrolo[2,3-d]pyrimidin-2-amine Target->Core C5-Br Disconnection (Electrophilic Bromination) Precursor Halogenated Pyrrolo[2,3-d]pyrimidine (e.g., 4-Chloro derivative) Core->Precursor C-N / C-X Disconnection (Amination / Dehalogenation)

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 7H-pyrrolo[2,3-d]pyrimidin-2-amine Core Scaffold

The most common and practical starting point for the synthesis of the target molecule is its direct precursor, 7H-pyrrolo[2,3-d]pyrimidin-2-amine. This section details its preparation from a readily available halogenated intermediate.

Primary Pathway: From 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 2-amino core often begins with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a commercially available or readily synthesized intermediate.[8] The strategy involves introducing the 2-amino group and subsequently removing the 4-chloro substituent. However, a more efficient route involves starting with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, allowing for sequential and regioselective functionalization.

Causality Behind the Strategy: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine offers two electrophilic centers (C2 and C4) with differential reactivity. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for a controlled, stepwise introduction of different groups. The synthesis proceeds through selective amination at C2, followed by reductive dehalogenation at C4.

G Start 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate 2-Amino-4-chloro-7H-pyrrolo [2,3-d]pyrimidine Start->Intermediate Step 1: Selective Amination (SNA_r_) Reagent: NH4OH / Heat Product 7H-pyrrolo[2,3-d]pyrimidin-2-amine (Core Scaffold) Intermediate->Product Step 2: Reductive Dechlorination Reagent: H2, Pd/C

Caption: Synthesis pathway for the 7H-pyrrolo[2,3-d]pyrimidin-2-amine core.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Protocol 1: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the selective amination at the C2 position.

  • Reaction Setup: In a sealed pressure vessel, suspend 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a solution of ammonium hydroxide (28-30%, ~10-15 mL per gram of starting material).

  • Heating: Seal the vessel and heat the reaction mixture to 120-130 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid sequentially with water and a cold, non-polar solvent like diethyl ether to remove residual impurities. The resulting 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is often of sufficient purity for the next step.

Protocol 2: Reductive Dechlorination to 7H-pyrrolo[2,3-d]pyrimidin-2-amine

This step removes the C4 chlorine atom to yield the desired core scaffold.

  • Reaction Setup: To a solution of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a protic solvent such as methanol or ethanol, add a base like triethylamine or ammonium formate (2-3 eq).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the mixture.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure of H₂ (typically 1-3 atm). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC/HPLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure 7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Key Transformation: Electrophilic Bromination at C5

With the core scaffold in hand, the final step is the regioselective installation of the bromine atom.

Mechanistic Rationale: Activating Effects of the Fused Ring System

The pyrrole ring of the 7-deazapurine system is electron-rich and highly susceptible to electrophilic aromatic substitution. The nitrogen atoms in both the pyrrole and pyrimidine rings direct electrophiles to the C5 position, making this transformation highly regioselective.

Reagent Selection and Causality

The choice of brominating agent is critical for achieving high yield and purity while ensuring laboratory safety.

  • N-Bromosuccinimide (NBS): This is the most widely recommended reagent.[3] It is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine (Br⁺), which minimizes over-bromination and other side reactions.

  • Molecular Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and volatile. Its high reactivity can lead to the formation of undesired byproducts if the reaction conditions are not strictly controlled.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State Crystalline SolidFuming Red-Brown Liquid
Handling Safety High (easier to weigh and handle)Low (corrosive, toxic fumes)
Reactivity Moderate, controlledHigh, can be aggressive
Selectivity Generally high for C5 positionLower, risk of over-bromination
Work-up Simpler (succinimide byproduct is water-soluble)More complex (requires quenching of excess Br₂)
Typical Yield Good to ExcellentVariable, often lower
Detailed Experimental Protocol: Bromination with NBS
  • Reaction Setup: Dissolve 7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), in a flask protected from light.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring. Monitor the reaction's completion by TLC or LC-MS.[9]

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. The product may precipitate upon addition of water.

  • Purification: Collect the precipitated solid by filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove impurities.[9] If necessary, the crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.

G Start 7H-pyrrolo[2,3-d]pyrimidin-2-amine Product This compound Start->Product Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) Reagent->Product

Caption: Final bromination step to yield the target compound.

Conclusion: Field-Proven Insights for Practical Application

The synthesis of this compound is a well-established process that hinges on a robust strategy for constructing the 2-amino-7-deazapurine core, followed by a highly selective and efficient bromination. The most reliable and scalable approach commences with a di-halogenated precursor like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, leverages the differential reactivity of the C2 and C4 positions for selective amination, and concludes with a reductive dechlorination. The final bromination is best accomplished using N-Bromosuccinimide due to its superior handling characteristics, safety profile, and selectivity compared to molecular bromine. By understanding the chemical principles behind each step and adhering to controlled experimental conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

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An In-depth Technical Guide to 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical and physical properties, provide a detailed and rationalized synthesis protocol, explore its chemical reactivity, and contextualize its biological significance as a key building block for targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] As a bioisostere of adenine, it serves as a foundational structure for a multitude of biologically active molecules. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with various biological targets, most notably the ATP-binding site of protein kinases.[2][3]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The strategic placement of the bromine atom at the C5 position and the amino group at the C2 position provides two distinct points for chemical modification. This versatility allows for the systematic construction of diverse molecular libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, the compound itself has been investigated for its intrinsic biological activity, particularly as a potential kinase inhibitor.[4]

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and key identifiers. This compound is a crystalline solid under standard conditions.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 1556457-89-6[4][5]
Molecular Formula C₆H₅BrN₄[4][5]
Molecular Weight 213.03 g/mol [4][5]
SMILES C1=C(C2=CN=C(N=C2N1)N)Br[4]
InChI Key TUJHMVADVRQFKX-UHFFFAOYSA-N[4]
Melting Point Not readily available in public literature.[4]
Solubility Generally soluble in polar aprotic solvents like DMF and DMSO.
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals in the aromatic region (typically δ 6.5–8.5 ppm) for the protons on the fused ring system.[4] The protons of the C2-amino group may appear as a broad singlet due to chemical exchange.[4]

    • ¹³C NMR: The carbon spectrum will confirm the presence of the sp² hybridized carbons of the pyrrolo[2,3-d]pyrimidine core.[4]

  • Mass Spectrometry (MS):

    • Mass spectrometric analysis will show a molecular ion peak corresponding to the molecular weight. A key diagnostic feature is the isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in a characteristic M and M+2 doublet, confirming the presence of a single bromine atom.[4] Common fragmentation patterns may include the loss of the amino group or the bromine atom.[4]

Synthesis Protocol and Rationale

The most common and direct route to this compound is via electrophilic bromination of the parent 2-amino-7H-pyrrolo[2,3-d]pyrimidine. The electron-rich pyrrole ring is susceptible to electrophilic attack, with the C5 position being particularly activated. While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred for its milder nature and ease of handling compared to elemental bromine.

Detailed Experimental Protocol: Bromination using NBS

This protocol is a representative method based on standard procedures for brominating similar heterocyclic systems.[6]

Step 1: Dissolution of Starting Material

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-7H-pyrrolo[2,3-d]pyrimidine in anhydrous N,N-Dimethylformamide (DMF).

  • Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the starting material and the reagents, facilitating a homogeneous reaction mixture. Its high boiling point also allows for heating if required, although this reaction typically proceeds at or below room temperature.

Step 2: Reaction Setup and Cooling

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen. Cooling the reaction mixture is a crucial control measure; electrophilic aromatic substitution can be highly exothermic, and maintaining a low temperature helps to minimize the formation of over-brominated or other undesired byproducts.

Step 3: Addition of Brominating Agent

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) dissolved in a minimum amount of anhydrous DMF to the cooled reaction mixture dropwise over 15-20 minutes.

  • Rationale: Using a slight excess of NBS ensures the complete consumption of the starting material. The slow, dropwise addition is critical for controlling the reaction rate and temperature, thereby enhancing selectivity for the desired mono-brominated product.

Step 4: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Rationale: TLC is a rapid and indispensable tool for reaction monitoring. By comparing the spots of the reaction mixture with the starting material, one can determine the endpoint of the reaction, preventing unnecessary reaction time and potential byproduct formation.

Step 5: Workup and Isolation

  • Once the reaction is complete, pour the mixture into a beaker of ice-water.

  • A precipitate should form. Stir the slurry for 30 minutes.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether.

  • Rationale: Quenching the reaction with water precipitates the organic product, which has low aqueous solubility, while the water-soluble byproducts (like succinimide) and residual DMF remain in the filtrate. Washing with water removes these impurities, and a final wash with a non-polar solvent like ether helps to remove residual organic impurities and aids in drying.

Step 6: Purification and Validation

  • Dry the crude product under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

  • Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

  • Rationale: This final step is the self-validating core of the protocol. Spectroscopic analysis provides definitive proof that the desired molecule has been synthesized with a high degree of purity, ensuring its suitability for subsequent applications.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Workup & Purification cluster_validation Validation A Dissolve Starting Material in Anhydrous DMF B Cool to 0°C under N2 A->B C Slowly Add NBS in DMF B->C D Stir & Monitor by TLC C->D E Quench with Ice-Water D->E F Filter & Wash Solid E->F G Dry & Purify F->G H NMR & MS Analysis G->H I Final Product: 5-Bromo-7H-pyrrolo[2,3-d] pyrimidin-2-amine H->I

Caption: Synthesis workflow for this compound.

Chemical Reactivity: A Versatile Synthetic Hub

The true value of this compound lies in its potential for diversification. The molecule possesses two primary handles for further chemical modification.

  • C5-Bromine Atom: This site is ideal for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, or amino substituents. This is the most common strategy for exploring the structure-activity relationship (SAR) at this position. The bromine can also be displaced via nucleophilic aromatic substitution under certain conditions.[4]

  • C2-Amino Group: The primary amine is a versatile nucleophile. It can be readily acylated, sulfonated, or undergo reductive amination to introduce diverse side chains. These modifications can modulate the compound's hydrogen-bonding capabilities and overall physicochemical properties.[4]

Reactivity_Diagram mol This compound C5 C5-Br Site mol->C5 Cross-Coupling (Suzuki, etc.) C2 C2-NH2 Site mol->C2 Acylation, Alkylation FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Downstream Downstream Signaling (Src, PI3K/Akt, MAPK) FAK->Downstream Response Cell Proliferation Migration, Survival Downstream->Response Inhibitor 5-Bromo-7H-pyrrolo[2,3-d] pyrimidin-2-amine Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and point of inhibition.

A Scaffold for Diverse Kinase Inhibitors

Beyond FAK, derivatives of the 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors for a range of other kinases, demonstrating the broad applicability of this core structure. Notable examples include inhibitors of:

  • STAT6: Key for regulating immune responses, making inhibitors potential therapeutics for asthma and allergic diseases. [3]* CDKs (Cyclin-Dependent Kinases): Targeting CDKs is a proven strategy in oncology for halting uncontrolled cell cycle progression. [7]* CSF1R (Colony-Stimulating Factor 1 Receptor): Inhibition of CSF1R is being explored for its effects on tumor-associated macrophages and its potential in immuno-oncology. [8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides an efficient entry point into a therapeutically relevant region of chemical space. Its straightforward synthesis, well-defined reactivity, and the proven biological relevance of its core scaffold make it an indispensable tool for researchers and scientists in the field of drug discovery. A thorough understanding of its properties and chemistry, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation targeted therapies.

References

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The Impact of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine on Cancer Cell Migration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in the study of cancer cell migration. This document delves into the molecular mechanisms, provides detailed experimental protocols, and offers insights into data interpretation, grounded in the principles of scientific integrity and expertise.

Introduction: The Rationale for Targeting Cancer Cell Migration

Metastasis, the process by which cancer cells spread from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in this cascade is cell migration, a complex and dynamic process orchestrated by a network of signaling pathways.[1] Consequently, the identification and characterization of small molecules that can inhibit cancer cell migration is a paramount objective in modern oncology drug discovery.

This compound, a pyrrolopyrimidine derivative, has emerged as a compound of significant interest due to its potent inhibitory activity against key regulators of cell motility.[2][3] This guide will explore its mechanism of action and provide a practical framework for its application in pre-clinical cancer research.

Mechanism of Action: Inhibition of the FAK/Src Signaling Axis

This compound and its derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell adhesion, spreading, and migration.[2][3] FAK is a critical component of focal adhesions, which are large protein complexes that connect the cell's cytoskeleton to the extracellular matrix (ECM).[1][4]

The inhibitory action of this compound disrupts a key signaling nexus involving FAK and the proto-oncogene Src, another non-receptor tyrosine kinase. The interplay between FAK and Src is crucial for the dynamic regulation of focal adhesions and the downstream signaling cascades that drive cell movement.[5]

Upon integrin-mediated cell adhesion to the ECM, FAK undergoes autophosphorylation at the tyrosine 397 residue (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src. The subsequent recruitment of Src to the focal adhesion complex leads to the phosphorylation of other sites on FAK by Src, resulting in the full activation of the FAK/Src kinase complex. This activated complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, which in turn modulate the actin cytoskeleton and promote cell migration.[5][6]

By inhibiting FAK, this compound prevents the initial autophosphorylation step, thereby blocking the recruitment and activation of Src and abrogating the downstream signaling events required for cell motility.

FAK_Src_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell Integrin Integrin FAK FAK Integrin->FAK Adhesion pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src FAK_Src FAK/Src Complex Src->FAK_Src pFAK->Src Recruitment pFAK->FAK_Src Downstream Downstream Signaling (e.g., Paxillin, p130Cas) FAK_Src->Downstream Phosphorylation Migration Cell Migration Downstream->Migration Compound 5-Bromo-7H-pyrrolo [2,3-d]pyrimidin-2-amine Compound->FAK Inhibition

Figure 1: Simplified signaling pathway of FAK/Src-mediated cell migration and the inhibitory action of this compound.

Experimental Protocols

Prior to conducting cell migration assays, it is imperative to determine the cytotoxic profile of this compound on the cancer cell line of interest. This ensures that any observed effects on migration are not a secondary consequence of cell death.

Compound Preparation and Handling
  • Solubility: this compound is often soluble in dimethyl sulfoxide (DMSO).[7] Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.1%).[7]

Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a period relevant to your migration assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). For migration studies, use concentrations well below the IC50 value.

Wound Healing (Scratch) Assay

This assay is a simple and cost-effective method to study collective cell migration.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the non-toxic concentration of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at designated locations (T=0). Place the plate in an incubator.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Wound_Healing_Workflow A 1. Seed cells to confluence B 2. Create a scratch in the monolayer A->B C 3. Wash to remove debris B->C D 4. Treat with compound or vehicle C->D E 5. Image at T=0 D->E F 6. Incubate and image at intervals E->F G 7. Analyze wound closure F->G

Figure 2: Workflow for the wound healing (scratch) assay.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the migratory capacity of individual cells towards a chemoattractant.

Materials:

  • Transwell inserts (typically with 8.0 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Chemoattractant Addition: Add complete culture medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a duration that allows for cell migration (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol, and then stain with a 0.1% crystal violet solution.

  • Imaging and Quantification: After washing and drying, visualize and count the migrated cells in several random fields of view under a microscope.

  • Data Analysis: Compare the number of migrated cells in the compound-treated groups to the vehicle control group.

Western Blot Analysis of FAK and Src Phosphorylation

This technique is used to quantify changes in the phosphorylation status of FAK and Src upon treatment with the compound.

Materials:

  • Cancer cell line of interest

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-p-FAK Y397, anti-total FAK, anti-p-Src Y416, anti-total Src)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence Staining of Focal Adhesions

This method allows for the visualization of changes in focal adhesion morphology and distribution.

Materials:

  • Cancer cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against a focal adhesion protein (e.g., vinculin or paxillin)

  • Fluorophore-conjugated secondary antibody

  • Phalloidin conjugated to a fluorophore (for F-actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the compound or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.[8]

  • Blocking and Staining: Block non-specific binding sites with BSA, then incubate with the primary antibody against a focal adhesion marker. Follow this with incubation with a fluorescently labeled secondary antibody, fluorescently labeled phalloidin, and DAPI.[8][9]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Observe and document any changes in the size, number, and distribution of focal adhesions and the organization of the actin cytoskeleton.[1]

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all quantitative data should be summarized in a structured format.

Table 1: Example Data Summary for Cytotoxicity and Migration Assays

Cell LineCompound Concentration (µM)% Cell Viability (48h)% Wound Closure (24h)Migrated Cells/Field (Transwell)
MDA-MB-231Vehicle (0.1% DMSO)100 ± 5.285 ± 6.1150 ± 12.5
0.198 ± 4.562 ± 5.8105 ± 9.8
195 ± 6.135 ± 4.255 ± 7.3
1045 ± 7.3N/AN/A
MCF-7Vehicle (0.1% DMSO)100 ± 4.840 ± 3.980 ± 8.1
0.199 ± 5.030 ± 4.560 ± 6.7
196 ± 4.215 ± 3.125 ± 4.9
1060 ± 6.5N/AN/A

Data are presented as mean ± standard deviation. N/A indicates not applicable due to cytotoxicity.

Interpretation of Results:

  • A dose-dependent decrease in wound closure and transwell migration, at non-toxic concentrations, suggests a direct inhibitory effect on cell motility.

  • Western blot analysis should confirm a reduction in the phosphorylation of FAK (Y397) and Src (Y416) in compound-treated cells.

  • Immunofluorescence imaging may reveal a disruption in the formation and organization of focal adhesions and stress fibers in treated cells, providing a visual correlation to the migration data.

Conclusion and Future Directions

This compound represents a valuable tool for investigating the molecular mechanisms of cancer cell migration. Its targeted inhibition of the FAK/Src signaling axis provides a clear rationale for its use in both basic research and early-stage drug discovery. The protocols outlined in this guide offer a robust framework for characterizing the anti-migratory effects of this compound.

Future studies could explore the efficacy of this compound in more complex in vitro models, such as 3D spheroid invasion assays, and ultimately in in vivo models of metastasis. Further investigation into the broader signaling landscape affected by this compound may also uncover additional therapeutic targets and combination strategies to combat metastatic disease.

References

  • Cabodi, S., del Pilar Camacho-Leal, M., Di Stefano, P., & Defilippi, P. (2010). Integrin signalling adaptors: not only bricks in the wall. Journal of Cell Science, 123(Pt 23), 4077–4086.
  • Parsons, J. T., Horwitz, A. R., & Schwartz, M. A. (2010). Cell adhesion: integrating cytoskeletal dynamics and cellular signaling. Nature Reviews Molecular Cell Biology, 11(9), 633–643.
  • Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). Focal adhesion kinase: in command and control of cell motility. Nature Reviews Molecular Cell Biology, 6(1), 56–68.
  • Jyo, T., Hayashi, Y., & Nishiya, N. (2023). Cytoskeleton and Focal Adhesion Organization Assay: An Immunofluorescence-based Method to Study Cell Adhesion and Spreading on Substrates. Journal of Visualized Experiments, (194).
  • Smolecule. (2023). This compound.
  • BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Schlaepfer, D. D., & Mitra, S. K. (2004). Multiple connections link FAK to cell motility and invasion. Current Opinion in Genetics & Development, 14(1), 92–101.
  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). Phosphorylation of FAK and src and their additional sites. Western blot...
  • Abcam. (n.d.).
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  • Labsolu. (n.d.). This compound.
  • BLDpharm. (n.d.). 22276-99-9|5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Al-Azzawi, A. M., & Al-Obaidi, A. S. M. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Iraqi Journal of Pharmaceutical Sciences, 31(1), 169-178.
  • Le, D., & Mak, M. (2017). Cell matrix adhesions in cancer: The proteins that form the glue. Journal of Cellular and Molecular Medicine, 21(7), 1269–1278.
  • Wikipedia. (n.d.). Focal adhesion.
  • Biotium. (2022). Protocol: Immunofluorescence Staining of Cells for Microscopy.
  • BLDpharm. (n.d.). 1337532-51-0|5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • BLDpharm. (n.d.). 22276-95-5|5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Labsolu. (n.d.). 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosari, M. S., & Abdel-Moneim, D. (2021).
  • Labsolu. (n.d.). 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Gangjee, A., Zhao, Y., Lin, L., & Ihnat, M. A. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(24), 8585–8596.
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Methodological & Application

Application Note: Characterizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Analogs in Biochemical Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a privileged scaffold in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2][3] Its structural resemblance to the core of ATP allows it to effectively target the highly conserved ATP-binding pocket of a vast range of protein kinases.[1] This has led to the successful development of numerous approved drugs and clinical candidates targeting kinases involved in cancer, inflammation, and autoimmune diseases.[3][4]

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a key synthetic intermediate and a valuable fragment for building more complex and potent kinase inhibitors.[5] Its structure serves as a foundational piece for targeting enzymes like focal adhesion kinase (FAK) and various receptor tyrosine kinases (RTKs).[5][6] Understanding how to accurately profile the inhibitory activity of this compound and its derivatives is a critical first step in any drug discovery campaign.

This guide provides a comprehensive framework and detailed protocols for characterizing the inhibitory potential of this compound or similar novel compounds using robust, industry-standard biochemical kinase assays.

Part 1: Foundational Principles of Assay Selection

The primary goal of a biochemical kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate.[7] An inhibitor's potency is determined by its ability to reduce this activity. Assays can be broadly categorized into two types:

  • Activity Assays: These directly or indirectly measure the product of the kinase reaction (either the phosphorylated substrate or the ADP byproduct).[8] They confirm functional inhibition of the enzyme.

  • Binding Assays: These measure the direct interaction of a compound with the kinase, often by displacing a known fluorescent ligand.[8][9] They are excellent for confirming target engagement.

For initial characterization of a novel compound, employing a universal activity assay is a highly effective strategy. This document will detail the protocol for a luminescence-based ADP detection assay, which is nearly universal for any kinase that consumes ATP.[7][10] We will also describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as an orthogonal method to validate findings by directly detecting substrate phosphorylation.[11][12]

Part 2: Protocol for a Universal Luminescence-Based Kinase Assay (ADP-Glo™ Model)

The ADP-Glo™ Kinase Assay is a robust platform that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[13][14] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the generated ADP is converted back to ATP, which serves as a substrate for a luciferase enzyme, producing a luminescent signal directly proportional to the initial kinase activity.[13][14]

Mechanism of Action: ATP Competition

Most kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold function by competing with ATP for binding in the kinase's active site. This diagram illustrates the principle.

cluster_0 Kinase Active Site Kinase Kinase Enzyme ATP_Site ATP Binding Pocket Kinase->ATP_Site Binds Substrate_Site Substrate Binding Site Kinase->Substrate_Site Product Phosphorylated Substrate + ADP ATP_Site->Product Catalyzes Phosphorylation Substrate_Site->Product ATP ATP ATP->ATP_Site Binds Inhibitor 5-Bromo-7H-pyrrolo [2,3-d]pyrimidin-2-amine Inhibitor->ATP_Site Competes & Binds Substrate Peptide Substrate Substrate->Substrate_Site Binds

Caption: ATP-competitive inhibition mechanism.

Experimental Workflow

The following diagram outlines the sequential steps of the ADP-Glo™ assay protocol.

start Start step1 Dispense Kinase, Substrate, & Test Compound to Plate start->step1 step2 Initiate Reaction by Adding ATP step1->step2 step3 Incubate at RT (e.g., 60 min) step2->step3 step4 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step3->step4 step5 Incubate at RT (40 min) step4->step5 step6 Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) step5->step6 step7 Incubate at RT (30-60 min) step6->step7 read Read Luminescence step7->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol

This protocol is designed for a 384-well plate format. Adjust volumes proportionally for other plate types, maintaining the 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[15]

1. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a suitable buffer. A generic buffer could be 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, 200 mM NaCl, and 2 mM TCEP.[16] Buffer composition should be optimized for the specific kinase under investigation.
  • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. For the assay, create intermediate dilutions of these stocks in 1X Kinase Buffer.
  • Controls:
  • Negative Control (0% Inhibition): 1X Kinase Buffer with DMSO (matching the final concentration in the compound wells).
  • Positive Control (100% Inhibition): A known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM).
  • ATP & Substrate: Prepare stocks in 1X Kinase Buffer at 2X the final desired concentration. The optimal ATP concentration is typically at or near the Kₘ for the specific kinase.

2. Kinase Reaction Setup (5 µL per well):

  • Add 1.25 µL of 4X test compound or control solution to the appropriate wells.
  • Add 1.25 µL of 4X substrate solution.
  • Add 1.25 µL of 4X kinase enzyme solution.
  • To initiate the reaction, add 1.25 µL of 4X ATP solution.
  • Mix the plate gently (e.g., orbital shaker at 300-500 rpm for 30 seconds).
  • Incubate at room temperature for the desired time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

3. Signal Generation and Detection:

  • Equilibrate the plate and detection reagents to room temperature.[15]
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
  • Incubate for 40 minutes at room temperature.[13][14]
  • Add 10 µL of Kinase Detection Reagent to each well.
  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]
  • Measure luminescence using a plate-reading luminometer.
ComponentVolume per wellFinal ConcentrationPurpose
Kinase Reaction
4X Compound/Control1.25 µLVaries (e.g., 10 µM to 1 nM)Test for inhibition
4X Kinase Enzyme1.25 µLOptimized for assay windowCatalyze phosphorylation
4X Peptide Substrate1.25 µLOptimized for kinase (e.g., 100 µM)Becomes phosphorylated
4X ATP1.25 µLAt or near Kₘ (e.g., 10 µM)Phosphate donor
Incubation--Allow reaction to proceed
Detection
ADP-Glo™ Reagent5 µL1XStop reaction & deplete ATP
Incubation--Allow ATP depletion
Kinase Detection Rgt.10 µL1XConvert ADP to ATP & generate light
Incubation--Stabilize luminescent signal
Total Volume 20 µL
Table 1: Example Reagent Setup for ADP-Glo™ Kinase Assay.

Part 3: Protocol for an Orthogonal TR-FRET Assay (HTRF® Model)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust TR-FRET technology used to measure kinase activity by detecting the phosphorylated substrate.[11][12] The assay uses two antibodies: one labeled with a Europium cryptate (the donor) that recognizes the substrate (e.g., via a biotin tag), and a second antibody labeled with an XL665 dye (the acceptor) that specifically recognizes the phosphorylated form of the substrate.[17] When both antibodies bind to the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing for a FRET signal to occur upon excitation.[18]

Step-by-Step Protocol

This protocol is a general guideline and should be optimized for the specific kinase, substrate, and antibody pair.

1. Reagent Preparation:

  • Kinase, Substrate, ATP, and Compound: Prepare as described in the ADP-Glo™ protocol. The substrate must be tagged (e.g., biotinylated) for detection.[17]
  • Detection Reagents: Prepare the Europium-cryptate labeled antibody and the XL665-labeled antibody in the manufacturer-recommended detection buffer, which typically contains EDTA to stop the kinase reaction.[17][18]

2. Kinase Reaction (10 µL per well):

  • Add 2.5 µL of 4X test compound or control solution.
  • Add 2.5 µL of 4X enzyme solution.
  • Add 2.5 µL of 4X biotinylated substrate solution.
  • Initiate the reaction by adding 2.5 µL of 4X ATP solution.[18]
  • Mix gently and incubate at room temperature for the optimized reaction time (e.g., 10-30 minutes).[18]

3. Detection (Final Volume 20 µL):

  • Add 10 µL of the pre-mixed detection antibody solution to each well.[18]
  • Seal the plate and incubate at room temperature for 60 minutes to allow for antibody binding.[18]
  • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[18]
StepParameterVolumeDescription
1Compound/Control2.5 µLSerially diluted test compound in 1X buffer
2Enzyme + Substrate5.0 µLPre-mix of kinase and biotinylated substrate
3ATP (Initiation)2.5 µLDiluted in 1X buffer to start the reaction
4Incubation-Room temp, 10-30 min
5Detection Reagents10 µLEu-Ab and XL665-Ab in detection buffer
6Incubation-Room temp, 60 min
7Detection-HTRF® compatible plate reader
Table 2: Example Reagent Setup for HTRF® Kinase Assay.[18]

Part 4: Data Analysis and Quality Control

Calculating IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which it produces 50% of its maximal inhibition.

  • Normalize Data:

    • Average the signals from the negative control wells (0% inhibition, Max_Signal) and positive control wells (100% inhibition, Min_Signal).

    • Calculate the percent inhibition for each compound concentration ([I]) using the following formula: % Inhibition = 100 * (1 - (Signal_[I] - Min_Signal) / (Max_Signal - Min_Signal))

  • Curve Fitting:

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope equation) to determine the IC₅₀ value.[19][20]

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an assay.[21][22] It assesses the separation between the positive and negative control signals relative to their variability.[23]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

  • Interpretation: [21][24]

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Part 5: Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Low Z'-Factor (<0.5) High data variability in controls.Ensure proper mixing, check pipette accuracy, and verify reagent stability.
Insufficient assay window (signal-to-background).Optimize enzyme/substrate concentrations or increase incubation time (within linear range).
Irreproducible IC₅₀ values Compound precipitation at high concentrations.Check solubility of the test compound in the final assay buffer. Reduce the final DMSO concentration if possible.[25]
Reagent instability.Prepare fresh reagents daily. Aliquot and freeze enzyme stocks to avoid multiple freeze-thaw cycles.[25]
Compound Interference Autofluorescence or signal quenching.This is a known pitfall.[25] Run a counterscreen without the enzyme to identify interfering compounds. Using an orthogonal assay (like ADP-Glo vs. a fluorescence-based method) can help validate hits.

Conclusion

This compound represents an important chemical starting point for the development of potent and selective kinase inhibitors. By employing robust, well-validated biochemical assays such as the ADP-Glo™ and HTRF® platforms, researchers can accurately determine the inhibitory potency of this compound and its derivatives. Careful attention to protocol details, appropriate data analysis, and stringent quality control using metrics like the Z'-factor are paramount for generating reliable data that can confidently drive drug discovery projects forward.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Bioorganic Chemistry. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Journal of Biomolecular Screening. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]

  • Bioinformatics. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Current Medicinal Chemistry. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Retrieved from [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. Retrieved from [Link]

  • Collaborative Drug Discovery. (2023, October 12). Plate Quality Control. CDD Support. Retrieved from [Link]

  • Current Medicinal Chemistry. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Assay and Drug Development Technologies. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]

  • Journal of Molecular Graphics and Modelling. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. Retrieved from [Link]

  • Analytical Biochemistry. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved from [Link]

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Application Notes and Protocols for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound built upon the pyrrolo[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry.[1] This core structure is a deaza-isostere of adenine, a fundamental component of ATP, making it a privileged scaffold for the development of ATP-competitive kinase inhibitors.[2] Research has indicated that this compound and its analogs exhibit potent biological activities, including the inhibition of key cellular kinases. Notably, it has been investigated as a potential inhibitor of Focal Adhesion Kinase (FAK), an enzyme implicated in cancer cell migration and invasion.[1] Furthermore, the broader family of pyrrolopyrimidine derivatives has been shown to target a range of kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammatory signaling and programmed cell death pathways such as necroptosis.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture. The protocols detailed herein are designed to be self-validating, offering a framework to investigate the compound's effects on cell viability, apoptosis, and necroptosis.

Compound Handling and Preparation

Solubility and Stock Solution Preparation

Proper handling and preparation of this compound are critical for reproducible experimental outcomes. Due to the nature of many organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Protocol for Stock Solution Preparation:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in high-purity, sterile DMSO. To do this, calculate the required mass of the compound based on its molecular weight (approximately 213.04 g/mol ) and the desired volume and concentration.

  • Dissolution: Ensure complete dissolution by vortexing or gentle warming. Visually inspect the solution to confirm the absence of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Important Considerations:

  • DMSO Concentration in Culture: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Aqueous Solubility: Pyrrolopyrimidine derivatives can have limited solubility in aqueous solutions like cell culture media. When diluting the DMSO stock into your final working concentration, it is crucial to mix thoroughly to prevent precipitation.[5]

Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing the biological effects of a compound is to determine its impact on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose, measuring the metabolic activity of living cells.[6][7][8][9]

MTT/XTT Cell Viability Assay

This protocol allows for the determination of the IC50 (half-maximal inhibitory concentration) of this compound.

Experimental Workflow:

MTT_XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Cell_Seeding Seed cells in a 96-well plate (e.g., 1x10^4 - 1x10^5 cells/well) Compound_Prep Prepare serial dilutions of the compound in culture medium Treatment Treat cells with various concentrations of the compound (e.g., 24-48 hours) Compound_Prep->Treatment Add_Reagent Add MTT or XTT reagent to each well Treatment->Add_Reagent Incubation Incubate for 2-4 hours at 37°C Add_Reagent->Incubation Solubilization Add solubilization solution (MTT only) Incubation->Solubilization Read_Absorbance Measure absorbance on a plate reader (MTT: 570 nm; XTT: 450-500 nm) Incubation->Read_Absorbance XTT Assay Solubilization->Read_Absorbance Data_Analysis Calculate percent viability and determine IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for MTT/XTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate your chosen cell line into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.[6] Include wells for vehicle control and untreated cells.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound. It is advisable to perform a serial dilution. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

    • For XTT Assay: Prepare the activated XTT solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.[6]

  • Solubilization (MTT Assay only): After incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance using a microplate reader. For MTT, the optimal wavelength is around 570 nm. For XTT, measure the absorbance between 450-500 nm.[6][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Quantitative Data Summary:

ParameterMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[6]Reduction of light-colored XTT to orange, water-soluble formazan.[6]
Solubilization Step Required (e.g., DMSO, SDS-HCl).[6]Not required.[6]
Absorbance Wavelength 570 nm.[10]450-500 nm.[6]
Sensitivity Generally lower than XTT.Generally higher than MTT.[8]

Investigating the Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated by kinase inhibitors. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner.[11]

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, providing a quantitative measure of apoptosis induction.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations and for different time points. Include a positive control for apoptosis induction (e.g., 4-6 µM Camptothecin for 2-12 hours) and a vehicle control.[12][13]

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol (e.g., Promega's Caspase-Glo® 3/7 Assay).[11][14] Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes to 2 hours), protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]

Exploring the Necroptosis Pathway

As a potential RIPK1 inhibitor, this compound may modulate necroptosis, a form of programmed necrosis. Necroptosis is typically induced under conditions where apoptosis is inhibited. A common method to induce necroptosis in cell culture is through the stimulation of TNF-α signaling while caspases are blocked.[15][16][17]

Induction and Inhibition of Necroptosis

This protocol describes how to induce necroptosis and assess the inhibitory potential of this compound.

Protocol:

  • Cell Seeding and Pre-treatment: Seed a suitable cell line (e.g., HT-29, L929) in multi-well plates. Pre-treat the cells with a pan-caspase inhibitor (e.g., 20 µM zVAD-FMK) for 30 minutes to block apoptosis.[15] In parallel, pre-treat another set of cells with this compound at various concentrations for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding TNF-α (e.g., 20-100 ng/mL) and a SMAC mimetic (e.g., 1 µM LCL161) to the wells containing the pan-caspase inhibitor.[17]

  • Incubation: Incubate the cells for a suitable period (e.g., 8-24 hours).

  • Assessment of Cell Death: Measure cell viability using an MTT or XTT assay as described previously. A rescue of cell viability in the presence of this compound would indicate its necroptosis inhibitory activity.

Western Blot Analysis of Necroptosis Signaling

To confirm that the observed cell death is indeed necroptosis and to investigate the mechanism of inhibition by this compound, Western blotting for key phosphorylated signaling proteins is essential. The phosphorylation of RIPK1, RIPK3, and MLKL is a hallmark of necroptosis activation.[18]

Signaling Pathway Diagram:

Necroptosis_Pathway cluster_induction Induction cluster_signaling Signaling Cascade cluster_execution Execution TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Activates Necrosome Necrosome (Complex IIb) pRIPK1->Necrosome pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Recruits & Phosphorylates pRIPK3->Necrosome pMLKL p-MLKL MLKL->pMLKL Oligomerization Oligomerization pMLKL->Oligomerization Translocation Translocation to Membrane Oligomerization->Translocation Pore_Formation Pore Formation Translocation->Pore_Formation Cell_Death Necroptotic Cell Death Pore_Formation->Cell_Death

Caption: Simplified Necroptosis Signaling Pathway.

Western Blot Protocol for Phosphorylated Proteins:

  • Sample Preparation: Following treatment to induce necroptosis, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[19]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated RIPK1, RIPK3, and MLKL overnight at 4°C.[19] Also, probe separate blots or strip and re-probe for the total forms of these proteins as loading controls.[21]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability and key cell death pathways, researchers can elucidate its mechanism of action and potential as a therapeutic agent. The inherent flexibility of these protocols allows for adaptation to specific cell types and experimental questions, empowering scientists in the fields of cancer biology and drug discovery.

References

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

  • General protocols for inducing apoptosis in cells. ResearchGate. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

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  • Protocol for Inducing Necroptosis in Cell Culture ? ResearchGate. Available at: [Link]

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  • Caspase 3/7 Activity. Protocols.io. Available at: [Link]

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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo... ResearchGate. Available at: [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. Available at: [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PubMed Central. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. Available at: [Link]

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Application Notes and Protocols: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a Chemical Probe for Focal Adhesion Kinase (FAK)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a chemical probe for the investigation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that serves as a critical signaling node in cellular processes including adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in the progression of various cancers and fibrotic diseases, making it a key therapeutic target.[3][4] this compound is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has been identified as a scaffold for developing FAK inhibitors.[5][6] These application notes detail the mechanism of FAK signaling, the role of this chemical probe, and provide validated, step-by-step protocols for its application in key cell-based assays to interrogate FAK function.

The Central Role of Focal Adhesion Kinase (FAK) in Cellular Signaling

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a cytoplasmic tyrosine kinase that plays a pivotal role in transducing signals from the extracellular matrix (ECM) and growth factor receptors into the cell.[2][7]

Mechanism of Activation: The canonical activation of FAK is initiated by the clustering of integrin receptors upon cell adhesion to the ECM.[8] This event leads to a conformational change in FAK, relieving an auto-inhibitory interaction between its N-terminal FERM domain and the central kinase domain.[7][8] This change facilitates the autophosphorylation of FAK at Tyrosine 397 (Y397).[1][8]

Downstream Signaling Cascade: The phosphorylated Y397 residue serves as a high-affinity docking site for the SH2 domain of Src family kinases.[9] The formation of the FAK-Src complex is a critical juncture, leading to the phosphorylation of additional tyrosine residues on FAK and other focal adhesion-associated proteins like paxillin and p130Cas.[1][7] This signal amplification activates major downstream pathways, including:

  • PI3K/Akt Pathway: Crucial for cell survival and proliferation.[10][11]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell growth and division.[10][11]

  • Rac/Rho GTPase Pathways: Essential for regulating the actin cytoskeleton, cell polarity, and migration.[12]

This intricate signaling network underscores FAK's role as a master regulator of cellular functions that are often hijacked in disease.

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrin Integrin FAK_inactive Inactive FAK Integrin->FAK_inactive Recruitment & Clustering ECM Extracellular Matrix (ECM) ECM->Integrin Binding FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruitment FAK_Src_Complex FAK/Src Complex FAK_active->FAK_Src_Complex Src->FAK_Src_Complex Downstream Downstream Effectors (Paxillin, p130Cas) FAK_Src_Complex->Downstream Phosphorylation PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Downstream->MAPK_ERK Cell_Functions Cell Survival, Proliferation, Migration PI3K_Akt->Cell_Functions MAPK_ERK->Cell_Functions

Caption: FAK signaling cascade initiated by ECM-integrin binding.

This compound: A Chemical Probe for FAK

Chemical probes are potent, selective, and well-characterized small molecules used to interrogate the function of a specific protein target in biological systems.[13][14] They are invaluable tools for target validation in drug discovery.[15][16]

This compound is a heterocyclic compound identified as a potential inhibitor of FAK.[5] Its pyrrolo[2,3-d]pyrimidine core is a common scaffold in kinase inhibitors, often designed to be ATP-competitive. While specific kinetic data for this exact compound is not widely published, its utility as a probe can be rigorously validated using the protocols outlined below.

Compound Properties
IUPAC Name This compound
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.03 g/mol [5]
Structure A fused pyrrole and pyrimidine ring system with a bromine at the 5-position and an amine at the 2-position.[5]
Presumed MOA ATP-competitive inhibition of the FAK kinase domain.

Experimental Protocols: Interrogating FAK with this compound

The following protocols are designed as a self-validating system. Successful inhibition of FAK autophosphorylation (Protocol 3.1) should correlate with downstream functional consequences, such as reduced cell viability (Protocol 3.2) and migration (Protocol 3.3).

Protocol: Western Blot Analysis of FAK Autophosphorylation (p-FAK Y397)

This assay directly measures the inhibitory effect of the probe on FAK activity within a cellular context. A reduction in the p-FAK (Y397) signal relative to total FAK indicates successful target engagement.

Rationale: Since Y397 autophosphorylation is the initial and critical step in FAK activation, its inhibition is a primary indicator of the probe's efficacy.[17] We measure the ratio of phosphorylated FAK to total FAK to control for any changes in overall protein expression.

WB_Workflow A 1. Cell Culture & Treatment (e.g., U87-MG, MDA-MB-231) Treat with Probe & Controls B 2. Cell Lysis Harvest proteins in RIPA buffer with phosphatase/protease inhibitors A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Protein Transfer Transfer to PVDF or Nitrocellulose membrane D->E F 6. Immunoblotting Block, then probe with: a) anti-p-FAK (Y397) b) anti-Total FAK c) anti-Loading Control (e.g., GAPDH) E->F G 7. Detection (Chemiluminescence or Fluorescence) F->G H 8. Data Analysis Quantify band intensity. Normalize p-FAK to Total FAK. G->H

Caption: Workflow for Western Blot analysis of FAK phosphorylation.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells known to have high FAK expression (e.g., U87-MG, SW620, MDA-MB-231) in 6-well plates.[18]

    • Grow cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2-6 hours).

    • Crucial Controls: Include a vehicle control (e.g., DMSO) and a known FAK inhibitor as a positive control (e.g., PF-573228).[18][19]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[20]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-40 µg per lane).[21]

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]

    • Incubate the membrane overnight at 4°C with the primary antibody against p-FAK (Y397) diluted in blocking buffer.

    • Wash the membrane 3x for 5-10 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • For normalization, strip the membrane and re-probe with a primary antibody for Total FAK, followed by a loading control like GAPDH or β-Actin.

Expected Results: A dose-dependent decrease in the p-FAK (Y397) signal relative to Total FAK should be observed in cells treated with the probe, confirming its intracellular activity.

Protocol: Cell Viability Assay (MTT/XTT)

This assay assesses the functional consequence of FAK inhibition on cell proliferation and survival.

Rationale: FAK signaling promotes cell survival and proliferation through the PI3K/Akt and MAPK pathways.[11][22] Inhibition of FAK is therefore expected to reduce the viability of cancer cells that are dependent on this signaling axis.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 µM to 50 µM). Include vehicle and positive controls.[23]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the probe that inhibits 50% of cell viability).[24]

Expected Results: The probe should induce a dose-dependent decrease in cell viability in FAK-dependent cancer cell lines.[18]

Treatment Group Example Concentration Expected Viability (%)
Vehicle Control0.1% DMSO100%
Probe Low (e.g., 1 µM)80-95%
Probe Mid (e.g., 10 µM)40-60%
Probe High (e.g., 40 µM)< 20%
Positive Control10 µM PF-573228~40-50%[23]
Protocol: Wound Healing (Scratch) Assay for Cell Migration

This assay evaluates the effect of the probe on collective cell migration, a key process regulated by FAK.

Rationale: FAK is essential for the dynamic regulation of focal adhesions and the actin cytoskeleton, which are required for cell movement.[25] Inhibiting FAK is expected to impair the ability of cells to migrate and close a "wound" in a confluent monolayer.

Methodology:

  • Monolayer Formation: Seed cells in a 6-well plate and grow them to 90-100% confluency.[25]

  • Serum Starvation (Optional): To minimize confounding effects from cell proliferation, incubate the cells in a serum-free or low-serum (e.g., 1%) medium for 6-12 hours.[25]

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[25]

  • Washing and Treatment: Gently wash with PBS to remove detached cells. Replace with fresh low-serum medium containing the probe at various concentrations or controls.

  • Imaging: Immediately acquire an image of the wound at time 0. Place the plate in an incubator and acquire subsequent images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).

  • Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area.

Expected Results: The probe-treated cells should exhibit a significantly slower rate of wound closure compared to the vehicle-treated cells, indicating an inhibition of cell migration.[25]

Protocol: Immunofluorescence Microscopy for FAK Localization

This technique allows for the visualization of FAK within the cell and its co-localization with other focal adhesion proteins.

Rationale: In adherent cells, FAK is predominantly located at focal adhesions, which are sites where cells connect to the ECM.[2] Treatment with a FAK inhibitor can alter the morphology and dynamics of these structures. This protocol allows for the qualitative and quantitative analysis of these changes.[1]

Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.[1]

  • Treatment: Treat the cells with the FAK probe or vehicle control for the desired time.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[26][27]

  • Permeabilization: Wash with PBS, then permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-20 minutes.[26][27]

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[26]

  • Primary Antibody Incubation: Incubate the coverslips with primary antibodies against FAK or p-FAK (Y397) overnight at 4°C. Co-staining with a focal adhesion marker like vinculin or paxillin is highly recommended.[28]

  • Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.[1]

  • Counterstaining and Mounting: Wash 3x with PBS. Stain nuclei with DAPI for 5 minutes.[27] Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Expected Results: In control cells, FAK staining should appear as distinct puncta at the cell periphery, co-localizing with vinculin at focal adhesions.[28][29] Treatment with an effective FAK inhibitor may lead to a more diffuse cytoplasmic staining of FAK and a reduction in the size and number of focal adhesions.

Conclusion and Best Practices

This compound is a valuable tool for probing the function of FAK in various biological contexts. For robust and reproducible data, it is imperative to:

  • Confirm Target Engagement: Always begin by confirming the inhibition of FAK autophosphorylation via Western blot (Protocol 3.1).

  • Use Appropriate Controls: A vehicle control is essential to account for solvent effects, while a well-characterized FAK inhibitor serves as a positive control to validate the assay setup.

  • Correlate Biochemical and Functional Data: A true on-target effect should demonstrate a clear link between the inhibition of FAK phosphorylation and the observed cellular phenotype (e.g., reduced viability or migration).

  • Consider Off-Target Effects: As with any chemical probe, it is important to consider potential off-target effects. Profiling against a panel of related kinases can provide insight into the probe's selectivity.

By following these detailed protocols and principles of scientific integrity, researchers can confidently employ this compound to elucidate the multifaceted roles of Focal Adhesion Kinase in health and disease.

References

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  • 2.3. Western Blotting. (n.d.). Bio-protocol.
  • Inhibition of FAK reduces cell viability and clonogenic growth. (A)... (n.d.). ResearchGate.
  • Ippolito, L., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences, 23(11), 6381.
  • Golubovskaya, V. M., et al. (2012). A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. Carcinogenesis, 33(5), 1004–1013.
  • Golubovskaya, V. M., et al. (2013). Abstract A293: Novel allosteric small molecule FAK inhibitors effectively inhibit cancer cell viability and clonogenicity. Molecular Cancer Therapeutics, 12(11 Supplement), A293.
  • Immunofluorescence (IF) Protocol. (n.d.). EpigenTek.
  • Western blot protocol. (n.d.). Abcam.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • FAK Inhibition | FAK Inhibitor Review. (n.d.). Selleck Chemicals.
  • FIGURE 1 -Cell viability evaluated by MTT after FAK inhibition with PF... (n.d.). ResearchGate.
  • Western Blot Protocol - Immunoblotting or Western Blot. (n.d.). Sigma-Aldrich.
  • The effect of a novel small molecule inhibitor of FAK on viability of human colon cancer cells. (2010). Journal of Clinical Oncology, 28(15_suppl), e14082.
  • Application Note: Evaluating Anti-Metastatic Potential of FAK Inhibitors using Cell Migration Assays. (n.d.). BenchChem.
  • El-Adl, K., et al. (2022). FAK inhibitors as promising anticancer targets: present and future directions. Future medicinal chemistry, 14(12), 899–922.
  • FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs. (2025). bioRxiv.
  • Tiruppathi, C., et al. (2021). Focal Adhesion Kinase Activity and Localization is Critical for TNF-α-Induced Nuclear Factor-κB Activation. Journal of cellular and molecular biology, 2(1), 1007.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Johnson, G. L., et al. (2021). Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. Cell chemical biology, 28(5), 688–698.e11.
  • Localization of FAK and Pyk2 in the FAK ϩ and FAK – cells. (n.d.). ResearchGate.
  • Immunofluorescence staining for FAK in human endometrium cells. FAK (green) and nuclear DNA (blue; DAPI) were stained in endometrial cells of the adenomyosis and control groups. Magnification, x400. FAK, focal adhesion kinase. (n.d.). ResearchGate.
  • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.).

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The Versatile Scaffold: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on privileged scaffolds that offer a foundation for the development of potent and selective inhibitors of key biological targets. Among these, the 7-deazapurine core, chemically known as the pyrrolo[2,3-d]pyrimidine ring system, has emerged as a cornerstone in the design of kinase inhibitors.[1][2] This is largely due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of a multitude of kinases.[2] This application note delves into the medicinal chemistry applications of a specific, strategically modified derivative: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine . We will explore its significance as a versatile starting material and a pharmacologically active core, with a focus on its application in the development of Focal Adhesion Kinase (FAK) inhibitors.

The introduction of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical design element. This halogen substitution not only influences the electronic properties of the ring system but also serves as a crucial chemical handle for further synthetic modifications through cross-coupling reactions.[3] This allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental process in drug discovery aimed at optimizing potency, selectivity, and pharmacokinetic properties.[1]

The Strategic Importance of Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors.[4] Its functions are central to cell adhesion, migration, proliferation, and survival.[4] Notably, FAK is often overexpressed in a variety of human cancers, and its elevated activity is correlated with increased malignancy, invasiveness, and poor prognosis.[4] This makes FAK a compelling target for the development of novel anti-cancer therapeutics. The this compound scaffold has been identified as a promising starting point for the design of potent FAK inhibitors.[5]

Workflow for Screening this compound Derivatives

The development of kinase inhibitors from a core scaffold like this compound follows a structured workflow. This typically begins with the synthesis of a library of derivatives, followed by in vitro biochemical assays to determine their inhibitory activity against the target kinase. Promising candidates are then advanced to cell-based assays to assess their effects on cellular processes, and subsequently to in vivo models.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 In Vivo & Preclinical Studies A This compound B Synthetic Diversification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Derivatives B->C D Biochemical Kinase Assay (e.g., FAK TR-FRET) C->D Primary Screening E IC50 Determination D->E F Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F Hit Confirmation & Potency G Target Engagement & Pathway Analysis (e.g., Western Blot for pFAK) F->G H Pharmacokinetic Profiling G->H Lead Optimization I Xenograft Models H->I

Figure 1: A generalized workflow for the development of kinase inhibitors.

Application Protocol 1: Biochemical FAK Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of compounds derived from this compound against Focal Adhesion Kinase. TR-FRET is a robust method for high-throughput screening, offering high sensitivity and low background interference.[6][7]

Principle: The assay measures the phosphorylation of a substrate peptide by FAK.[5] A europium-labeled anti-phospho-peptide antibody serves as the FRET donor, and a fluorescently labeled substrate acts as the acceptor.[5][8] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[5][8] An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[5]

Materials:

  • Recombinant human FAK enzyme

  • ULight™-labeled poly-GT substrate (or similar)

  • Europium-labeled anti-phosphotyrosine antibody (e.g., PY20)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (e.g., 10 mM EDTA in kinase buffer with antibody)

  • 384-well low-volume black plates

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • TR-FRET compatible plate reader

Protocol:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 µM.

    • For the final assay plate, further dilute the compounds in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compounds, positive control, or negative control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of FAK enzyme in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Add 2.5 µL of the FAK enzyme solution to each well.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the ULight™-labeled substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for FAK to ensure sensitive detection of competitive inhibitors.

    • Add 5 µL of the substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Reaction Termination and Detection:

    • Prepare the stop/detection buffer containing EDTA and the europium-labeled antibody.

    • Add 5 µL of the stop/detection buffer to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader using an excitation wavelength of ~340 nm and measuring emission at two wavelengths (e.g., ~615 nm for europium and ~665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Protocol 2: Cell-Based Anti-Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound derivatives on a cancer cell line known to overexpress FAK (e.g., MDA-MB-231 breast cancer cells).

Principle: The assay measures the number of viable cells after a period of incubation with the test compounds. A reduction in cell viability indicates either cytotoxic or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom white plates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Reagent

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides a platform for extensive SAR studies. The bromine atom at the C5 position is a key diversification point.

SAR cluster_core cluster_modifications Key Modification Points Core This compound Core N7 N7 Position (Pyrrole Nitrogen) Core->N7 Alkylation/Arylation: Modulates solubility & steric interactions C5 C5 Position (Bromo substitution) Core->C5 Suzuki/Stille Coupling: Aryl/Heteroaryl Groups N2 N2 Position (Amino group) Core->N2 Amidation/Further Amination: Additional H-bond interactions

Sources

Application Note: Leveraging 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds. This application note provides a detailed guide for utilizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine , a privileged heterocyclic fragment, in FBDD campaigns. We delve into the strategic rationale for its selection, present comprehensive protocols for primary screening and hit validation using state-of-the-art biophysical techniques, and outline a roadmap for the subsequent hit-to-lead optimization phase. This guide is intended to equip researchers with the practical and theoretical knowledge required to effectively employ this versatile scaffold in the quest for next-generation therapeutics.

Introduction: The Power of Fragments and the Promise of the 7-Azaindole Scaffold

Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules (fragments) with molecular weights typically below 300 Da.[1] These fragments, due to their simplicity, can explore chemical space more efficiently and tend to form high-quality, enthalpically favorable interactions with their biological targets.[1] The core principle of FBDD is to identify weakly binding fragments and then, through structure-guided optimization, grow, link, or merge them into potent, lead-like molecules.[2]

Central to the success of FBDD is the selection of a well-curated fragment library. The 7H-pyrrolo[2,3-d]pyrimidine , also known as 7-azaindole, scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry.[3][4] Its structural resemblance to purine bases allows it to function as an excellent hinge-binding motif for a wide range of protein kinases by forming bidentate hydrogen bonds.[5][6] This has led to the successful development of approved drugs like the B-RAF inhibitor Vemurafenib, a testament to the power of the 7-azaindole core in FBDD.[5][6]

The Featured Fragment: this compound

This compound is a particularly attractive starting point for FBDD campaigns targeting a variety of protein families, most notably kinases.

Physicochemical Properties
PropertyValueSignificance in FBDD
Molecular FormulaC₆H₅BrN₄
Molecular Weight213.04 g/mol Adheres to the "Rule of Three" for fragments (<300 Da)
XLogP31.1Optimal lipophilicity for good solubility and binding efficiency
Hydrogen Bond Donors2Provides key interaction points with target proteins
Hydrogen Bond Acceptors3Offers additional hydrogen bonding capabilities
Strategic Advantages
  • Established Hinge-Binding Motif: The 7-azaindole core is a proven kinase hinge-binder, providing a strong starting hypothesis for target engagement.[5][6]

  • Vector for Elaboration: The bromine atom at the 5-position serves as a versatile chemical handle for subsequent hit-to-lead optimization via various cross-coupling reactions.[7] This allows for the systematic exploration of the surrounding pocket to enhance potency and selectivity.

  • Amenable to Biophysical Screening: The fragment's size and properties make it well-suited for detection by highly sensitive biophysical methods such as X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8][9]

The FBDD Workflow: From Fragment Screening to Hit Validation

A successful FBDD campaign involves a multi-step process to identify and validate genuine fragment hits.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., SPR, NMR) Hit_ID Initial Hit Identification Screening->Hit_ID Identify binders Orthogonal Orthogonal Method Validation (e.g., X-ray Crystallography) Hit_ID->Orthogonal Confirm binding Affinity Affinity & Kinetic Determination (SPR) Orthogonal->Affinity Structure Structural Elucidation (X-ray, NMR) Affinity->Structure Guide structural studies SBDD Structure-Based Drug Design (Fragment Growing/Linking) Structure->SBDD Lead_Opt Lead Optimization SBDD->Lead_Opt Improve potency & properties

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols: Screening and Validation

The choice of screening technique is critical and often depends on the nature of the target protein and available resources. We present protocols for three widely used and complementary biophysical methods.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[10] It is well-suited for primary fragment screening due to its relatively high throughput and low protein consumption.[8]

Protocol: SPR-Based Fragment Screening

  • Immobilization of Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 series) using standard amine coupling chemistry.

    • Aim for a low immobilization density (5000-10000 RU) to minimize mass transport limitations.

    • Include a reference flow cell (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[8]

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Create a dilution series of the fragments in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a matched DMSO concentration, typically 1-5%). The weak affinity of fragments often necessitates screening at high concentrations (100 µM - 1 mM).

  • Screening Assay:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A positive response indicates binding.

    • Incorporate buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal and buffer-only signals from the active channel signal.

    • Identify initial hits based on a predefined response threshold.

    • Calculate the Ligand Efficiency (LE) for promising hits to prioritize fragments that form efficient interactions.

SPR_Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target Protein Amine Coupling on Sensor Chip Inject Inject Fragments Monitor RU change Immobilize->Inject Prepare Prepare Fragments Dilution series in running buffer Prepare->Inject Analyze Data Analysis Double referencing, Hit identification Inject->Analyze

Figure 2: Workflow for SPR-based primary fragment screening.

Hit Confirmation and Mechanistic Insight: NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing information about the binding site on the protein.[9] Ligand-observed NMR experiments are particularly useful for screening.

Protocol: NMR-Based Hit Validation (Saturation Transfer Difference & WaterLOGSY)

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 90% H₂O/10% D₂O PBS).

    • Prepare a stock solution of the fragment hit (e.g., this compound) in a deuterated solvent (e.g., DMSO-d6).

    • Create a final sample containing the protein and the fragment at a high molar excess (e.g., 100:1 fragment:protein).

  • Saturation Transfer Difference (STD) NMR:

    • Acquire two spectra: an on-resonance spectrum with selective saturation of protein resonances and an off-resonance spectrum where no protein signals are saturated.[11]

    • Subtract the on-resonance from the off-resonance spectrum. Only signals from protons of the fragment that are in close proximity to the protein will appear in the difference spectrum, confirming binding.[11][12]

  • Water-Ligand Observed with Gradient SpectroscopY (WaterLOGSY):

    • This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.[13]

    • For non-binding fragments, the NOE from water is negative, resulting in positive signals. For binding fragments, the NOE is positive, leading to negative signals.[14] This provides an orthogonal confirmation of binding.

  • Data Analysis:

    • For STD, the presence of signals in the difference spectrum confirms a binding event. The relative intensities of the signals can provide "epitope mapping," indicating which parts of the fragment are closest to the protein surface.[14]

    • For WaterLOGSY, the inversion of signal phase in the presence of the protein confirms binding.[13]

The Gold Standard: X-ray Crystallography for Structural Validation

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[15] This structural information is invaluable for the subsequent structure-based design phase.[9]

Protocol: Crystallographic Fragment Screening

  • Crystal Preparation:

    • Obtain high-quality, reproducible crystals of the target protein that diffract to a high resolution (<2.5 Å).[16]

    • The crystals must be robust enough to withstand soaking in solutions containing the fragment and often a cryoprotectant.[16]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data to obtain electron density maps.

  • Structure Determination and Analysis:

    • Use difference Fourier maps (Fo-Fc) to identify electron density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Analyze the binding pose, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. This information is critical for designing follow-up compounds.[15]

The Next Step: Hit-to-Lead Optimization

Once a validated hit like this compound is identified and its binding mode is understood, the hit-to-lead phase begins. The goal is to increase the affinity and selectivity of the initial fragment while maintaining or improving its drug-like properties.

Strategies for Elaboration:

  • Fragment Growing: This is the most common approach.[2] The structural information from X-ray crystallography is used to design and synthesize new analogues where chemical moieties are "grown" from the fragment core into adjacent pockets of the binding site. The bromine atom on this compound is an ideal starting point for this strategy, enabling the use of reactions like Suzuki or Sonogashira couplings to introduce new substituents.

  • Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, more potent molecule.[2]

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key features can be combined into a novel, single scaffold.[2]

Hit_to_Lead cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Outcome Validated_Hit This compound + Co-crystal Structure Growing Fragment Growing (via Bromine handle) Validated_Hit->Growing Structure-guided design Linking Fragment Linking Validated_Hit->Linking Merging Fragment Merging Validated_Hit->Merging Lead_Compound Potent & Selective Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Figure 3: Common strategies for hit-to-lead optimization in FBDD.

Conclusion

This compound represents a high-value fragment for initiating drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties, combined with the proven utility of the 7-azaindole scaffold, make it an ideal candidate for FBDD. By employing a rigorous screening cascade involving sensitive biophysical techniques like SPR and NMR, followed by structural elucidation via X-ray crystallography, researchers can confidently identify and validate its interaction with a target of interest. The strategic placement of the bromine atom provides a clear and versatile path for structure-guided evolution into a potent and selective lead compound. This application note provides the foundational protocols and strategic insights necessary to unlock the potential of this powerful fragment.

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Application Notes & Protocols: A Guide to Developing Novel FAK Inhibitors from the 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Targeting FAK in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical signaling node in cancer progression.[1][2][3] Overexpressed in a multitude of solid tumors, FAK plays a pivotal role in mediating signals from the tumor microenvironment, particularly from the extracellular matrix via integrin receptors.[1][2] Its activation triggers a cascade of downstream signaling pathways, including PI3K/Akt and MAPK, which collectively promote cell proliferation, survival, migration, and invasion – hallmarks of metastatic cancer.[4][5][6] Consequently, the development of potent and selective FAK inhibitors has become a highly attractive strategy in oncology drug discovery.[3][7][8]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a privileged structure for kinase inhibition.[9][10][11] The strategic incorporation of a bromine atom at the 5-position of this scaffold, creating 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, offers a versatile starting point for generating novel FAK inhibitors with potentially enhanced potency and selectivity.[12] This document provides a comprehensive guide, from initial inhibitor design and synthesis to detailed protocols for in vitro, in cellulo, and in vivo evaluation.

The FAK Signaling Axis: A Rationale for Intervention

FAK's central role in tumorigenesis stems from its ability to integrate signals from both integrins and growth factor receptors.[1][6] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[1] This FAK/Src complex then phosphorylates a host of downstream substrates, propagating signals that drive cancer cell motility and survival.[2] Disrupting this signaling cascade with a small molecule inhibitor is a validated therapeutic approach.[4]

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK (Inactive) Integrins->FAK ECM Binding GF_Receptor Growth Factor Receptor GF_Receptor->FAK FAK_Active FAK-P (Y397) FAK->FAK_Active Autophosphorylation Src Src FAK_Active->Src Recruits FAK_Src FAK/Src Complex FAK_Active->FAK_Src Src->FAK_Active Src->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt MAPK MAPK Pathway FAK_Src->MAPK Paxillin Paxillin FAK_Src->Paxillin CAS p130Cas FAK_Src->CAS Gene_Expression Gene Expression (Proliferation, Survival) PI3K_Akt->Gene_Expression MAPK->Gene_Expression Cell_Motility Cell Motility & Invasion Paxillin->Cell_Motility Focal Adhesion Turnover CAS->Cell_Motility FAK_Inhibitor_Workflow Start Scaffold Selection: 5-Bromo-7H-pyrrolo [2,3-d]pyrimidin-2-amine Synthesis Chemical Synthesis & Library Generation Start->Synthesis Biochemical_Screening In Vitro Biochemical Screening: FAK Kinase Assay (IC50) Synthesis->Biochemical_Screening Cell_Based_Assays In Cellulo Validation: - Cell Viability (EC50) - Target Engagement Biochemical_Screening->Cell_Based_Assays Potent Hits Functional_Assays Functional Cellular Assays: - Migration (Wound Healing) - Invasion (Transwell) Cell_Based_Assays->Functional_Assays Cell-Active Hits Lead_Op Lead Optimization: (Structure-Activity Relationship) Functional_Assays->Lead_Op Functionally Active Hits Lead_Op->Synthesis Iterative Design In_Vivo In Vivo Efficacy: Xenograft Models Lead_Op->In_Vivo Optimized Leads Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate Efficacious Compounds

Caption: FAK Inhibitor Development Workflow.

Part 1: Synthesis of Novel Derivatives

The this compound scaffold serves as a key intermediate. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space and establish a robust Structure-Activity Relationship (SAR). The 2-amino group can also be functionalized to further optimize binding interactions within the FAK kinase domain.

(Note: The following is a generalized synthetic scheme. Specific reaction conditions would need to be optimized for each derivative.)

  • Protection of the Pyrrole Nitrogen: The N7 of the pyrrolo[2,3-d]pyrimidine core is typically protected (e.g., with a SEM or Boc group) to prevent side reactions.

  • Cross-Coupling at C5: The protected 5-bromo intermediate is subjected to a cross-coupling reaction with a suitable boronic acid, alkyne, or amine to introduce the desired R1 group.

  • Functionalization at C2 (Optional): The 2-amino group can be acylated or alkylated to introduce an R2 group.

  • Deprotection: The protecting group at N7 is removed to yield the final compound.

Part 2: In Vitro Biochemical Evaluation

The initial screening of newly synthesized compounds involves determining their direct inhibitory activity against the FAK enzyme.

Protocol 1: FAK Kinase Assay (Luminescent)

This protocol is adapted from commercially available kits that measure the amount of ATP remaining after a kinase reaction. [13][14] Principle: The amount of ADP produced in the kinase reaction is proportional to the enzyme's activity. A proprietary reagent converts the ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The signal intensity is inversely proportional to the FAK inhibition.

Materials:

  • Recombinant human FAK enzyme [13]* Poly (Glu, Tyr) 4:1 substrate [13][15]* ATP [13][15]* Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) [14]* ADP-Glo™ Kinase Assay Kit (or similar) [14]* White, opaque 96-well or 384-well plates [13]* Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of Kinase Assay Buffer to each well.

    • Add 1 µL of the test compound dilution (or DMSO for positive and negative controls).

    • Add 2.5 µL of a solution containing the FAK enzyme and substrate in Kinase Assay Buffer.

    • To the negative control wells, add buffer instead of the enzyme.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FAK.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. [14][15]5. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. [14]6. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes. [14]7. Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example FAK Inhibition Data

Compound IDScaffold MoietyR1 GroupIC50 (nM)
FAK-Inhib-001This compoundPhenyl150.2
FAK-Inhib-002This compound4-Fluorophenyl75.8
FAK-Inhib-003This compound3-Pyridyl25.1
FAK-Inhib-004 This compound 4-(N-methylcarbamoyl)phenyl 5.4

Part 3: In Cellulo Validation

Compounds with potent biochemical activity must then be tested in a cellular context to assess their membrane permeability, target engagement, and effect on cell viability.

Protocol 2: Cell Viability Assay (MTT/Resazurin)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. [16][17][18] Principle: Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT) or resazurin to a colored formazan product or a fluorescent resorufin product, respectively. The amount of product formed is proportional to the number of viable cells. [16] Materials:

  • Cancer cell line with high FAK expression (e.g., MDA-MB-231, A549, U-87 MG) [10][11]* Complete cell culture medium

  • 96-well clear tissue culture plates

  • MTT solution (5 mg/mL in PBS) or Resazurin solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FAK inhibitor for 48-72 hours. Include a vehicle control (DMSO).

  • Reagent Addition:

    • For MTT: Remove the media and add 100 µL of fresh media plus 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

    • For Resazurin: Add 10 µL of Resazurin solution directly to the culture media. Incubate for 1-4 hours at 37°C.

  • Product Solubilization (MTT only): After incubation, remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm (for MTT) or fluorescence (Ex/Em ~560/590 nm for resazurin) on a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the EC50 value from a dose-response curve.

Table 2: Example Cell Viability Data (MDA-MB-231 cells)

Compound IDFAK IC50 (nM)Cell Viability EC50 (µM)
FAK-Inhib-001150.2> 10
FAK-Inhib-00275.88.2
FAK-Inhib-00325.14.5
FAK-Inhib-004 5.4 1.1

Part 4: Functional Cellular Assays

Assessing the impact of FAK inhibition on key cancer cell behaviors like migration and invasion is crucial for validating the therapeutic potential of the compounds.

Protocol 3: Wound Healing (Scratch) Assay

This is a straightforward method to assess collective cell migration in vitro. [19][20] Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. An effective FAK inhibitor is expected to slow down this process. [19] Materials:

  • Cancer cell line

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip [19]* Phase-contrast microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a plate and grow them to full confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. [19][21]3. Wash and Treat: Gently wash the wells with PBS to remove detached cells. [20]Replace with fresh media containing the test compound at a non-toxic concentration (e.g., at or below its EC50) or a vehicle control.

  • Imaging: Immediately capture an image of the scratch at T=0. Place the plate in an incubator and capture subsequent images of the same field at regular intervals (e.g., every 6-12 hours) for up to 48 hours. [19]5. Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Protocol 4: Transwell Invasion Assay

This assay measures the ability of cells to invade through a simulated extracellular matrix, a key step in metastasis. [22][23][24][25] Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant (e.g., media with FBS). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant. FAK inhibition is expected to reduce the number of invading cells. [24][25] Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates [25]* Matrigel Basement Membrane Matrix

  • Serum-free media and media with 10% FBS

  • Cotton swabs [25]* Methanol for fixation * Crystal Violet stain Procedure:

  • Coat Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free media. Add a thin layer to the top of the Transwell inserts and allow it to solidify at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free media containing the test compound or vehicle.

  • Assay Setup: Add media with 10% FBS to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells. Seed the prepared cell suspension into the upper chamber of the inserts.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Remove Non-Invasive Cells: After incubation, carefully remove the media from the upper chamber. Use a cotton swab to gently scrape away the non-invasive cells and the Matrigel layer from the top surface of the membrane. [25]6. Fix and Stain: Fix the cells that have invaded to the bottom of the membrane with methanol for 10-20 minutes. [25]Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Imaging and Quantification: Wash the inserts to remove excess stain and allow them to air dry. Take pictures of the stained cells on the underside of the membrane using a microscope. Count the number of cells in several random fields to quantify invasion.

Part 5: In Vivo Efficacy Studies

Promising lead compounds must be evaluated in animal models to assess their anti-tumor efficacy and tolerability.

Protocol 5: Human Tumor Xenograft Model

This is the standard preclinical model for evaluating the efficacy of anticancer agents. [26][27][28] Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the FAK inhibitor, and tumor growth is monitored over time. [26][28][29] Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID) [26]* Human cancer cell line (the same one used in in vitro/in cellulo assays)

  • Matrigel (optional, can improve tumor take rate)

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject a suspension of cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin daily (or other scheduled) administration of the FAK inhibitor or vehicle control. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Table 3: Example In Vivo Efficacy Data (MDA-MB-231 Xenograft)

Treatment GroupDosing (mg/kg, PO, QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 210-+2.5
FAK-Inhib-004 50 693 ± 155 55 -1.8

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent FAK inhibitors. The strategic workflow and detailed protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and rigorously evaluate new chemical entities targeting FAK. By systematically progressing compounds through biochemical, cellular, and in vivo assays, the identification of a preclinical candidate with strong therapeutic potential for the treatment of metastatic cancers is an achievable goal.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • FAK in cancer: mechanistic findings and clinical applications. PubMed Central. Available at: [Link]

  • Functional and clinical characteristics of focal adhesion kinases in cancer progression. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Technology Networks. Available at: [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. Available at: [Link]

  • The Signaling and Biological Implications of FAK Overexpression in Cancer. American Association for Cancer Research. Available at: [Link]

  • Scratch Wound Healing Assay. Bio-protocol. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. American Association for Cancer Research. Available at: [Link]

  • Signal transduction by focal adhesion kinase in cancer. PubMed. Available at: [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia. Available at: [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. Available at: [Link]

  • Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK). PubChem. Available at: [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PubMed Central. Available at: [Link]

  • Chemi-Verse™ FAK Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • FAK Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Cell Viability Assays. Creative Bioarray. Available at: [Link]

  • Wound Healing and Migration Assays. ibidi. Available at: [Link]

  • Scratch Assay protocol. University of California, Davis. Available at: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • ELISA Kit for Focal Adhesion Kinase (FAK). Cloud-Clone Corp.. Available at: [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. Available at: [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. Available at: [Link]

  • Progress in the Development of Small Molecular Inhibitors of Focal Adhesion Kinase (FAK). PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and approved therapeutics. This guide provides a detailed examination of the synthesis and anticancer potential of derivatives built upon the 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine core. We will elucidate a robust synthetic protocol for the core intermediate, explore subsequent derivatization strategies, and discuss the structure-activity relationships (SAR) that drive their anticancer efficacy. The primary mechanism of action, focusing on the inhibition of key oncogenic kinases such as Focal Adhesion Kinase (FAK), will be detailed. This document serves as a practical guide for researchers aiming to design, synthesize, and evaluate novel anticancer agents based on this promising heterocyclic system.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a foundational heterocyclic system in the development of targeted cancer therapies.[1][2] Its structural similarity to adenine allows it to function as a competitive inhibitor for ATP-binding sites within a wide range of protein kinases, many of which are critical for cancer cell proliferation, survival, and metastasis.[3] The introduction of a bromine atom at the 5-position of the pyrrole ring serves two primary purposes: it can enhance binding affinity through halogen bonding and, more importantly, it provides a versatile chemical handle for further structural modifications via cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency and selectivity.

Derivatives of this scaffold have shown potent inhibitory activity against several cancer-relevant targets, including Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[4][5][6] For instance, certain derivatives have demonstrated significant inhibition of FAK, a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell migration, invasion, and survival.[6][7] This guide will focus on the practical synthesis of the 5-bromo-2-amino core and its subsequent elaboration into potent anticancer compounds.

Synthesis of the Core Intermediate: 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 5-bromo-7H-pyrrolo[2,3-d]pyrimidine core is a critical first step. A common and reliable method involves the direct bromination of the parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidine.

Protocol 1: Synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Rationale: This protocol utilizes a straightforward electrophilic aromatic substitution on the electron-rich pyrrole ring. Dimethylformamide (DMF) is an excellent solvent for this reaction, as it dissolves the starting material and is stable to the reaction conditions. The reaction is typically performed at room temperature to control selectivity and prevent over-bromination. The workup procedure is designed to quench any remaining bromine and neutralize the reaction mixture to precipitate the product.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine

  • Bromine (Br₂)

  • Dimethylformamide (DMF)

  • Ice

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF.

  • In a separate flask, prepare a solution of bromine (1.0 eq) in DMF.

  • Slowly add the bromine solution to the solution of 7H-pyrrolo[2,3-d]pyrimidine at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.[8]

  • Pour the reaction mixture into a mixture of ice and water containing sodium thiosulfate to quench excess bromine.

  • Add a saturated aqueous solution of NaHCO₃ until the pH is basic. This will neutralize the solution and aid in the precipitation of the product.[8]

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-bromo-7H-pyrrolo[2,3-d]pyrimidine.

G start 7H-pyrrolo[2,3-d]pyrimidine reagent Br₂ DMF start->reagent product 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine reagent->product 4h, RT

Caption: Synthetic scheme for the bromination of the core scaffold.

Derivatization Strategies for Anticancer Activity

With the 5-bromo-2-amino core in hand, a diverse library of compounds can be generated. The primary points for modification are the 2-amino group and the 7-position (the pyrrole nitrogen).

Strategy 1: Amide Bond Formation at the 2-Amino Position

The 2-amino group can be readily acylated with various carboxylic acids or acid chlorides to form amide derivatives. This is a common strategy to introduce diverse side chains that can interact with specific residues in the target kinase's active site.

General Procedure:

  • Suspend this compound in a suitable solvent (e.g., DCM, THF).

  • Add a coupling agent (e.g., DCC, HATU) and a base (e.g., DIPEA, DMAP).

  • Add the desired carboxylic acid (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture, typically by washing with aqueous solutions to remove byproducts, and purify by column chromatography.

Strategy 2: N-Alkylation/Arylation at the 7-Position

The pyrrole nitrogen can be functionalized, which is often crucial for modulating solubility and cell permeability, as well as for introducing vectors that can target specific regions of the kinase.

General Procedure:

  • Dissolve the 5-bromo-2-amino pyrrolopyrimidine in a polar aprotic solvent like DMF or DMSO.

  • Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the pyrrole nitrogen.

  • Add the desired alkyl or benzyl halide (e.g., 3,5-difluorobenzyl bromide).[9]

  • Stir the reaction at an appropriate temperature (room temperature to 100 °C) until completion.

  • Quench the reaction with water and extract the product. Purify by column chromatography.

G cluster_0 Synthesis Workflow cluster_1 Derivatization start Starting Material (7H-pyrrolo[2,3-d]pyrimidine) step1 Bromination (Protocol 1) start->step1 core Core Intermediate (this compound) step1->core deriv1 Amide Coupling (R-COOH) core->deriv1 deriv2 N-Alkylation (R'-X) core->deriv2 final Library of Derivatives deriv1->final deriv2->final

Caption: General workflow for synthesis and derivatization.

Anticancer Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant anticancer activity across a range of cell lines. Their primary mechanism often involves the inhibition of protein kinases that are dysregulated in cancer.

Focal Adhesion Kinase (FAK) Inhibition

FAK is a key mediator of signaling from integrins and growth factor receptors, promoting cell proliferation, survival, and migration.[7] Overexpression of FAK is common in many advanced-stage solid tumors. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FAK inhibitors.[6]

Mechanism: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation. This blocks downstream signaling pathways, including PI3K/Akt and MAPK, ultimately leading to reduced cell migration and induction of apoptosis.[6]

G cluster_pathway FAK Signaling Pathway Integrins Integrins / Growth Factor Receptors FAK FAK Integrins->FAK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Cancer Cell Proliferation, Survival, Migration Downstream->Cancer Inhibitor 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->FAK Inhibition

Caption: Inhibition of the FAK signaling pathway by derivatives.

Structure-Activity Relationship (SAR) and Biological Data

The anticancer potency of these derivatives is highly dependent on the nature of the substituents. The table below summarizes the activity of representative compounds from the literature.

Compound IDR (Substitution)Target Cancer Cell LineIC₅₀ (µM)Reference
8f (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl...azepin-4-imineHT-29 (Colon)4.55[1]
8g (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl...azepin-4-imineHT-29 (Colon)4.01[1]
25b Dimethylphosphine oxide moietyA549 (Lung)3.2[6]
23p N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl...Various2.357–3.012[10]

Key SAR Insights:

  • Halogenation: The presence of halogen atoms, such as bromine or fluorine, on phenyl rings attached to the core often enhances activity, likely due to favorable interactions within the kinase active site.[1][2]

  • Side Chain: The nature of the side chain at the 2- or 7-position is critical. For example, derivatives with a dimethylphosphine oxide moiety have shown potent FAK inhibition.[6]

  • Selectivity: Modifications can be tailored to achieve selectivity for specific kinases. For instance, compound 13i from one study was found to be a potent inhibitor of CK1δ without affecting FGFR3 activity.[11]

Protocol for In Vitro Anticancer Activity Evaluation

To assess the efficacy of newly synthesized compounds, a standard cell viability assay, such as the MTT assay, is employed.

Protocol 2: MTT Cell Proliferation Assay

Rationale: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold is a highly versatile and validated starting point for the development of novel anticancer agents. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries through functionalization at key positions. The resulting derivatives have demonstrated potent activity against a variety of cancer-relevant kinases, leading to the inhibition of tumor growth and induction of apoptosis. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles, as well as exploring their potential as dual-target or multi-target inhibitors to overcome drug resistance.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2025).
  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. (2019). PubMed.
  • Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. (n.d.). Taylor & Francis Online.
  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). Bentham Science Publishers.
  • This compound. (2023). Smolecule.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC - NIH.
  • Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online.
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (2019). PubMed.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (2000). PubMed.
  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. (n.d.). PMC - NIH.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST

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Application Notes and Protocols for Assessing the Cytotoxicity of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a multi-faceted protocol for assessing the cytotoxic potential of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a member of the pyrrolo[2,3-d]pyrimidine class of compounds. This class is recognized for its significant biological activities, including the inhibition of various protein kinases crucial to cancer cell proliferation and survival.[1][2] This document is designed to equip researchers with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to conduct a thorough in vitro evaluation of this compound. We will detail a tiered approach, beginning with a primary metabolic activity screen (MTT assay), followed by a confirmatory assay for membrane integrity (LDH assay), and culminating in mechanistic assays to elucidate the mode of cell death, specifically apoptosis (Annexin V/PI and Caspase-3/7 assays). The causality behind experimental choices is explained, ensuring that the described protocols form a self-validating system for robust and reproducible data generation.

Introduction: The Scientific Rationale

This compound belongs to the 7-deazapurine scaffold, a privileged structure in medicinal chemistry due to its analogy to biogenic purines.[2] This structural feature allows it to interact with a variety of biological targets. Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against several families of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1] These kinases are pivotal regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1][3]

Given its potential as a kinase inhibitor, a primary hypothesis is that this compound exerts its cytotoxic effects by inducing programmed cell death (apoptosis) or cell cycle arrest. Therefore, a comprehensive assessment of its cytotoxicity requires not only quantifying cell death but also understanding the underlying molecular mechanisms. This guide provides the framework for such an investigation.

Pre-Experimental Preparation: Compound Handling and Cell Line Selection

Preparation of Compound Stock Solution

The accuracy of any in vitro assay begins with the correct preparation of the test compound. Due to the heterocyclic nature of this compound, it is expected to have low solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock, for example, 10 mM. Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Line Selection

The choice of cell line is critical and should be guided by the therapeutic hypothesis. Given that pyrrolo[2,3-d]pyrimidine derivatives are known kinase inhibitors, it is logical to select cancer cell lines where the target kinases are overexpressed or constitutively active.

Recommended Cell Lines:

Cell LineCancer TypeRationale for Selection
A549 Lung CarcinomaOften used as a general model; expresses EGFR.
MCF-7 Breast AdenocarcinomaExpresses EGFR and HER2.
PC-3 Prostate AdenocarcinomaRelevant for prostate cancer studies.
HT-29 Colorectal AdenocarcinomaPyrrolo[2,3-d]pyrimidines have shown selective activity in colon cancer cells.[4]
HUVEC Normal Endothelial CellsTo assess selectivity and potential anti-angiogenic effects (VEGFR2 inhibition).

Tier 1: Primary Cytotoxicity Screening (Metabolic Activity)

The initial assessment of cytotoxicity is efficiently performed using a metabolic assay. The MTT assay is a widely adopted, colorimetric method that measures the activity of mitochondrial dehydrogenases, providing an indication of overall cell viability.

Principle of the MTT Assay

Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This insoluble product is then solubilized, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Trustworthiness Check: Assay Interference

Some chemical compounds, particularly those with reducing properties, can directly reduce MTT to formazan, leading to a false-positive signal (overestimation of viability).[5][6][7]

Validation Protocol: Cell-Free Interference Check

  • Set up a 96-well plate with wells containing only culture medium and the various concentrations of the test compound (no cells).

  • Follow steps 4-7 of the MTT protocol.

  • If a significant increase in absorbance is observed in the absence of cells, this indicates direct interference. The data from the cell-based assay must be corrected by subtracting this background, or an alternative cytotoxicity assay should be considered.

Tier 2: Confirmatory Cytotoxicity Screening (Membrane Integrity)

To validate the findings from the MTT assay and to measure a different hallmark of cell death, an LDH release assay is recommended. This assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a key feature of late-stage apoptosis and necrosis.

Principle of the LDH Assay

LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[8][9]

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to set up a parallel plate for the LDH assay.

  • Establish Controls: For each condition, set up triplicate wells for:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Treat a set of untreated cells with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation to induce 100% cell death.

    • Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Data Analysis for Tier 1 & 2
  • Calculate Percent Viability (MTT):

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Calculate Percent Cytotoxicity (LDH):

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. It can be calculated by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or an Excel add-in.[10][11][12]

Tier 3: Mechanistic Insight - Unraveling the Mode of Cell Death

Since pyrrolo[2,3-d]pyrimidine derivatives often act as kinase inhibitors, they are likely to induce apoptosis.[1][13] It is crucial to confirm this experimentally.

Workflow for Apoptosis Investigation

Apoptosis_Workflow cluster_Primary Primary & Confirmatory Assays cluster_Mechanistic Mechanistic Assays MTT MTT Assay (Metabolic Activity) AnnexinV Annexin V / PI Staining (Phosphatidylserine Exposure) MTT->AnnexinV Indicates Cytotoxicity LDH LDH Assay (Membrane Integrity) LDH->AnnexinV Caspase Caspase-3/7 Assay (Executioner Caspase Activity) AnnexinV->Caspase Confirms Apoptotic Pathway

Caption: Tiered workflow for cytotoxicity assessment.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is a gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8][14]

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of this compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 400 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpreting the Results:

QuadrantAnnexin VPICell Population
Lower LeftNegativeNegativeHealthy, viable cells
Lower RightPositiveNegativeEarly apoptotic cells
Upper RightPositivePositiveLate apoptotic/necrotic cells
Upper LeftNegativePositiveNecrotic cells (rarely populated)
Caspase-3/7 Activity Assay

To provide further evidence of apoptosis, measuring the activity of executioner caspases (caspase-3 and -7) is recommended.

  • Principle: Caspase-3 and -7 are key proteases activated during the execution phase of apoptosis. These assays use a substrate peptide (e.g., DEVD) conjugated to a reporter molecule (colorimetric, fluorescent, or luminescent). When cleaved by active caspases, the reporter is released, generating a measurable signal.[4][15]

Detailed Protocol: Luminescent Caspase-3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Potential Signaling Pathways and Mechanistic Context

The cytotoxic effects of this compound are likely mediated through the inhibition of key signaling pathways that promote cell survival and proliferation.

EGFR/HER2 Signaling

Inhibition of EGFR and HER2 can disrupt the PI3K/AKT and MEK/ERK pathways, which are critical for suppressing apoptosis.[1][16] This leads to the downregulation of anti-apoptotic proteins (like Mcl-1) and the upregulation of pro-apoptotic proteins (like BIM), ultimately triggering the caspase cascade.

EGFR_HER2_Pathway EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT BIM BIM (Pro-Apoptotic) AKT->BIM Inhibits Mcl1 Mcl-1 (Anti-Apoptotic) AKT->Mcl1 Inhibits Apoptosis Apoptosis BIM->Apoptosis Mcl1->Apoptosis Compound 5-Bromo-7H-pyrrolo [2,3-d]pyrimidin-2-amine Compound->EGFR CDK2_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S Transition CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->S Promotes Compound 5-Bromo-7H-pyrrolo [2,3-d]pyrimidin-2-amine Compound->CyclinE_CDK2

Caption: Inhibition of CDK2 leading to G1/S cell cycle arrest.

Conclusion and Future Directions

This guide provides a robust, tiered approach to evaluating the cytotoxicity of this compound. By combining primary viability screens with confirmatory and mechanistic assays, researchers can obtain a comprehensive profile of the compound's in vitro activity. Positive results from this protocol—demonstrating potent cytotoxicity and induction of apoptosis—would provide a strong rationale for advancing the compound into more complex studies, such as cell cycle analysis, western blotting for key signaling and apoptotic proteins, and ultimately, in vivo efficacy models.

References

  • Demir, B., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (2023). Cyclin-dependent kinase 2. In Wikipedia. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. Available at: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]

  • Engelman, J. A., et al. (2009). Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Weigel, N. L., & Moore, N. L. (2007). CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY. Steroids. Available at: [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available at: [Link]

  • Ji, Y., et al. (2014). Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. European Journal of Histochemistry. Available at: [Link]

  • Almalki, A. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link]

  • Wu, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Engelman, J. A., et al. (2009). Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition. PubMed. Available at: [Link]

  • Rexer, B. N., & Arteaga, C. L. (2012). Regulation of Apoptosis by HER2 in Breast Cancer. Annals of the New York Academy of Sciences. Available at: [Link]

  • Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ji, Y., et al. (2014). Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. PubMed. Available at: [Link]

  • Zhang, N., et al. (2022). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. Available at: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. BosterBio. Available at: [Link]

  • YouTube. (2018). Cyclins and CDKs Cell Cycle Regulation. YouTube. Available at: [Link]

  • ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?. ResearchGate. Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers. Available at: [Link]

  • Algahtani, M., et al. (2017). Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. Cancer Research. Available at: [Link]

  • Hocek, M., & Baszczyňski, O. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]

  • Ulukaya, E., et al. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy. Available at: [Link]

  • Nagy, K., et al. (2004). Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Cytotoxicity of the synthetic compounds. MTT assays of cell viability.... ResearchGate. Available at: [Link]

  • MOLBASE. (n.d.). 5-Bromomethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. MOLBASE. Available at: [Link]

  • Ojo, K. K., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. Available at: [Link]

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The Versatile Scaffold: Leveraging 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine for Accelerated Structure-Activity Relationship Studies in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the 7-Deazapurine Core and the Strategic Importance of the 5-Bromo Handle

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a "privileged" structure, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the endogenous ATP molecule allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[2] The replacement of the N7 nitrogen of adenine with a carbon atom not only modifies the electronic properties of the ring system but also provides a vector for synthetic modification, enhancing binding affinity and tailoring selectivity.[1]

Within this esteemed class of compounds, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine stands out as an exceptionally valuable starting material for structure-activity relationship (SAR) studies. The bromine atom at the 5-position is not merely a substituent; it is a versatile chemical handle. Its presence allows for the strategic and efficient introduction of a vast array of chemical diversity through well-established palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to rapidly explore the chemical space around this core, probing the steric and electronic requirements of the target kinase's active site to optimize potency and selectivity. This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for utilizing this powerful building block in drug discovery campaigns.

Core Principles for SAR Exploration at the C5-Position

The primary utility of the 5-bromo substituent lies in its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

  • Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups, which are invaluable for probing interactions within the hydrophobic regions of the ATP-binding pocket and can form additional hydrogen bonds or pi-stacking interactions. The choice of boronic acid or ester directly dictates the nature of the substituent, allowing for a systematic evaluation of the effects of size, electronics, and conformation on biological activity.

  • Sonogashira Coupling: This reaction introduces linear alkynyl groups, which can act as rigid linkers to access deeper pockets within the kinase active site. The terminal alkyne can also serve as a handle for further functionalization, such as through click chemistry, to introduce more complex functionalities.

The overarching goal of these modifications is to systematically map the topology of the target's active site. By introducing a diverse set of substituents at the 5-position, researchers can gain critical insights into the SAR, as illustrated in the workflow below.

SAR_Workflow A 5-Bromo-7H-pyrrolo[2,3-d] pyrimidin-2-amine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Library of 5-Aryl/Heteroaryl Analogs B->D E Library of 5-Alkynyl Analogs C->E F Biological Screening (e.g., Kinase Assays) D->F E->F G SAR Data Analysis F->G H Lead Optimization G->H

Caption: A generalized workflow for SAR studies using this compound.

Application in Kinase Inhibitor Development

The 7-deazapurine scaffold is a cornerstone in the development of inhibitors for a multitude of kinase families due to its ability to act as a hinge-binder. Modifications at the C5 position can significantly influence selectivity and potency against specific kinases.

Target Kinase Families and Signaling Pathways:
  • Janus Kinases (JAKs): These are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.[3][4] Inhibitors based on the 7-deazapurine core, such as Tofacitinib, have seen clinical success.[5]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription nucleus->gene

Caption: A simplified representation of the JAK-STAT signaling pathway.[6][7]

  • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is linked to tumor progression and metastasis, making it an attractive oncology target.[8] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent PAK4 inhibitors.[8][9]

  • Casein Kinase 1α (CK1α): This kinase is involved in regulating several critical signaling pathways, including Wnt/β-catenin, and is a target in certain cancers.[1] SAR studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives have identified potent CK1α inhibitors.[1]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a validated target for B-cell malignancies and autoimmune diseases.[10]

Experimental Protocols

The following protocols are provided as a robust starting point for the chemical modification of this compound. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amines

This protocol describes a general procedure for the coupling of an arylboronic acid with the starting material.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically 4:1 to 5:1 ratio)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL per 1 mmol of starting material).

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines

This protocol outlines a general method for the introduction of an alkynyl group.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.05 - 0.1 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous DMF (or THF) followed by triethylamine (2.5 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne. Monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • After completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution (to remove copper), then brine. Dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

Data Presentation: Exemplary SAR Data

The following table provides a representative, hypothetical SAR dataset for C5-substituted 7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs targeting a generic kinase. This illustrates how systematic modifications can inform the optimization process.

Compound R Group at C5-Position Kinase IC₅₀ (nM) Comments
Parent -Br>10,000Starting material, inactive.
1a -Phenyl850Introduction of an aryl group confers moderate activity.
1b -4-Fluorophenyl420Electron-withdrawing group improves potency.
1c -4-Methoxyphenyl1,200Electron-donating group is detrimental to activity.
1d -3-Pyridyl250Heteroaryl group capable of H-bonding enhances potency.
1e -Phenylethynyl600Linear alkyne linker shows moderate activity.
1f -(3-Hydroxyphenyl)ethynyl150Terminal polar group on alkyne significantly improves potency.

Data is illustrative and intended to demonstrate SAR principles.

These illustrative data suggest that for this hypothetical kinase, an electron-withdrawing or hydrogen-bond accepting group at the para-position of a C5-aryl substituent is favorable. Furthermore, a terminal polar group on a C5-alkynyl substituent is beneficial, suggesting an interaction with a hydrophilic region of the active site.

Conclusion: A Gateway to Novel Chemical Matter

This compound is more than just a chemical intermediate; it is a powerful tool for accelerating drug discovery. Its strategic design, featuring the privileged 7-deazapurine core and a versatile 5-bromo handle, provides an efficient and logical entry point into the synthesis of diverse compound libraries. The robust and well-documented palladium-catalyzed coupling reactions enable a systematic and thorough exploration of the structure-activity landscape for a multitude of kinase targets. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this key building block to uncover novel, potent, and selective kinase inhibitors, ultimately contributing to the development of next-generation therapeutics.

References

  • Flanagan, M. E., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor... Journal of Medicinal Chemistry, 60(5), 1971-1993. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813-4822. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Available at: [Link]

  • Moolman, W., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions, 349, 109643. Available at: [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). BTK structure and signaling pathway. Retrieved from [Link]

  • Jiang, J. (2018). Casein kinase 1α: biological mechanisms and theranostic potential. Signal Transduction and Targeted Therapy, 3, 14. Available at: [Link]

  • ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. Retrieved from [Link]

  • Liu, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 779. Available at: [Link]

  • ResearchGate. (n.d.). CK1α sustains NF-kB signaling pathway. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (n.d.). CSNK1A1 (casein kinase 1, alpha 1). Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of CK1α (Csnk1a), CK1δa (Csnk1da), CK1δb (Csnk1db), CK1ε.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Ali, S., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(4), 236-249. Available at: [Link]

  • Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available at: [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway. Journal of Biological Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Schenone, S., et al. (2018). An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(29), 3494-3513. Available at: [Link]

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  • Nature. (2016). Palladium-catalysed transannular C-H functionalization of alicyclic amines. Retrieved from [Link]

  • Klutchko, S. R., et al. (2000). Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: Potent Inhibitors of the Tyrosine Kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 10(9), 945-9. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Highly Efficient Synthesis of 5,6-Disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles Through a One-Pot Palladium-Catalyzed Coupling Reaction/Cyclization in Water. Retrieved from [Link]

  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-83. Available at: [Link]

  • Wu, T., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2446. Available at: [Link]

  • Sci-Hub. (n.d.). Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Retrieved from [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous buffers. As a key intermediate and active molecule in kinase inhibitor development, understanding its solubility behavior is critical for generating reliable and reproducible experimental data.[1] This guide is structured to move from foundational knowledge to advanced, actionable protocols.

Section 1: Understanding the Molecule: Physicochemical Profile

The inherent solubility of a compound is dictated by its physicochemical properties. This compound is a heterocyclic compound with features that suggest limited aqueous solubility.[1] Its structure, containing a fused aromatic ring system and a bromine atom, contributes to its lipophilicity. The presence of an amine group, however, provides a handle for pH-dependent solubility manipulation.

Table 1: Physicochemical Properties of this compound

PropertyValueScientific Implication on Solubility
Molecular Formula C₆H₅BrN₄The carbon-rich heterocyclic core is hydrophobic.
Molecular Weight 213.04 g/mol [2]Moderate molecular weight, typical for small molecule inhibitors.
Structure Pyrrolo[2,3-d]pyrimidine coreThis core is common in kinase inhibitors, many of which face solubility challenges.[3][4]
Key Functional Groups Primary Amine (-NH₂)This group is basic. At a pH below its pKa, it will become protonated (-NH₃⁺), which dramatically increases aqueous solubility.[5][6]
Predicted pKa ~4.5 - 5.5 (for the conjugate acid)This is an estimated value based on similar structures. The amine is weakly basic due to electron-withdrawing effects from the pyrimidine ring. This means a significantly acidic pH is required to achieve protonation and enhance solubility.[6][7]
Predicted logP ~1.5 - 2.5This is an estimated value. A positive logP indicates a preference for a non-polar environment over water, suggesting low intrinsic aqueous solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my PBS buffer (pH 7.4). Why?

Answer: This is the most common issue and is entirely expected. At a neutral pH of 7.4, the primary amine group on the pyrimidine ring is in its neutral, uncharged state (R-NH₂). This form is poorly solvated by water, leading to very low solubility.[7] Furthermore, the flat, aromatic structure of the molecule can promote aggregation and precipitation in aqueous media. Direct dissolution in neutral aqueous buffers is not a recommended procedure.[8]

Q2: What is the best solvent to prepare a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions (e.g., 10-50 mM).[9] The compound is readily soluble in DMSO.[10] However, it is crucial to use anhydrous, high-purity DMSO to prevent compound degradation during long-term storage.[11]

Q3: I prepared a 20 mM stock in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. What's happening?

Answer: This is a classic problem known as "DMSO shock" or aqueous precipitation. While the compound is soluble in 100% DMSO, diluting this stock into an aqueous environment drastically changes the solvent properties.[12][13] The DMSO disperses, and the compound is suddenly exposed to water, a poor solvent for it, causing it to crash out of solution. The final concentration of your compound has exceeded its kinetic aqueous solubility limit.[8][9]

Q4: What is the maximum concentration of DMSO I can use in my final assay?

Answer: This is highly dependent on your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[8] Some enzymatic assays may tolerate higher concentrations (e.g., 1-2%), but this must be validated with a solvent tolerance control experiment.[13]

Section 3: Systematic Troubleshooting Workflow for Solubility

Navigating solubility issues requires a logical, stepwise approach. The following workflow diagram outlines the decision-making process for achieving a soluble and stable working solution of this compound.

Solubility_Workflow cluster_start Step 1: Stock Preparation cluster_dilution Step 2: Aqueous Dilution cluster_outcome Outcome cluster_troubleshooting Step 3: Troubleshooting Strategies Start Start with solid compound Stock Prepare 10-50 mM stock in 100% anhydrous DMSO. Warm gently (37°C) if needed. Start->Stock Dilute Dilute stock into final aqueous buffer (e.g., PBS pH 7.4) to desired concentration. Stock->Dilute Observe Precipitation Observed? Dilute->Observe Success Solution is Clear: Proceed with Experiment Observe->Success No Problem Precipitation Occurs: Initiate Troubleshooting Observe->Problem Yes TS_Start Problem->TS_Start pH_Mod Strategy A: pH Modification (Acidification) TS_Start->pH_Mod Cosolvent Strategy B: Use of Co-solvents (If pH is fixed) TS_Start->Cosolvent Excipient Strategy C: Use of Excipients (Advanced) TS_Start->Excipient

Caption: Troubleshooting workflow for solubilizing this compound.

Section 4: Detailed Protocols for Solubility Enhancement

If you encounter precipitation (the "Yes" path in the workflow), implement the following strategies, starting with the simplest and most effective method: pH modification.

Protocol 4.1: pH-Modification Strategy (Recommended First-Line Approach)

This method leverages the basic amine group to form a soluble salt at acidic pH.

Causality: By lowering the pH of the aqueous buffer to at least 1-2 units below the compound's pKa (~4.5-5.5), we can protonate the primary amine (R-NH₂ → R-NH₃⁺). This charged species is an ionic salt, which is significantly more soluble in polar solvents like water than the neutral form.[5][14]

Step-by-Step Protocol:

  • Prepare an Acidic Buffer: Prepare your desired buffer (e.g., Phosphate or Citrate buffer) and adjust the pH to a value between 3.0 and 4.0 using HCl. A pH of 3.5 is a good starting point.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Dilution: Perform a serial dilution. First, make an intermediate dilution of your DMSO stock into the acidic buffer. For example, add 5 µL of 20 mM DMSO stock to 95 µL of pH 3.5 buffer to get a 1 mM intermediate solution.

  • Final Dilution: Use this aqueous, acidic intermediate solution to make the final dilutions for your assay.

  • Final pH Check: Ensure the final pH of your assay well is compatible with your biological system. The small volume added may not significantly alter the pH of a well-buffered assay medium, but this should be verified.

Protocol 4.2: Using Solubility-Enhancing Excipients (Advanced)

When pH modification is not possible (e.g., in physiological cell culture), excipients like cyclodextrins can be used.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] The lipophilic pyrrolopyrimidine core of your compound can become encapsulated within this cavity, forming an "inclusion complex."[15][17] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the compound.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18]

Step-by-Step Protocol:

  • Prepare Excipient Buffer: Prepare your standard aqueous buffer (e.g., PBS, pH 7.4) containing a pre-dissolved concentration of HP-β-CD. A starting concentration of 1-5% (w/v) is recommended.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of the compound in 100% DMSO as usual.

  • Dilution: Slowly add the DMSO stock dropwise into the vortexing HP-β-CD buffer to reach your desired final concentration. The vigorous mixing helps facilitate the formation of the inclusion complex.

  • Equilibration: Allow the solution to equilibrate for 15-30 minutes at room temperature before use.

  • Control Experiment: It is critical to run a control with just the HP-β-CD buffer in your assay to ensure the excipient itself does not interfere with your biological measurements.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleProsConsBest For...
pH Modification Protonation of basic amine to form a soluble salt.[14]Highly effective, inexpensive, simple to implement.Requires acidic conditions which may not be suitable for all biological assays.Enzymatic assays, biophysical binding assays that are tolerant of low pH.
Co-solvents (e.g., Ethanol, Propylene Glycol) Reduces the overall polarity of the aqueous solvent.[14]Can be effective for moderately hydrophobic compounds.Often requires high concentrations (>5%) which can be toxic to cells or interfere with protein function.[20]Not generally recommended as a primary strategy due to potential for assay interference.
Cyclodextrins (HP-β-CD) Encapsulation of the hydrophobic molecule within a hydrophilic shell.[15][18]Highly effective, can be used at physiological pH.[17]More expensive, must run controls to check for assay interference, can potentially extract lipids from cell membranes at high concentrations.Cell-based assays, in vivo studies, and experiments requiring neutral pH.

Section 5: Advanced Considerations and Best Practices

  • Kinetic vs. Thermodynamic Solubility: The protocols above aim to achieve kinetic solubility—a metastable state sufficient for the duration of an experiment.[9] Be aware that solutions may still precipitate over longer periods (hours to days). Always prepare working solutions fresh from your DMSO stock just before use.

  • Visual Inspection is Key: Before using your final solution, hold the plate or tube up to a light source. Look for any signs of shimmering, haziness, or visible precipitate. These are indicators of insolubility that can lead to inaccurate concentration-response curves.[9]

  • Compound Stability: While no specific instability for this compound in acidic buffers is reported, it is good practice to assume that prolonged storage in any aqueous solution is not ideal. The pyrrolo[2,3-d]pyrimidine core is generally stable, but hydrolysis or degradation can occur under harsh conditions.[21]

By applying this systematic approach, researchers can overcome the inherent solubility challenges of this compound, leading to more accurate, reliable, and reproducible scientific outcomes.

References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 733. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84026877, this compound. Retrieved from [Link]

  • Linger, M. R., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 17(4), 549–555. Retrieved from [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5246. Retrieved from [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(3), 1017-1044. Retrieved from [Link]

  • Myrvang, H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7335–7352. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Todkar, S. S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 15(5), 32-41. Retrieved from [Link]

  • Mistry, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. Retrieved from [Link]

  • Avdeef, A. (2001). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 18(10), 1383-1390. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 42, 17-27. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT, 11(12). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. IJPSR, 2(6), 1349-1357. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. JUSST, 25(8). Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Protein precipitation and denaturation by dimethyl sulfoxide. Biophysical Chemistry, 37(1-3), 281-297. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90453796, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Molecules. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Amines. Retrieved from [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • ResearchGate. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 192, 112185. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261591, 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5641-5644. Retrieved from [Link]

  • MDPI. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(17), 3122. Retrieved from [Link]

Sources

optimizing reaction conditions for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized synthesis.

Introduction

This compound is a key building block in medicinal chemistry, serving as a scaffold for various therapeutic agents, including kinase inhibitors.[1] Its synthesis, while conceptually straightforward, can present challenges ranging from low yields to purification difficulties. This guide provides a comprehensive resource to navigate these potential hurdles.

Core Synthesis Pathways & Mechanisms

The two primary routes for synthesizing this compound involve the direct bromination of the 7H-pyrrolo[2,3-d]pyrimidin-2-amine starting material. The choice of brominating agent and reaction conditions is critical for success.

  • Electrophilic Aromatic Substitution using Molecular Bromine (Br₂) : This classic method involves the reaction of the pyrrolopyrimidine with bromine in a suitable solvent like DMF. The pyrrole ring is electron-rich and susceptible to electrophilic attack.

  • Electrophilic Aromatic Substitution using N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent.[2][3] It is often preferred to minimize over-bromination and handle a solid reagent which is safer than liquid bromine. The reaction is typically carried out in a solvent like dichloromethane (DCM).

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

FAQ 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. For NBS bromination in DCM, reactions are often run at 0°C to room temperature.[4]

    • Degradation of Reagents: Ensure the quality of your starting material and brominating agent. NBS can decompose over time; it is recommended to use a freshly opened bottle or recrystallize it if necessary.[2]

    • Poor Solubility: Ensure your starting material is fully dissolved in the solvent before adding the brominating agent. If solubility is an issue, you may need to explore alternative solvents, though DMF and DCM are most commonly reported.

  • Product Loss During Workup:

    • Aqueous Workup: When quenching the reaction with a reducing agent like sodium thiosulfate (for Br₂) and neutralizing with a base like sodium bicarbonate, ensure thorough extraction of the product into an organic solvent (e.g., EtOAc).[5] Perform multiple extractions to maximize recovery.

    • Precipitation: The product may have limited solubility in the extraction solvent. If a precipitate forms at the interface, it may be your product. Isolate it by filtration and analyze it separately.

Optimization Workflow:

start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete workup_loss Product Loss During Workup? incomplete->workup_loss No extend_time Extend Reaction Time incomplete->extend_time Yes optimize_extraction Optimize Extraction Protocol (solvent, pH, # of extractions) workup_loss->optimize_extraction Yes end Improved Yield workup_loss->end No extend_time->check_tlc increase_temp Increase Temperature (cautiously) increase_temp->check_tlc check_reagents Check Reagent Quality (NBS, Solvent) check_reagents->start optimize_extraction->end

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I am observing multiple spots on my TLC plate, including a product with a higher Rf than my desired product. What is this impurity and how can I avoid it?

Likely Impurity & Causality:

The spot with a higher Rf is likely the di-brominated byproduct . The pyrrole ring is activated towards electrophilic substitution, and if the reaction is not carefully controlled, a second bromine atom can be added.

Avoidance Strategies:

  • Stoichiometry is Key: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of Br₂ or NBS.

  • Controlled Addition: Add the brominating agent slowly and portion-wise to the solution of the starting material, especially when using the more reactive Br₂. This helps to maintain a low concentration of the electrophile and favors mono-bromination.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0°C) can increase the selectivity for mono-bromination.

FAQ 3: How can I effectively purify my crude this compound?

Purification Methods:

  • Column Chromatography: This is a very effective method for separating the desired mono-brominated product from the starting material and di-brominated byproduct.

    • Recommended Solvents: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is commonly used.

    • TLC Monitoring: Use TLC to determine the optimal solvent system and to track the separation during chromatography.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step.

    • Potential Solvents: Experiment with solvents like methanol, ethanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Purification Strategy:

crude Crude Product analyze_purity Analyze Purity by TLC/NMR crude->analyze_purity is_high_purity High Purity? analyze_purity->is_high_purity column_chromatography Column Chromatography is_high_purity->column_chromatography No recrystallization Recrystallization is_high_purity->recrystallization Yes column_chromatography->analyze_purity pure_product Pure Product recrystallization->pure_product

Sources

common side products in the synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic step. Drawing from established literature and practical experience, this document provides in-depth technical guidance in a user-friendly question-and-answer format.

I. Understanding the Core Reaction: Electrophilic Bromination

The synthesis of this compound typically involves the electrophilic bromination of the starting material, 2-amino-7H-pyrrolo[2,3-d]pyrimidine. The pyrrole ring of the 7-deazapurine core is electron-rich and thus highly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is the most commonly employed brominating agent for this transformation due to its milder nature and better selectivity compared to elemental bromine.[1]

The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired mono-brominated product at the C5 position while minimizing the formation of impurities.

Reaction_Scheme SM 2-Amino-7H-pyrrolo[2,3-d]pyrimidine Product This compound SM->Product DCM or DMF, 0 °C to rt Reagent NBS

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.

FAQ 1: My reaction is producing a significant amount of a di-brominated side product. How can I minimize this?

Answer: The formation of a di-brominated species, most likely 5,6-dibromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a common side reaction resulting from over-bromination. The electron-rich nature of the pyrrole ring makes it susceptible to further electrophilic attack after the first bromination.

Causality:

  • Stoichiometry of NBS: Using an excess of NBS is the primary cause of di-bromination.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination.

  • Reaction Time: Prolonged reaction times can lead to the accumulation of the di-brominated product.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of NBS. Start with 1.0 to 1.1 equivalents of NBS relative to the starting material.

  • Temperature Management: Maintain a low reaction temperature. It is advisable to add the NBS portion-wise at 0 °C and then allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.

  • Slow Addition of NBS: Instead of adding NBS all at once, consider adding it as a solution in the reaction solvent dropwise over a period of time. This helps to maintain a low concentration of the brominating agent in the reaction mixture.

Over-bromination SM 2-Amino-7H-pyrrolo[2,3-d]pyrimidine Product This compound SM->Product + 1 eq. NBS SideProduct 5,6-Dibromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Product->SideProduct + >1 eq. NBS

Caption: Reaction pathway showing the formation of the desired product and the over-brominated side product.

FAQ 2: I am observing an impurity with the same mass as my starting material, but with a different retention time. What could it be?

Answer: This is likely an isomer of the desired product, where bromination has occurred at a different position on the pyrrolo[2,3-d]pyrimidine ring. While the C5 position is electronically favored, minor amounts of other isomers can form. The most probable isomer is the 6-bromo derivative.

Causality:

  • Reaction Conditions: Certain reaction conditions, such as the choice of solvent and temperature, can influence the regioselectivity of the bromination.

  • Steric Hindrance: While the C5 position is electronically activated, steric factors could play a minor role, potentially leading to trace amounts of bromination at less hindered positions.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can impact regioselectivity. Aprotic solvents like DCM or THF are generally preferred.

  • Purification: Careful purification by column chromatography is essential to separate the desired 5-bromo isomer from other constitutional isomers. A gradient elution system may be required for effective separation.

FAQ 3: My final product seems to be contaminated with succinimide. How do I remove it?

Answer: Succinimide is the byproduct of the reaction when using NBS as the brominating agent. It is generally soluble in aqueous media, which can be exploited for its removal.

Causality:

  • NBS as Reagent: The use of N-bromosuccinimide inherently produces succinimide as a stoichiometric byproduct.

Troubleshooting Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture and perform an aqueous work-up. Washing the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution) will help to remove the majority of the succinimide.

  • Recrystallization: If succinimide persists after the work-up, recrystallization of the crude product from a suitable solvent system can be an effective purification method.

FAQ 4: I am concerned about the stability of my product. Are there any known degradation pathways?

Answer: this compound is generally stable under standard laboratory conditions. However, it can be sensitive to strong nucleophiles and reductive environments, which may lead to the displacement of the bromine substituent.[2]

Potential Degradation Pathways:

  • Nucleophilic Substitution: Strong nucleophiles can displace the bromide to form a new bond at the C5 position. For example, reaction with hydroxide ions (strong base) could potentially lead to the formation of the corresponding 5-hydroxy derivative.

  • Reductive Dehalogenation: The presence of a reducing agent could lead to the removal of the bromine atom, regenerating the starting material, 2-amino-7H-pyrrolo[2,3-d]pyrimidine.

Preventative Measures:

  • Avoid Strong Bases: During work-up and purification, use mild bases like sodium bicarbonate instead of strong bases like sodium hydroxide.

  • Inert Atmosphere: If performing subsequent reactions that are sensitive to oxidation or reduction, carry them out under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified compound in a cool, dry, and dark place to prevent potential degradation over time.

III. Purification Strategy Summary

Effective purification is crucial for obtaining high-purity this compound. A combination of techniques is often necessary.

Impurity Identification Primary Removal Method Secondary Removal Method
Starting Material TLC, LC-MSDrive reaction to completionColumn Chromatography
Di-bromo Side Product TLC, LC-MSControlled stoichiometry of NBSColumn Chromatography
Isomeric Byproducts TLC, LC-MS, NMRCareful choice of reaction conditionsHigh-resolution Column Chromatography
Succinimide TLC, NMRAqueous Work-upRecrystallization
Degradation Products LC-MSAvoid harsh conditionsColumn Chromatography

IV. Experimental Protocol: A Validated Approach

This protocol is provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Amino-7H-pyrrolo[2,3-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 2-amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

V. References

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complex purification landscape of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates and final compounds. The unique electronic and solubility properties of this scaffold often lead to predictable, yet difficult-to-resolve, purification issues. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to help you achieve your target purity and yield.

Frequently Asked Questions (FAQs)

Q1: My final compound is a brown, intractable tar after Suzuki coupling. What is the likely cause and how can I fix it?

A1: This is a classic presentation for palladium catalyst decomposition and/or product aggregation. The brown or black color is often due to the formation of palladium black, an insoluble form of palladium that results from the decomposition of the catalytic species. Additionally, the pyrrolo[2,3-d]pyrimidine core is known for its potential to form strong intermolecular hydrogen bonds, leading to aggregation and poor solubility, which can trap impurities and the catalyst.

Troubleshooting Steps:

  • Filter First: Before aqueous workup, attempt to filter the crude reaction mixture through a pad of Celite®. This can often remove a significant portion of the palladium black.

  • Use a Palladium Scavenger: After the reaction is complete, and before workup and chromatography, stir the reaction mixture with a palladium scavenger. Common choices include silica-based scavengers with thiol or amine functionalities (e.g., SiliaMetS Thiol) or polymer-supported scavengers.

  • Re-evaluate Reaction Conditions: Excessive heating or prolonged reaction times can promote catalyst decomposition. Consider if a lower temperature or a more active catalyst/ligand combination could shorten the required time.

Q2: I am struggling to separate the N7 and N9 isomers of my alkylated/arylated product. They co-elute in my standard chromatography system. What should I try?

A2: The separation of N7 and N9 regioisomers is a well-documented challenge for this scaffold due to their similar polarities. Standard silica gel chromatography using ethyl acetate/hexane systems is often insufficient.

Key Strategies:

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is often the most effective solution. The differential interaction of the isomers with the hydrophobic C18 stationary phase can provide excellent separation. A gradient of acetonitrile or methanol in water (often with a modifier like 0.1% TFA or formic acid) is a good starting point.

    • Amine-Functionalized or Diol-Functionalized Silica: These phases offer different selectivities compared to standard silica and can sometimes resolve closely eluting spots.

  • Modify the Mobile Phase:

    • Add a Modifier: In normal phase chromatography, adding a small amount of an amine (e.g., triethylamine, 0.1-1%) can sharpen peaks and sometimes improve resolution by deactivating acidic sites on the silica.

    • Switch Solvents: If you are using ethyl acetate/hexane, try switching to a dichloromethane/methanol system. The change in solvent properties can alter the selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent, often overlooked, technique for isomer separation. It frequently provides baseline resolution where HPLC fails and has the added benefit of being much faster and using less solvent.

Troubleshooting Guide: Palladium Scavenging

Residual palladium is a major concern, especially for compounds intended for biological testing, as it can interfere with assays and is toxic. The acceptable limit for palladium in active pharmaceutical ingredients (APIs) is often in the low ppm range.

Decision Workflow for Palladium Removal

G start Crude Reaction Mixture (Post-Reaction) celite_filter Filter through Celite®? start->celite_filter scavenger Select Scavenger Type celite_filter->scavenger Yes (Visible Pd Black) celite_filter->scavenger No thiol_scavenger Thiol-Based Scavenger (e.g., SiliaMetS Thiol) Good for Pd(0), Pd(II) scavenger->thiol_scavenger General Use amine_scavenger Amine-Based Scavenger (e.g., QuadraPure EDA) Good for Lewis acidic Pd(II) scavenger->amine_scavenger Specific Need activated_carbon Activated Carbon Broad spectrum, but can cause product loss scavenger->activated_carbon Non-specific stir Stir with Scavenger (1-24h, RT to 50°C) thiol_scavenger->stir amine_scavenger->stir activated_carbon->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger workup Aqueous Workup & Chromatography filter_scavenger->workup icp_ms Analyze for Pd by ICP-MS workup->icp_ms

Caption: Decision tree for selecting a palladium scavenging strategy.

Quantitative Comparison of Scavenging Methods
Scavenger TypeTypical Loading (mmol/g)AdvantagesDisadvantagesTypical Pd Reduction
Thiol-functionalized Silica 1.0 - 1.5High affinity for Pd(0) and Pd(II), fast kinetics.Can be expensive, potential for thiol leaching.>95%
Amine-functionalized Silica 1.2 - 2.0Good for Lewis acidic metals, lower cost.Less effective for Pd(0) species.80-95%
Activated Carbon N/AInexpensive, broad applicability.Non-selective, can lead to significant product loss.70-99% (variable)
Polymer-supported Thiol 1.5 - 2.5High capacity, mechanically stable.Slower kinetics than silica-based scavengers.>95%

Data compiled from various supplier technical notes and internal experience.

Troubleshooting Guide: Purification of Low-Solubility Analogs

The planar, hydrogen-bond-donating-and-accepting nature of the pyrrolo[2,3-d]pyrimidine core often results in poor solubility in common organic solvents, making purification by chromatography challenging and recrystallization difficult.

Q: My product precipitates on my silica gel column, leading to streaking and poor separation. What can I do?

A: This is a clear indication that your compound is not soluble enough in the mobile phase.

Solutions:

  • Dry Loading: Avoid loading your sample onto the column in a solvent in which it is only sparingly soluble (like dichloromethane). Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite. To do this, dissolve your compound in a strong solvent (like methanol or DMF), add the adsorbent, and then carefully remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be loaded directly onto the column.

  • Use a Stronger Mobile Phase: If you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol or even a chloroform/methanol gradient. For very polar compounds, a gradient of 0-20% methanol in DCM is a common starting point.

  • Reverse-Phase Chromatography: As mentioned for isomer separation, C18 reverse-phase chromatography is an excellent alternative for poorly soluble compounds. The aqueous mobile phases (water/acetonitrile or water/methanol) are often very effective at solubilizing these types of molecules.

Workflow for Handling Low-Solubility Compounds

G start Crude Product solubility_test Solubility Test (DCM, EtOAc, MeOH, ACN, DMF) start->solubility_test good_sol Soluble in Common Chromatography Solvents solubility_test->good_sol Yes poor_sol Poorly Soluble solubility_test->poor_sol No normal_phase Standard Normal Phase Chromatography good_sol->normal_phase dry_load Try Dry Loading on Silica poor_sol->dry_load success Pure Product normal_phase->success strong_mobile Use Stronger Mobile Phase (e.g., DCM/MeOH) dry_load->strong_mobile Still Fails dry_load->success Success reverse_phase Switch to Reverse Phase (C18, H2O/ACN) strong_mobile->reverse_phase Still Fails strong_mobile->success Success reverse_phase->success

Caption: A systematic approach to purifying poorly soluble compounds.

Protocols

Protocol 1: Optimized Flash Chromatography (Normal Phase)

This protocol is designed for a standard this compound derivative of moderate polarity.

  • Slurry Preparation: Prepare the crude sample by dissolving it in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Solvent Removal: Carefully remove the DCM under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the material is completely dry.

  • Column Packing: Dry pack the silica gel column with the adsorbent-loaded sample at the top.

  • Elution: Start with a mobile phase of 100% DCM and gradually increase the polarity by introducing methanol. A typical gradient might be:

    • 0-5 minutes: 100% DCM

    • 5-25 minutes: Gradient from 0% to 5% Methanol in DCM

    • 25-35 minutes: Gradient from 5% to 10% Methanol in DCM

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product fractions.

Protocol 2: Recrystallization

Recrystallization can be a powerful final purification step to remove minor impurities and obtain crystalline material, but finding a suitable solvent system is key.

  • Solvent Screening: Test the solubility of your compound in a variety of solvents at room temperature and at reflux. An ideal single solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and water.

  • Two-Solvent System: If a single solvent is not found, a two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol, DMF) at an elevated temperature.

  • Induce Crystallization: Slowly add a "poor" solvent (in which it is insoluble, e.g., water, hexane) dropwise until the solution becomes faintly cloudy.

  • Cooling: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under high vacuum.

References

  • Title: Palladium Black Formation Source: Organic Chemistry Portal URL: [Link]

  • Title: A Practical Guide to Supercritical Fluid Chromatography Source: Waters Corporation URL: [Link]

  • Title: ICH Q3D Guideline for Elemental Impurities Source: European Medicines Agency (EMA) URL: [Link]

Technical Support Center: Stability of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experiments using this compound. Here, we address common questions and provide in-depth troubleshooting for the preparation, storage, and handling of its DMSO stock solutions.

Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling of this compound.

Q1: How should I prepare my initial stock solution of this compound in DMSO?

A: Start with a high-purity, anhydrous grade of dimethyl sulfoxide (DMSO).[1] Contaminating moisture can accelerate compound degradation or cause solubility issues.[1] After adding the solvent to the solid compound, ensure complete dissolution by vortexing or brief sonication. For compounds that are difficult to dissolve, gentle warming to 37°C for a short period can be effective.[2] It is recommended to prepare a concentrated stock (e.g., 10-20 mM) that can be later diluted for working solutions.

Q2: What are the optimal long-term storage conditions for my DMSO stock solution?

A: For long-term storage, we recommend aliquoting the stock solution into single-use volumes and storing them at -20°C or, preferably, -80°C in tightly sealed vials.[2] Aliquoting is crucial as it minimizes the number of freeze-thaw cycles the main stock is subjected to, which can compromise compound stability.[2][3][4] Storage temperatures indicated on product vials are for long-term stability; many compounds are stable at warmer temperatures for short durations, such as during shipping.[1]

Q3: How many freeze-thaw cycles can the stock solution tolerate?

A: While many small molecules can withstand several freeze-thaw cycles without significant degradation, it is a best practice to limit them.[2][3] Studies on large compound libraries show that for most compounds, a limited number of cycles (e.g., under 10) does not cause significant loss of material.[3][4] However, to ensure maximum reproducibility and eliminate this variable, we strongly advise aliquoting the stock solution upon preparation.

Q4: My vial of solid this compound appears empty. Is there a problem?

A: This is a common occurrence, especially for small quantities of lyophilized compounds. The material can form a thin, static film on the vial walls that is difficult to see.[2] Proceed by adding your calculated volume of DMSO to the vial, then cap it and vortex thoroughly to ensure all the compound is dissolved.[2]

Q5: How long is the DMSO stock solution stable?

A: As a general guideline, many small molecule stock solutions in DMSO can be stored at -20°C for up to three months.[2] However, the stability of any specific compound, including this compound, can be influenced by its unique chemical structure. For experiments that are highly sensitive or conducted over a long period, we recommend preparing fresh stock solutions or performing a periodic stability assessment (see Protocol 2).

Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and resolving common problems with your stock solution.

Problem: Precipitate is observed in my stock solution after thawing.
  • Causality: This is often due to the compound's lower solubility at cold temperatures or the absorption of atmospheric water by the hygroscopic DMSO, which can reduce the compound's solubility.[1][5]

  • Immediate Solution: Before use, allow the vial to equilibrate to room temperature before opening the cap. This minimizes condensation of atmospheric moisture into the cold DMSO. Once at room temperature, vortex or sonicate the solution to redissolve the precipitate. Gentle warming to 37°C can also be applied.[2]

  • Long-Term Prevention: Ensure you are using anhydrous DMSO and that vial caps are sealed tightly. Store aliquots in a desiccated environment if possible.

Problem: My experimental results are inconsistent or show a progressive loss of compound efficacy.
  • Causality: This is a strong indicator of chemical degradation. The pyrrolopyrimidine core, amino group, and reactive bromine atom can be susceptible to slow degradation over time, especially with repeated exposure to air, light, and moisture.[6]

  • Diagnostic Workflow: The first step is to rule out other experimental variables. The most definitive diagnostic is to perform a stability check on your current stock against a freshly prepared one.

  • Solution: Discard the suspect stock solution and prepare a new one from solid material. If the problem persists even with fresh stocks, consider the stability in your final aqueous assay buffer, as some compounds that are stable in DMSO can degrade rapidly in aqueous media.[1]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Issue Observed with Stock Solution precipitate Precipitate Observed? start->precipitate inconsistency Inconsistent Results? start->inconsistency [ If no precipitate ] precipitate->inconsistency No warm_sonicate Equilibrate to RT Warm (37°C) & Vortex/Sonicate precipitate->warm_sonicate Yes degradation_suspected Degradation Suspected inconsistency->degradation_suspected Yes not_dissolved Still Precipitated? warm_sonicate->not_dissolved resolved1 Issue Resolved not_dissolved->resolved1 No check_conc Check Solubility Limit Consider Lower Concentration Stock not_dissolved->check_conc Yes stability_protocol Perform Stability Protocol (See Protocol 2) degradation_suspected->stability_protocol prepare_fresh Prepare Fresh Stock Solution stability_protocol->prepare_fresh

Caption: A logical workflow for troubleshooting common stock solution issues.

Scientific Rationale: Potential Instability Mechanisms

While this compound is generally stable as a solid, its stability in a DMSO solution can be compromised over time through several chemical pathways. Understanding these provides the rationale for the handling recommendations.

  • Hygroscopicity and Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5] This introduced water can lead to hydrolysis of sensitive functional groups on the compound, although heterocyclic amines are often relatively stable. The primary issue with water absorption is often decreased solubility, leading to precipitation.[7][8]

  • Oxidation: The electron-rich pyrrolopyrimidine ring system can be susceptible to oxidation. While DMSO is generally a stable solvent, it can act as an oxidant under certain conditions (e.g., in the presence of acid or other reagents).[9] Exposure to atmospheric oxygen over multiple thaw cycles can also contribute to slow oxidative degradation.

  • Reactivity of the C-Br Bond with DMSO: The bromine atom at the 5-position makes this an electron-deficient site, which can be a reactive handle.[6] The literature contains numerous examples of DMSO participating directly in reactions with halogenated heterocyclic compounds.[10][11] While no specific data exists for this exact molecule, reactions like debromination or substitution, potentially mediated by DMSO itself or trace impurities, are chemically plausible over long-term storage.[12]

Potential Degradation Pathways Diagram

DegradationPathways cluster_conditions Contributing Factors cluster_products Potential Degradation Products Parent This compound (in DMSO) Hydrolyzed Hydrolyzed Species Parent->Hydrolyzed Oxidized Oxidized Ring Products Parent->Oxidized Debrominated Debrominated Analog (Reaction with DMSO) Parent->Debrominated Water H₂O (from air) Water->Hydrolyzed Oxygen O₂ (from air) Oxygen->Oxidized Light Light/UV Heat Heat (RT Storage)

Caption: Conceptual overview of factors that can lead to compound degradation in solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Pre-calculation: Determine the mass of this compound (MW: ~213.04 g/mol ) required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 213.04 g/mol = 0.00213 g = 2.13 mg.

  • Weighing: Accurately weigh the solid compound in a microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.13 mg) to the tube.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting: Once fully dissolved, dispense the solution into single-use, clearly labeled amber vials or microcentrifuge tubes.

  • Storage: Store the aliquots promptly at -20°C or -80°C in a dark, dry environment.

Protocol 2: Accelerated Stability Assessment by LC-MS

This protocol provides a framework to quantitatively assess the stability of your compound in DMSO under different conditions.[3][13][14]

  • Preparation: Prepare a fresh, accurately concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Aliquoting & Storage: Distribute the stock solution into multiple aliquots for each test condition.

  • Time Points: Define your time points for analysis. A typical study might include T=0, T=1 week, T=4 weeks, and T=12 weeks.

  • Analysis (at each time point): a. Retrieve one aliquot from each storage condition. b. Prepare a standardized dilution of each sample into a suitable solvent (e.g., acetonitrile/water) to a final concentration within the linear range of your LC-MS detector. c. Analyze the samples via LC-MS, monitoring the peak area of the parent compound's mass ion.

  • Data Analysis: For each condition, normalize the peak area at each time point to the peak area at T=0. A significant decrease (>10-15%) in the relative peak area indicates degradation.

Table 1: Sample Design for an Accelerated Stability Study
Condition IDStorage TemperatureTime Point 0Time Point 1 (e.g., 24h)Time Point 2 (e.g., 1 week)Time Point 3 (e.g., 4 weeks)
A (Control) -80°C (in dark)AnalyzeAnalyzeAnalyzeAnalyze
B (Standard) -20°C (in dark)AnalyzeAnalyzeAnalyzeAnalyze
C (Benchtop) 4°C (in dark)AnalyzeAnalyzeAnalyzeAnalyze
D (Stress) Room Temp (in dark)AnalyzeAnalyzeAnalyzeAnalyze

Each analysis should be performed in triplicate if possible.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Kozik, V., et al. (2018). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Wang, G., et al. (2020). Recent progress in the modification of heterocycles based on the transformation of DMSO. RSC Advances, 10(4), 223-238. [Link]

  • Parida, B. B., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8495. [Link]

  • Organic & Biomolecular Chemistry. (2021). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. [Link]

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  • Kozik, V. M., et al. (2005). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 10(7), 674–680. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Li, W., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. The Journal of Organic Chemistry, 72(16), 6016-6021. [Link]

  • Acharya, S. S., Rout, P. R., & Parida, B. B. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8495. [Link]

  • Jiang, M., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 2822-2831. [Link]

  • ResearchGate. (n.d.). Our Studies Based on the Transformation of DMSO. Retrieved from [Link]

  • PubMed. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. [Link]

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Technical Support Center: Strategies for Preventing Precipitation of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the precipitation of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in cell-based assays. Our goal is to equip you with the scientific understanding and practical protocols to ensure the reliability and reproducibility of your experimental results.

Understanding the Challenge: Why Does this compound Precipitate?

This compound is a pyrrolo[2,3-d]pyrimidine derivative, a class of compounds known for their roles as kinase inhibitors in drug discovery.[1][2] Like many small molecule kinase inhibitors, it possesses a planar heterocyclic core, which can contribute to low aqueous solubility due to efficient crystal lattice packing.[3][4] While the amino group and bromine atom can increase polarity, the overall hydrophobic nature of the molecule often leads to precipitation when transitioning from a high-concentration organic stock solution to an aqueous cell culture medium.

Frequently Asked Questions: Physicochemical Properties

Q: What are the key structural features of this compound that influence its solubility?

A: The molecule has a fused pyrrole and pyrimidine ring system.[1] Key features include:

  • A 2-amino group: This group is basic and can be protonated.

  • A pyrrole NH group: This proton is weakly acidic.[5][6]

  • A bromine atom: This adds to the molecular weight and can influence electronic properties.

Q: How does pH impact the solubility of this compound?

A: The 2-amino group on the pyrimidine ring is the most significant contributor to pH-dependent solubility. The pKa of 2-aminopyrimidine is approximately 3.45.[7][8] This suggests that in acidic conditions (pH < 3.45), the amino group will be protonated, leading to a positive charge and a significant increase in aqueous solubility. Conversely, in the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4), the compound will be in its less soluble, neutral form. The pyrrole NH is very weakly acidic (pKa ~17.5), so it will remain protonated under physiological conditions.[5][6]

Functional GroupEstimated pKaBehavior in Cell Culture Media (pH ~7.4)
2-amino group (basic)~3.45Primarily in its neutral, less soluble form.
Pyrrole NH (acidic)~17.5Remains protonated and neutral.

Best Practices for Compound Handling & Preparation

To minimize precipitation, it is crucial to follow a systematic approach when preparing and handling this compound.

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of many poorly soluble compounds.[9]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes and an analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate or gently warm the tube in a 37°C water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.

Protocol 2: Serial Dilution for Preparing Working Solutions

The key to preventing precipitation is to avoid a sudden, large dilution of the DMSO stock into the aqueous cell culture medium. A serial dilution approach in 100% DMSO before the final dilution into your assay medium is recommended.[9][10]

G cluster_0 Step 1: Serial Dilution in 100% DMSO cluster_1 Step 2: Final Dilution into Cell Culture Medium A 10 mM Stock in 100% DMSO B 1 mM in 100% DMSO A->B 1:10 dilution C 100 µM in 100% DMSO B->C 1:10 dilution D 100 µM in 100% DMSO E Final Concentration (e.g., 1 µM) in Medium with ≤0.5% DMSO D->E 1:100 dilution

Workflow for preparing working solutions.

Procedure:

  • Prepare Intermediate DMSO Dilutions: From your high-concentration stock (e.g., 10 mM), perform serial dilutions in 100% DMSO to create a range of intermediate stocks.[10]

  • Prepare Final Working Solution: Add a small volume of the appropriate intermediate DMSO stock to your pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 1 µM with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock to 999 µL of medium.

  • Mix Thoroughly: Immediately after adding the compound to the medium, mix gently but thoroughly by pipetting up and down or by gentle swirling. Do not vortex, as this can cause shearing forces that may damage cells.

Troubleshooting Guide

Q: I see immediate precipitation (cloudiness, crystals) when I add my compound to the cell culture medium. What's happening?

A: This indicates that the aqueous solubility of the compound has been exceeded at the target concentration.

G A Precipitation Observed B Is the final DMSO concentration ≤0.5%? A->B C Lower the stock concentration and repeat dilution. B->C No D Did you pre-warm the medium? B->D Yes E Pre-warm medium to 37°C before adding compound. D->E No F Consider advanced solubilization methods. D->F Yes

Decision tree for immediate precipitation.

Solutions:

  • Lower the Final Concentration: Your target concentration may be too high. Try a lower concentration.

  • Check DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.5%.[11][12] Higher concentrations of DMSO can also stress cells, potentially leading to artifacts.

  • Pre-warm Your Medium: Adding the compound to cold medium can decrease its solubility. Always use medium that has been pre-warmed to 37°C.[13]

  • Perform a Solubility Test: Before your main experiment, perform a quick test by adding your compound at various concentrations to your cell culture medium (with and without serum) and visually inspect for precipitation over time.[14]

Q: My compound appears soluble initially but precipitates over the course of my multi-day assay. Why?

A: This could be due to several factors:

  • Compound Instability: The compound may be degrading over time to a less soluble form.

  • Interaction with Media Components: The compound may be interacting with components in the medium, such as salts or proteins, leading to the formation of insoluble complexes.[13]

  • Evaporation: Evaporation from the wells of a 96-well plate can increase the concentration of your compound, pushing it past its solubility limit.[15]

Solutions:

  • Replenish the Medium: For longer-term assays, consider a partial or full medium change with freshly prepared compound solution.

  • Use a Humidified Incubator: Ensure your incubator has adequate humidity to minimize evaporation.

  • Seal Plates: Use plate sealers for long-term incubations.

Q: How can I visually confirm precipitation in my 96-well plate?

A: Use a phase-contrast microscope. Precipitate often appears as crystalline structures, amorphous aggregates, or a "film" at the bottom of the well, distinct from the cells.[16] Compare the wells containing your compound to the vehicle control (medium with the same final DMSO concentration) wells.

Advanced Solubilization Strategies

If standard methods are insufficient, consider these advanced strategies.

Q: What are cyclodextrins and how can they help?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.

Considerations:

  • Toxicity: High concentrations of cyclodextrins can be cytotoxic by extracting cholesterol from cell membranes.[17] It is essential to determine the non-toxic concentration for your specific cell line.

  • Assay Interference: The cyclodextrin-compound complex may have different activity than the free compound.

Brief Protocol for Using HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-50 mM).

  • Add your DMSO stock of this compound to the HP-β-CD solution and allow it to incubate (e.g., 30-60 minutes at 37°C) to facilitate complex formation.

  • Use this complex solution for your final dilutions in the cell-based assay.

Q: How does serum in the cell culture medium affect solubility?

A: Serum contains proteins, most notably albumin, that can bind to small hydrophobic molecules.[18][19] This binding can have two effects:

  • Increased Apparent Solubility: Protein binding can keep the compound in solution, preventing precipitation.

  • Decreased Free Concentration: Only the unbound fraction of the compound is typically considered active. High protein binding can reduce the effective concentration of your compound.

When troubleshooting solubility, it is useful to test it in both serum-free and serum-containing media to understand the impact of serum proteins.

By applying these principles and protocols, you can significantly reduce the risk of precipitation of this compound in your cell-based assays, leading to more accurate and reliable data.

References
  • Smolecule. (2023, August 16). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Thermo Fisher Scientific. (n.d.). 2-Aminopyrimidine, 98%.
  • National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.
  • Wikipedia. (n.d.). Pyrrole.
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 2-Aminopyrimidine (HMDB0245027).
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2021, August 12).
  • Benchchem. (n.d.).
  • National Institutes of Health. (2022, February 28). Cellular Effects of Cyclodextrins: Studies on HeLa Cells.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (n.d.). Cyclodextrins.
  • Molecular Biology Products. (2024, January 8). The Essential Guide to 96-Well PCR Plates: Cleaning, Storage, and Troubleshooting.
  • National Institutes of Health. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • National Center for Biotechnology Inform
  • ChemicalBook. (2026, January 13). 2-Aminopyrimidine.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • ResearchGate. (n.d.). The Cells and the Precipitates. (a) The cells in the culture medium... [Download Scientific Diagram].
  • Chemistry Stack Exchange. (2019, November 16).
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  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem.
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  • ResearchGate. (2025, October 13).
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  • IJCSPUB. (2024, July 20). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • National Center for Biotechnology Information. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins.
  • Konkan Gyanpeeth Rahul Dharkar College of Pharmacy and Research Institute. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
  • Reddit. (2015, June 5). If Pyrrole is weakly basic then why is the pKA large?
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Bartleby. (2020, March 25). Answered: NH NH pyrrole pKa = 23 pyrrolidine pka = 44.
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Molecular Biology Products. (2023, January 4).
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • National Institutes of Health. (2018, May 20). Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis.
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • PubMed. (2023, April 16).
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  • Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results.
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  • ResearchGate. (n.d.). Effect of cyclodextrin (CD) derivatives on cell viability in human cell... [Download Scientific Diagram].
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.

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Technical Support Center: Synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its synthesis, while seemingly straightforward, can present several challenges that impact both yield and purity. The most common route involves the electrophilic bromination of the 7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold.[1] This guide will focus on troubleshooting this specific transformation and address common questions that arise during the process.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Question: I have set up the bromination of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, but my TLC/LC-MS analysis shows a low conversion of the starting material. What could be the issue?

Answer: Low conversion in this bromination reaction can stem from several factors, primarily related to the activity of the brominating agent and the reaction conditions.

  • Inadequate Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a common and effective brominating agent for this transformation.[3] However, it can decompose over time, especially if not stored properly. Ensure you are using a fresh, high-purity batch of NBS. A simple test for the activity of NBS is to dissolve a small amount in a polar aprotic solvent and observe for the characteristic yellow-orange color of bromine.

    • Molecular Bromine (Br₂): While effective, bromine is volatile and corrosive. If using a solution of bromine, its concentration may have decreased over time. It is recommended to use a freshly prepared solution or titrate an older one to determine its exact molarity.

  • Suboptimal Reaction Temperature:

    • Electrophilic aromatic substitution reactions are sensitive to temperature. While some protocols suggest running the reaction at room temperature, others initiate the reaction at 0 °C and then allow it to warm to room temperature.[3] If you are experiencing low conversion at room temperature, consider if the reaction is too sluggish and may benefit from gentle heating (e.g., 40-50 °C). Conversely, if you observe significant side product formation, a lower temperature might be necessary to improve selectivity.

  • Solvent Choice:

    • Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used solvents for this reaction.[1][3] DMF can facilitate the reaction by solubilizing the starting material and activating the brominating agent. However, ensure that the DMF is anhydrous, as water can react with the brominating agent and deactivate it.

Issue 2: Formation of Multiple Products (Over-bromination)

Question: My reaction mixture shows the desired product, but also a significant amount of a di-brominated byproduct. How can I prevent this and isolate my target compound?

Answer: The formation of di-brominated species, such as 3,5-dibromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is a common side reaction.[4] This occurs because the pyrrole ring is activated towards electrophilic substitution, and controlling the stoichiometry can be challenging.

  • Control of Stoichiometry:

    • Carefully control the amount of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS or bromine relative to the starting material. Adding the brominating agent slowly and portion-wise can help to maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-bromination.

  • Reaction Temperature:

    • Lowering the reaction temperature (e.g., to 0 °C or even -10 °C) can increase the selectivity for mono-bromination by reducing the overall reactivity of the system.

  • Purification Strategy:

    • If di-brominated byproducts are formed, they can often be separated from the desired mono-brominated product by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (like ethyl acetate/hexane) and gradually increasing the polarity (e.g., with methanol), can effectively separate these compounds due to their differing polarities.

Issue 3: Difficult Product Isolation and Purification

Question: The reaction seems to have worked, but I am struggling to isolate a pure product. What are the best practices for workup and purification?

Answer: Proper workup and purification are crucial for obtaining high-purity this compound.

  • Aqueous Workup:

    • After the reaction is complete, it is common to quench the excess brominating agent with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This is followed by neutralization with a base such as sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.[5]

    • Extraction with an appropriate organic solvent (e.g., ethyl acetate) is then performed. Ensure that the aqueous layer is thoroughly extracted multiple times to maximize the recovery of the product.

  • Purification Techniques:

    • Crystallization: If the crude product is relatively clean, recrystallization can be an effective method for purification. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization.

    • Column Chromatography: For mixtures containing significant impurities, column chromatography is the most reliable method. As mentioned earlier, a silica gel column with a gradient elution of ethyl acetate in hexane, followed by the addition of methanol, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 7H-pyrrolo[2,3-d]pyrimidin-2-amine?

A1: The bromination of 7H-pyrrolo[2,3-d]pyrimidin-2-amine is an electrophilic aromatic substitution reaction. The pyrrole ring of the pyrrolo[2,3-d]pyrimidine system is electron-rich and therefore susceptible to attack by an electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine species. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 5-position, which is the most activated position on the pyrrole ring.

Q2: Are there alternative methods for the synthesis of this compound?

A2: Yes, besides the direct bromination of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, multi-step synthetic routes are also employed. One common approach starts from a pre-functionalized pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. This can then undergo a series of reactions, including cyclization and substitution, to build the desired pyrrolo[2,3-d]pyrimidine scaffold.[1][6]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide characteristic signals for the protons and carbons in the molecule, confirming the structure and the position of the bromine atom.[1]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the product (approximately 213.04 g/mol for C₆H₅BrN₄). The presence of bromine will be evident from the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).[1][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound by showing a single major peak for the desired product.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Dissolve Starting Material: In a round-bottom flask, dissolve 7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq) in anhydrous DMF or DCM.

  • Cool the Reaction: Cool the solution to 0 °C using an ice bath.

  • Add NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterRecommended Value
Brominating Agent N-Bromosuccinimide (NBS)
Equivalents of NBS 1.0 - 1.1
Solvent Anhydrous DMF or DCM
Reaction Temperature 0 °C to Room Temperature
Quenching Agent Saturated aq. Na₂S₂O₃
Purification Method Column Chromatography or Recrystallization

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Start Synthesis check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion High troubleshoot_low_conversion Troubleshoot Low Conversion: - Check NBS/Br₂ activity - Optimize temperature - Use anhydrous solvent low_conversion->troubleshoot_low_conversion workup_purification Proceed to Workup & Purification good_conversion->workup_purification check_purity Check Purity of Crude Product impure_product Impure Product (e.g., Di-bromination) check_purity->impure_product Impure pure_product Pure Product check_purity->pure_product Pure troubleshoot_impurity Troubleshoot Impurity: - Control stoichiometry (1.0-1.1 eq NBS) - Lower reaction temperature - Optimize purification impure_product->troubleshoot_impurity characterization Characterize Final Product (NMR, MS, HPLC) pure_product->characterization troubleshoot_low_conversion->start Re-run Reaction troubleshoot_impurity->workup_purification Re-purify workup_purification->check_purity end End characterization->end

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7533-7541.
  • Zhang, H., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
  • ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.

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Technical Support Center: Troubleshooting Kinase Assays with Poorly Soluble Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase assay development. This guide is designed for researchers, scientists, and drug development professionals to address a critical and frequent challenge: handling poorly soluble inhibitors. Lipophilic compounds that are sparingly soluble in aqueous assay buffers can lead to a host of experimental artifacts, including precipitation, aggregation, and inconsistent results, ultimately compromising data integrity.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, diagnose issues effectively, and generate reliable, reproducible data for your kinase inhibitor program.

Frequently Asked Questions (FAQs)
Q1: My inhibitor, dissolved in DMSO, precipitates immediately when I add it to my aqueous kinase assay buffer. What is the primary cause and what's the first thing I should try?

A: This is a classic sign of a compound exceeding its kinetic solubility limit. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution because the final concentration of the organic co-solvent (DMSO) is too low to keep the hydrophobic molecule dissolved.[1][2] The first and most straightforward fix is to optimize your dilution method. Instead of a single large dilution, use a stepwise or serial dilution approach.[3] Prepare an intermediate dilution of your compound from the concentrated stock into your assay buffer, then add this intermediate dilution to the final reaction. Always add the compound solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[3]

Q2: What is the maximum concentration of DMSO I should have in my final kinase assay? Why is this important?

A: While there is no universal number, a general best practice for biochemical assays is to keep the final DMSO concentration at or below 2%, with 1% being even safer.[4] For cell-based assays, the tolerance is much lower, typically ≤ 0.5%, as higher concentrations can cause cellular toxicity.[3][5] It is critical to control the DMSO concentration for several reasons:

  • Enzyme Activity: High concentrations of DMSO can directly impact enzyme function. Some studies have shown that DMSO can stimulate the activity of certain tyrosine kinases, while it can be inhibitory to others.[6]

  • Assay Interference: DMSO can affect the readout of certain assay technologies, for example, by quenching fluorescence.

  • Compound Solubility: While used to dissolve the compound, paradoxically, the final concentration must be low enough to not perturb the biological system.

Crucially, you must maintain a constant final DMSO concentration across all wells in your experiment, including your "no inhibitor" (vehicle) controls, to ensure any observed effects are due to the inhibitor and not the solvent.[4][7]

Q3: I'm getting very steep dose-response curves and my IC50 values are inconsistent between experiments. Could this be a solubility issue?

A: Yes, this is highly indicative of compound aggregation.[8] Poorly soluble compounds can form colloidal aggregates at a certain critical aggregation concentration (CAC), which is typically in the low micromolar range.[9] These aggregates can non-specifically sequester and inhibit the kinase, leading to "false positive" results.[8] This phenomenon often presents as an unusually steep, non-stoichiometric dose-response curve. The inconsistency arises because the formation of these aggregates is highly sensitive to minor variations in experimental conditions like buffer components, incubation time, and slight temperature changes.[9]

Q4: How can I differentiate between genuine inhibition and non-specific inhibition caused by compound aggregation?

A: The most effective method is to repeat the assay in the presence of a low concentration of a non-ionic detergent. Including 0.01% to 0.05% (v/v) Triton X-100 or Tween-20 in the assay buffer can disrupt the formation of these aggregates.[1][10][11]

  • If the inhibitor's potency (IC50) is significantly reduced (e.g., a large rightward shift in the curve) in the presence of the detergent, the original activity was likely due to aggregation.[10]

  • If the IC50 value remains relatively unchanged, the inhibition is more likely to be a genuine, specific interaction with the kinase target.

Another diagnostic test is to vary the enzyme concentration. Inhibition due to aggregation is often sensitive to the enzyme concentration, whereas true inhibitors typically are not.[8]

Q5: Are there any alternative solvents to DMSO I can try for extremely problematic compounds?

A: While DMSO is the standard due to its powerful solvating ability and miscibility with water, some alternatives exist, though they come with their own challenges.[12][13] Cyrene™ (dihydrolevoglucosenone) has emerged as a bio-based, greener alternative with comparable solvation properties and potentially lower toxicity in some systems.[14][15] However, for any alternative solvent, you must rigorously validate its compatibility with your specific kinase and assay technology, as it could introduce its own set of artifacts.

In-Depth Troubleshooting Guides
Guide 1: Proactive Compound Quality Control & Handling

The root of many assay problems begins before the experiment itself. Proper handling and quality control of your compound stock solutions are paramount.

The Problem: You are unsure if your compound is fully dissolved in your stock solution or if it has degraded over time, leading to unreliable assay results.

The Causality: Undissolved compound in your primary stock means all subsequent dilutions will be at an incorrect, lower-than-intended concentration. Hydrophobic compounds can also be prone to adsorption onto plastic surfaces, further reducing the effective concentration.

Workflow for Compound Stock Preparation and QC:

cluster_prep Step 1: Stock Preparation cluster_qc Step 2: Quality Control (Crucial First Step) cluster_storage Step 3: Aliquoting & Storage a Weigh solid compound b Add 100% high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM) a->b c Vortex vigorously for 5-10 min. Use sonication if necessary. b->c d Visually inspect stock for any undissolved particulates against a light source. c->d e Perform Kinetic Solubility Assay (See Protocol 1 below) d->e f Is compound soluble at highest assay concentration? e->f f->a No (Re-evaluate solvent or concentration) g Aliquot into single-use volumes in low-binding tubes. f->g Yes h Store at -20°C or -80°C, protected from light and moisture. g->h g->h

Caption: Workflow for preparing and validating compound stock solutions.

This protocol determines the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking the assay conditions.[16][17]

Objective: To determine the maximum concentration at which your inhibitor remains soluble in the final assay buffer.

Methodology:

  • Plate Preparation: Add 190 µL of your kinase assay buffer to each well of a 96-well filter plate (e.g., MultiScreen®-PCF).[16]

  • Compound Addition: Add 10 µL of your 10 mM inhibitor stock in DMSO to a well. This creates a 20x dilution series starting at 500 µM with a final DMSO concentration of 5%.[16] Perform serial dilutions across the plate to test a range of concentrations.

  • Equilibration: Seal the plate and shake it for 1.5 to 2 hours at room temperature to allow any precipitation to reach equilibrium.[16]

  • Filtration: Place the filter plate on a vacuum manifold connected to a collection plate. Apply vacuum to filter the solutions. Any precipitated compound will be retained on the filter membrane.[16]

  • Quantification: Analyze the filtrate in the collection plate. The concentration of the soluble compound can be quantified using a UV plate reader, HPLC-UV, or LC/MS.[18] The highest concentration where the measured value matches the theoretical value is your kinetic solubility limit.

Guide 2: Diagnosing and Mitigating In-Assay Precipitation

The Problem: Your IC50 curve plateaus at high concentrations, or you observe visible precipitate in your assay plate, resulting in poor data quality and high well-to-well variability.

The Causality: The inhibitor's concentration in the assay exceeds its solubility limit in the final buffer composition (which includes buffer salts, ATP, substrate, and enzyme). This is common for "brick dust" compounds.[2]

Troubleshooting Decision Tree:

start Inconsistent IC50 / Precipitate Observed q1 Is final DMSO concentration >1%? start->q1 a1 Reduce final DMSO concentration. Prepare higher concentration stocks or use intermediate dilution steps. q1->a1 Yes q2 Is the compound ionizable (contains acidic/basic groups)? q1->q2 No a1->q2 a2 Adjust buffer pH to increase the fraction of the charged (more soluble) species. Verify kinase activity is stable at new pH. q2->a2 Yes q3 Is aggregation suspected? (See FAQ Q3 & Q4) q2->q3 No a2->q3 a3 Add 0.01% non-ionic detergent (e.g., Triton X-100) to the assay buffer. (For biochemical assays only) q3->a3 Yes fail Still Unresolved: Consider advanced formulation (e.g., cyclodextrins) or re-synthesis. q3->fail No end Data Quality Improved a3->end

Caption: Decision tree for troubleshooting in-assay compound precipitation.

Data Summary: Recommended Solvent and Additive Limits

ReagentAssay TypeRecommended Max ConcentrationRationale & Key Considerations
DMSO Biochemical≤ 2.0%Higher levels can directly inhibit or activate kinases and interfere with detection reagents.[4][6]
Cell-Based≤ 0.5%Higher concentrations are cytotoxic.[3]
Triton X-100 Biochemical0.01% - 0.05%Prevents non-specific aggregation of inhibitors.[1][10] Not suitable for cell-based assays as it disrupts membranes.
CHAPS Biochemical0.01% - 0.05%A zwitterionic detergent that can be more effective than non-ionic detergents at disrupting protein interactions, but may also be harsher on the enzyme.[19]
BSA Biochemical0.1 mg/mLCan act as a "decoy" protein to reduce non-specific binding and aggregation, but may also sequester well-behaved compounds.[9]
Guide 3: Advanced Solubilization Strategies

For the most challenging inhibitors where standard methods fail, advanced formulation techniques may be necessary.

1. pH Adjustment for Ionizable Compounds For compounds with acidic or basic functional groups, their charge state—and thus aqueous solubility—is dependent on pH.[2]

  • Acidic compounds (e.g., containing a carboxylic acid) become more soluble at a pH above their pKa.

  • Basic compounds (e.g., containing an amine) become more soluble at a pH below their pKa.

Protocol:

  • Determine the pKa of your compound (can be predicted using software if not known).

  • Prepare a series of assay buffers with pH values adjusted in 0.5 unit increments around the pKa.

  • Critically, you must first validate your kinase's activity and stability across this pH range before testing the inhibitor.

  • Run the inhibition assay at the pH that provides the best balance of compound solubility and robust enzyme activity.

2. Use of Excipients (e.g., Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Protocol: Prepare a stock solution of the inhibitor in a solution containing HP-β-CD. This often requires heating and sonication. The complex can then be diluted into the assay buffer. A titration of the cyclodextrin concentration is necessary to find the optimal ratio without interfering with the assay.

References
  • University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]

  • Kettemer, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved from [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]

  • NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Retrieved from [Link]

  • Reddit. (2024). IC50 curve, when my 0% is not 0. Retrieved from [Link]

  • ACS Publications. (1988). Methods for Dissolving Hydrophobic Compounds in Water. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • NCBI Bookshelf. (2017). Assay Interference by Aggregation. Retrieved from [Link]

  • HTS - compoundManagement. (n.d.). HTS - compoundManagement. Retrieved from [Link]

  • Reddit. (2016). role of DMSO in biochemical assays. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). Importance of detergents for in vitro phosphorylation?. Retrieved from [Link]

  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]

  • ResearchGate. (2019). CHAPS detergent vs Triton x 100 in Pull down. Retrieved from [Link]

  • Chromatography Online. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Schneider, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Retrieved from [Link]

  • Yoo, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Retrieved from [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link]

  • ResearchGate. (2023). Preventing precipitation during kinase assays on whole cell lysates?. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Wang, Z., & Wu, X. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Retrieved from [Link]

  • MDPI. (n.d.). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Retrieved from [Link]

  • ResearchGate. (2025). Addressing Compound Reactivity and Aggregation Assay Interferences. Retrieved from [Link]

Sources

Technical Support Center: Purification of Pyrrolopyrimidines via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrolopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of nitrogen-containing heterocycles using column chromatography. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common challenges and optimize your purification workflows.

Introduction: The Challenge of Purifying Pyrrolopyrimidines

Pyrrolopyrimidines are a cornerstone of many medicinal chemistry programs, particularly in the development of kinase inhibitors.[1][2] Their purification, however, is often non-trivial. The basic nature of the pyrimidine and pyrrole nitrogen atoms can lead to strong interactions with the acidic surface of standard silica gel, resulting in common issues such as peak tailing, poor resolution, and even on-column degradation. This guide provides a systematic approach to troubleshooting these issues and developing robust purification protocols.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses specific problems you may encounter during the column chromatography of pyrrolopyrimidines.

Issue 1: My pyrrolopyrimidine is streaking or tailing badly on the TLC plate and column.

Question: Why is my basic pyrrolopyrimidine compound showing significant tailing, and how can I achieve sharp, symmetrical peaks?

Answer: Peak tailing is a classic sign of undesirable secondary interactions between the basic nitrogen atoms of your pyrrolopyrimidine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is essentially a reversible acid-base reaction that slows down a portion of your compound, causing it to lag behind the main band.

To mitigate this, you have two primary strategies:

  • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the workhorse for this purpose.[3] By adding 0.1-1% TEA to your eluent, you effectively "cap" the acidic silanol groups, preventing your basic compound from interacting with them.[3][4] This results in a more homogenous interaction environment and significantly improved peak shape.

  • Choose an Alternative Stationary Phase: If tailing persists even with a basic modifier, or if your compound is sensitive to TEA, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of TEA prior to packing the column.

Issue 2: I'm getting poor separation between my desired pyrrolopyrimidine and an impurity.

Question: My TLC shows two spots that are very close together. How can I improve the resolution during column chromatography?

Answer: Achieving good separation between closely eluting compounds requires careful optimization of the mobile phase. The goal is to find a solvent system that maximizes the difference in affinity of your compounds for the stationary phase.

  • Optimize the Solvent System:

    • Systematic Screening: Don't be afraid to screen a variety of solvent systems. Common choices for pyrrolopyrimidines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5]

    • Vary Solvent Selectivity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the elution order and improve separation.

    • Fine-tune the Polarity: Small changes in the solvent ratio can have a significant impact on resolution. Aim for an Rf value of 0.2-0.3 for your target compound on TLC for the best separation on a flash column.

  • Consider Orthogonal Chromatography: If you are struggling with normal-phase chromatography, reversed-phase chromatography may provide the different selectivity you need. In reversed-phase, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used. This separates compounds based on hydrophobicity rather than polarity.

Issue 3: My pyrrolopyrimidine seems to be degrading on the column.

Question: I'm observing new, unexpected spots on my TLC after running the column, and my yield is low. What could be causing this?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups that may be present on your pyrrolopyrimidine scaffold.

  • Deactivate the Silica Gel: As with peak tailing, deactivating the silica gel with triethylamine is the first line of defense. A neutralized stationary phase is much less likely to cause acid-catalyzed decomposition.

  • Minimize Contact Time:

    • Use Flash Chromatography: Applying pressure (flash chromatography) to speed up the elution will reduce the time your compound spends on the acidic silica.

    • Avoid Letting the Column Sit: Do not leave your compound on the column for extended periods.

  • Alternative Purification Techniques: If degradation is severe, consider non-chromatographic methods like recrystallization or preparative thin-layer chromatography (prep TLC) for smaller scales.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for my pyrrolopyrimidine?

A1: A good starting point is to use a two-solvent system and screen for the optimal ratio using thin-layer chromatography (TLC). The most common systems for pyrrolopyrimidines are:

  • Hexanes/Ethyl Acetate: A versatile system for compounds of low to medium polarity.

  • Dichloromethane/Methanol: Suitable for more polar pyrrolopyrimidines.

Always aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate for optimal separation in flash column chromatography.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb for good separation is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.

Q3: What is the difference between wet and dry loading, and which one should I use?

A3:

  • Wet Loading: The crude sample is dissolved in a minimal amount of a suitable solvent and then applied directly to the top of the column. This is the most common method.

  • Dry Loading: The crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column. This method is preferred when your compound has poor solubility in the column eluent.

Q4: Can I use reversed-phase chromatography for pyrrolopyrimidines?

A4: Yes, reversed-phase chromatography is an excellent alternative, especially for polar pyrrolopyrimidines or when normal-phase chromatography fails to provide adequate separation. A common mobile phase for reversed-phase purification of these compounds is a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography of a Pyrrolopyrimidine Derivative

This protocol provides a general procedure for the purification of a moderately polar pyrrolopyrimidine.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems (e.g., 20%, 40%, 60%, 80% ethyl acetate in hexanes). d. Visualize the plate under UV light (254 nm). e. Select the solvent system that gives your desired product an Rf value of approximately 0.2-0.3.

2. Column Packing (Slurry Method): a. Secure a glass chromatography column vertically. b. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. c. In a beaker, make a slurry of silica gel in your chosen eluent. d. Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing. e. Allow the silica to settle and drain the excess solvent until it is just above the silica bed. f. Add a thin layer of sand on top of the silica to prevent disturbance.

3. Sample Loading (Wet Method): a. Dissolve your crude product in the minimum amount of a suitable solvent (preferably the eluent or a less polar solvent). b. Carefully apply the solution to the top of the column using a pipette. c. Open the stopcock and allow the sample to enter the silica bed. d. Add a small amount of eluent to wash the sides of the column and allow it to enter the silica bed.

4. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Apply gentle pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate. c. Collect fractions in test tubes or flasks. d. Monitor the fractions by TLC to identify those containing your pure product.

5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to obtain your purified pyrrolopyrimidine.

Protocol 2: Deactivation of Silica Gel with Triethylamine

This protocol is recommended for basic pyrrolopyrimidines that exhibit peak tailing.

1. Prepare the TEA-containing Eluent: a. To your chosen solvent system, add 0.1% to 1% (v/v) of triethylamine. For example, for 500 mL of eluent, add 0.5 mL to 5 mL of TEA.

2. Column Packing and Equilibration: a. Pack the column with silica gel using the TEA-containing eluent as described in Protocol 1. b. Before loading your sample, flush the column with at least two column volumes of the TEA-containing eluent to ensure the silica is fully neutralized.

3. Sample Loading and Elution: a. Proceed with sample loading and elution as described in Protocol 1, using the TEA-containing eluent throughout the purification.

Data Presentation

Table 1: Representative Rf Values of a Model Pyrrolopyrimidine in Common Solvent Systems
Solvent System (v/v)Rf ValueObservations
20% Ethyl Acetate / 80% Hexanes0.15Good starting point for less polar analogs.
40% Ethyl Acetate / 60% Hexanes0.35Optimal for many pyrrolopyrimidines.
60% Ethyl Acetate / 40% Hexanes0.55May be too high for good separation.
5% Methanol / 95% Dichloromethane0.25Good for more polar derivatives.
10% Methanol / 90% Dichloromethane0.45Use with caution, may elute too quickly.

Note: Rf values are highly dependent on the specific substitution pattern of the pyrrolopyrimidine.

Table 2: Effect of Triethylamine (TEA) on the Purification of a Basic Pyrrolopyrimidine
ParameterWithout TEAWith 0.5% TEA
Peak Shape Tailing (Asymmetry > 2)Symmetrical (Asymmetry ≈ 1)
Resolution (Rs) 0.81.5
Recovery 75%95%

Visualization of Workflows

Workflow for Troubleshooting Pyrrolopyrimidine Purification

Caption: A step-by-step workflow for a standard column chromatography purification.

Common Co-eluting Impurities in Pyrrolopyrimidine Synthesis

Many pyrrolopyrimidines, especially those developed as kinase inhibitors, are synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. [6][7]Common impurities from these reactions that may co-elute with your product include:

  • Unreacted Starting Materials: Halogenated pyrrolopyrimidines or boronic acids/esters can be difficult to separate from the product if their polarities are similar.

  • Homocoupling Products: Dimerization of the boronic acid starting material can lead to biaryl impurities.

  • Protodeborylation Products: The boronic acid can be replaced by a hydrogen atom, leading to a simplified pyrrolopyrimidine impurity.

  • Ligand-Related Impurities: Phosphine ligands used in the coupling reaction can be oxidized, and these oxides can sometimes be challenging to remove.

Strategies for Separating Common Impurities:

  • Aqueous Workup: A thorough aqueous workup before chromatography can remove many inorganic salts and some polar impurities.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful tool to remove closely related impurities.

  • Gradient Elution: A carefully designed gradient elution during column chromatography can often resolve closely eluting spots. Start with a low polarity and gradually increase it to pull the compounds apart.

References

  • Bamborough, P. (2012). Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-2). Royal Society of Chemistry.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Elgemeie, G. H., & Ali, H. A. (2003). Pyrrolo[2,3-d]pyrimidines: Synthesis and biological activity. Current Organic Chemistry, 7(7), 647-660.
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex. Retrieved from [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114467.
  • How to run column chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • What Is Column Chromatography? Principles and Protocols. (2024). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech. Retrieved from [Link]

  • FLASH OPTIMIZATION. (n.d.). Brian H. Northrop. Retrieved from [Link]

  • Pyrrolopyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry, 31(36), 5918-5936.
  • Kinase selectivity profiling by inhibitor affinity chromatography. (2004). Expert Review of Proteomics, 1(3), 303-315.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Nature Reviews Drug Discovery, 8(4), 353-369.
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2001). Journal of Pharmaceutical and Biomedical Analysis, 26(4), 543-551.
  • Synthesis and Cytotoxic Studies of Pyrrolopyrimidine Derivatives. (2021). Asian Journal of Chemistry, 33(8), 1855-1860.
  • Characterisation of kinase-selective inhibitors by chemical proteomics. (2005). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
  • Effect of triethylamine (TEA) on the peak symmetry of MOXI. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020).
  • Rf value for TLC. (2020). Reddit. Retrieved from [Link]

  • Aminative Suzuki-Miyaura coupling. (2024).
  • Review Features of Selective Kinase Inhibitors. (2005). Chemistry & Biology, 12(6), 623-634.
  • Thin Layer Chromatography. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2022). Journal of Medicinal Chemistry, 65(13), 9152-9171.
  • Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect. (2016). Journal of Chemical and Pharmaceutical Research, 8(2), 1-6.

Sources

Technical Support Center: Managing Off-Target Effects of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and other pyrrolo[2,3-d]pyrimidine-based compounds in their experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibition studies, with a specific focus on identifying, understanding, and mitigating off-target effects. The pyrrolo[2,3-d]pyrimidine scaffold is a powerful tool in medicinal chemistry, serving as a core structure for inhibitors targeting a range of kinases and other cellular proteins.[1][2][3][4] However, like many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, off-target interactions are a significant concern that can lead to misinterpretation of data and unforeseen cellular phenotypes.[5][6][7]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific rigor and integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the use of this compound and related kinase inhibitors.

Q1: My experimental results are not what I expected based on the presumed target of this compound. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes are a strong indicator of potential off-target activity.[8] While this compound has been investigated as an inhibitor of Focal Adhesion Kinase (FAK)[9], the pyrrolo[2,3-d]pyrimidine core is found in inhibitors of many other kinases.[1][10][11] It is crucial to validate that the observed cellular effect is a direct consequence of inhibiting your intended target. We recommend a multi-pronged approach to de-risk your findings, including performing dose-response curves, using orthogonal inhibitors, and conducting rescue experiments.[12]

Q2: I see a potent effect in my biochemical (enzyme) assay, but the activity is much weaker in my cell-based assay. Why is there a discrepancy?

A2: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to what is used in a biochemical assay.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.[8]

  • Intracellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations below physiological levels. In a cellular environment, the high concentration of ATP can outcompete ATP-competitive inhibitors, leading to reduced potency.[8]

  • Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized in the complex environment of cell culture media or within the cell itself.[13]

  • Target Availability and State: The target kinase may not be expressed at sufficient levels, or it may be in a conformational state within the cell that is not susceptible to inhibition.[12][14]

Q3: How can I confirm that my compound is actually engaging the intended target inside the cell?

A3: Direct measurement of target engagement in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical technique for this purpose.[15][16][17][18] CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of your compound provides strong evidence of direct binding in situ.[15][16]

Q4: What is the first step I should take to proactively assess the selectivity of my pyrrolo[2,3-d]pyrimidine derivative?

A4: The most comprehensive first step is to perform a kinome-wide selectivity profiling screen.[12][19] This involves testing your compound against a large panel of kinases (often hundreds) to identify potential off-target interactions.[20][21][22] Several commercial services offer such profiling, providing a broad overview of your compound's selectivity and helping to anticipate potential off-target liabilities.[23]

Q5: What are "orthogonal assays" and why are they important for validating my results?

A5: Orthogonal assays are independent experimental methods that rely on different physical principles to measure the same biological event.[24] Using a combination of biochemical, biophysical, and cell-based assays provides a more robust and reliable assessment of a kinase inhibitor's effects.[24][25] If multiple, distinct methods yield consistent results, it significantly increases confidence that the observed effects are due to on-target inhibition.[24]

II. Troubleshooting and Validation Workflows

This section provides structured guides to help you systematically investigate and manage off-target effects.

A. Workflow for Investigating Unexpected Phenotypes

If your experimental results are inconsistent with the known function of the target kinase, follow this workflow to dissect on-target versus off-target effects.

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 On-Target vs. Off-Target Dissection cluster_3 Conclusion A Unexpected or Unexplained Cellular Phenotype Observed B Step 1: Confirm Compound Identity & Purity (LC-MS, NMR) A->B C Step 2: Perform Dose-Response Curve Is the phenotype dose-dependent? B->C D Step 3: Verify Target Expression (Western Blot, qPCR) C->D E Step 4: Use Orthogonal Validation Methods D->E F Structurally Unrelated Inhibitor Does it replicate the phenotype? E->F Compare G Rescue Experiment Does a drug-resistant mutant reverse the phenotype? E->G Test H Target Knockdown/Knockout (siRNA/CRISPR) Does it mimic the phenotype? E->H Compare I Phenotype is On-Target F->I Yes J Phenotype is Off-Target F->J No G->I Yes G->J No H->I Yes H->J No

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

B. Characterizing Compound Selectivity and Target Engagement

This guide outlines a comprehensive strategy to build a robust data package for your compound, validating its on-target activity and characterizing its selectivity profile.

Step 1: Biochemical Potency Assessment
  • Objective: Determine the direct inhibitory activity of the compound against the purified target enzyme.

  • Method: Perform an in vitro kinase assay to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[25]

  • Considerations: Be mindful that the ATP concentration used in the assay can significantly influence the measured IC50 for ATP-competitive inhibitors.[8]

Step 2: Kinome-Wide Selectivity Profiling
  • Objective: To identify the spectrum of kinases inhibited by your compound.

  • Method: Submit your compound to a commercial kinome profiling service.[19] These services typically screen the compound at one or two concentrations against a large panel of kinases.

  • Data Interpretation: The results will highlight potential off-targets. Any kinase inhibited by more than a certain threshold (e.g., 50% or 90%) at the tested concentration warrants further investigation.

Selectivity Metric Description Significance
Selectivity Score (S-score) A quantitative measure of selectivity based on the number of kinases inhibited at a certain threshold.A lower S-score generally indicates higher selectivity.
Gini Coefficient A measure of the inequality of inhibitor binding across the kinome.A higher Gini coefficient suggests greater selectivity.
IC50/Ki Values for Off-Targets Quantitative measure of potency against identified off-target kinases.Essential for determining if off-target inhibition is likely at cellularly effective concentrations.
Step 3: Confirming Target Engagement in Cells (CETSA)
  • Objective: To verify that the compound binds to its intended target in a physiological context.[16][26]

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.[15][18]

Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the compound at the desired concentration and another with vehicle (e.g., DMSO) for a specified time.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes), followed by a cooling step.

  • Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant. Quantify the total protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[16]

CETSA_Workflow A Treat cells with Compound or Vehicle B Harvest and Resuspend Cells A->B C Heat Challenge (Temperature Gradient) B->C D Lyse Cells & Separate Soluble Fraction C->D E Western Blot for Target Protein D->E F Analyze Melting Curve Shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Step 4: Orthogonal Cell-Based Validation
  • Objective: To confirm that the cellular phenotype is a consequence of on-target inhibition using independent methods.[12][24]

Key Orthogonal Approaches:

  • Use a Structurally Unrelated Inhibitor:

    • Procedure: Identify a validated inhibitor for your target with a distinct chemical scaffold. Treat cells with this inhibitor and compare the resulting phenotype to that produced by your compound.

  • Perform a Rescue Experiment:

    • Rationale: This is a gold-standard method for validating on-target effects.[8] If the phenotype can be reversed by expressing a form of the target kinase that is resistant to the inhibitor, the effect is on-target.

    • Procedure: a. Introduce a mutation into the kinase's ATP-binding site that prevents inhibitor binding but preserves catalytic activity. b. Express this drug-resistant mutant in your cell line. c. Treat the cells with your inhibitor. If the phenotype is rescued (i.e., reversed or prevented) in the cells expressing the mutant, it confirms on-target action.

  • Target Knockdown or Knockout:

    • Rationale: Genetic ablation of the target should phenocopy the effect of the inhibitor if the inhibitor is specific.

    • Procedure: Use siRNA or a CRISPR/Cas9 system to reduce or eliminate the expression of the target kinase. Assess whether this genetic perturbation replicates the phenotype observed with your compound.

III. Conclusion

References
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  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Wang, Y., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • Reinhard, F. B. M., et al. (2015). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Chen, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]

  • D'Angelo, G., et al. (2011). Kinome Profiling. Proteomes. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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  • Schurer, S. C., et al. (2012). Kinome-wide activity modeling from diverse public high-quality data sets. Journal of Chemical Information and Modeling. [Link]

  • Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

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  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Vieth, M., et al. (2004). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. ChemMedChem. [Link]

  • ResearchGate. (2025). Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. [Link]

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  • JCO Oncology Practice. (2026). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JCO Oncology Practice. [Link]

  • Figshare. (2012). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Figshare. [Link]

  • Nakashima, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Viswanathan, V., et al. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Chavda, S., et al. (2013). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Cheyip, M., et al. (2020). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • Binnion, D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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  • Christodoulou, M. S., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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Validation & Comparative

A Comparative Guide to FAK Inhibitors: Profiling 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, Focal Adhesion Kinase (FAK) has emerged as a critical node in the signaling networks that drive tumor progression, metastasis, and drug resistance.[1][2] As a non-receptor tyrosine kinase, FAK integrates signals from the extracellular matrix and growth factor receptors, making it a compelling target for therapeutic intervention.[3][4] This guide provides a detailed comparison of FAK inhibitors, focusing on the therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, represented by potent derivatives, versus other well-characterized FAK inhibitors like Defactinib, PF-573228, and GSK2256098.

The Central Role of FAK in Cancer Signaling

FAK activation is a pivotal event in cancer cell biology. Triggered by integrin clustering or growth factor receptor stimulation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[5] This phosphorylation creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK/Src complex that activates downstream pathways crucial for malignant behavior, including the PI3K/Akt pathway for survival and the MAPK/ERK pathway for proliferation.[1][5] FAK's role extends beyond kinase-dependent functions; its scaffolding capabilities also influence cell adhesion, migration, and invasion.[1][6] Given its overexpression and hyperactivation in numerous solid tumors, inhibiting FAK is a rational strategy to disrupt these oncogenic processes.[7][8]

FAK_Signaling_Pathway cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation GF_Receptor Growth Factor Receptor (RTK) GF_Receptor->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Src Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K Ras Ras/MAPK Pathway FAK_Src->Ras Migration Cell Migration, Invasion, Angiogenesis FAK_Src->Migration Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression Ras->Gene_Expression ECM Extracellular Matrix (ECM) ECM->Integrins Growth_Factors Growth Factors Growth_Factors->GF_Receptor

Caption: FAK signaling cascade in tumor progression.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure

The compound 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine represents a key chemical scaffold for developing kinase inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[9] This structural mimicry allows compounds built on this scaffold to act as ATP-competitive inhibitors, binding to the kinase active site with high affinity. While this compound itself is a building block, medicinal chemistry efforts have produced highly potent FAK inhibitors from this class.

For the purpose of this guide, we will use Compound 25b , a 7H-pyrrolo[2,3-d]pyrimidine derivative possessing a dimethylphosphine oxide moiety, as a representative of this chemical class. This compound has been synthesized and evaluated as a novel and potent FAK inhibitor.[10]

  • Mechanism of Action : Like other derivatives of this scaffold, Compound 25b is an ATP-competitive inhibitor, targeting the kinase domain of FAK to prevent its catalytic activity and subsequent downstream signaling.[10]

  • Performance Data : In enzymatic assays, Compound 25b exhibited potent FAK inhibition with a half-maximal inhibitory concentration (IC50) of 5.4 nM . It demonstrated good selectivity when profiled against a panel of 26 other kinases. In cell-based assays, it showed antiproliferative activity against A549 lung cancer cells with an IC50 of 3.2 µM and was less cytotoxic to normal human cells. Furthermore, it effectively suppressed the migration of A549 cells and induced apoptosis in a concentration-dependent manner.[10]

Comparative Analysis with Established FAK Inhibitors

To contextualize the performance of the pyrrolo[2,3-d]pyrimidine class, we compare it against three widely studied FAK inhibitors: Defactinib (VS-6063), PF-573228, and GSK2256098.

  • Defactinib (VS-6063) : An orally active, selective inhibitor of FAK.[11] Defactinib has been extensively evaluated in clinical trials for various solid tumors, including mesothelioma and non-small cell lung cancer (NSCLC).[12][13] While it has shown a manageable safety profile, its efficacy as a monotherapy has been modest.[13][14] Current strategies are exploring its use in combination therapies.[15]

  • PF-573228 : A potent and highly selective, ATP-competitive inhibitor of FAK. It is primarily used as a research tool to probe FAK biology due to its high selectivity over other kinases. PF-573228 effectively inhibits FAK autophosphorylation at Y397 and has been shown to decrease cell migration and focal adhesion turnover.

  • GSK2256098 : A selective, reversible, and ATP-competitive FAK inhibitor. It demonstrates high selectivity for FAK over the closely related kinase Pyk2. GSK2256098 has been investigated in clinical trials and has shown the ability to inhibit FAK phosphorylation in various cancer cell lines and in vivo xenograft models, leading to decreased cell viability and motility.[10] However, its penetration into the central nervous system is limited.[10]

Head-to-Head Performance Data
ParameterRepresentative Pyrrolo[2,3-d]pyrimidine (Compound 25b)Defactinib (VS-6063)PF-573228GSK2256098
FAK IC50 (enzymatic) 5.4 nM [10]Data not consistently reported as IC50; potent inhibitor[11][12]4 nM Apparent Ki of 0.4 nM ; Enzymatic IC50 of 1.5 nM [10]
Mechanism ATP-Competitive[10]ATP-CompetitiveATP-CompetitiveATP-Competitive[10]
Cellular pFAK IC50 Not explicitly reportedInhibits pFAK (Tyr397)[11]30-100 nM 8.5 - 15 nM (in various cell lines)[10]
Key Cellular Effects Antiproliferative, Pro-apoptotic, Anti-migratory[10]Decreases proliferation, increases apoptosis[11]Decreases cell migration and focal adhesion turnoverInhibits growth, survival, and motility
Selectivity Good selectivity over a panel of 26 kinases[10]Selective FAK inhibitor[11]~50- to 250-fold selective for FAK over other kinases~1000-fold selective for FAK over Pyk2
Clinical Status Preclinical[10]Phase I/II Clinical Trials[13][14][15]Preclinical ToolPhase I Clinical Trials[14]

Experimental Methodologies for FAK Inhibitor Evaluation

The objective evaluation of any FAK inhibitor relies on robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for key in vitro assays.

In Vitro FAK Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit FAK's enzymatic activity. The principle involves incubating recombinant FAK enzyme with a substrate and ATP, then quantifying the amount of ADP produced, which is inversely proportional to the inhibitor's potency.

Protocol Rationale: This assay provides a direct measure of enzyme inhibition, independent of cellular factors like membrane permeability or off-target effects. Using a luminescence-based readout (ADP-Glo™) offers high sensitivity and a broad dynamic range.

Step-by-Step Protocol:

  • Reagent Preparation : Thaw recombinant human FAK enzyme, 5x Kinase Buffer, ATP, and substrate (e.g., Poly(Glu,Tyr) 4:1) on ice. Prepare a 1x Kinase Buffer solution.

  • Serial Dilution of Inhibitor : Prepare a serial dilution of the test compound (e.g., Compound 25b, PF-573228) in a suitable solvent like DMSO, followed by a further dilution in 1x Kinase Buffer.

  • Assay Plate Setup : To a 96-well white plate, add 5 µL of the diluted test inhibitor or vehicle control to the appropriate wells.

  • Enzyme Addition : Dilute the FAK enzyme to the desired working concentration (e.g., 2-4 ng/µL) in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to all wells except the "Blank" control. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Reaction Initiation : Prepare a master mix containing 5x Kinase Buffer, ATP, and substrate. Add 25 µL of this master mix to all wells to initiate the kinase reaction.

  • Incubation : Cover the plate and incubate at 30°C for 45-60 minutes.

  • Signal Detection (ADP-Glo™ Protocol) :

    • Add 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 100 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition : Measure luminescence using a microplate reader.

  • Analysis : Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell Migration (Scratch) Assay

This cell-based assay assesses the effect of an inhibitor on collective cell migration, a process heavily reliant on FAK activity.

Protocol Rationale: The scratch assay is a straightforward and cost-effective method to measure the impact of a compound on cell motility in vitro. It mimics the process of wound healing where cells migrate to close a gap. Including a proliferation inhibitor like Mitomycin C is crucial to ensure that gap closure is due to migration and not cell division.

Step-by-Step Protocol:

  • Cell Seeding : Seed cells (e.g., A549, MDA-MB-231) in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation : Incubate the cells until they reach >90% confluency.

  • Inhibitor Pre-treatment (Optional) : If desired, starve cells in serum-free media overnight to synchronize them and reduce proliferation. Add a proliferation inhibitor such as Mitomycin C (10 µg/mL) for 2 hours before the scratch.

  • Creating the "Wound" : Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer with consistent pressure.[9]

  • Wash and Treat : Gently wash the wells twice with PBS to remove detached cells. Replace the media with fresh culture medium containing the FAK inhibitor at various concentrations or a vehicle control.

  • Imaging (Time 0) : Immediately place the plate on a microscope stage (preferably within a live-cell imaging incubator) and capture the first image (T=0) of the scratch in predefined locations for each well.[9]

  • Time-Lapse Imaging : Acquire images of the same locations at regular intervals (e.g., every 4-6 hours) for 24-48 hours, depending on the cell type's migration speed.

  • Data Analysis : Quantify the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the rate of wound closure for each condition. Compare the closure rates in inhibitor-treated wells to the vehicle control to determine the effect on cell migration.

FAK_Inhibitor_Workflow cluster_biochem Biochemical & In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Evaluation kinase_assay FAK Kinase Assay (Determine IC50) selectivity Kinase Selectivity Profiling kinase_assay->selectivity pfak_assay pFAK (Y397) Inhibition Assay (Western Blot / ELISA) selectivity->pfak_assay proliferation Proliferation/Viability Assay (e.g., MTT) pfak_assay->proliferation migration Migration/Invasion Assay (e.g., Scratch, Transwell) proliferation->migration apoptosis Apoptosis Assay (e.g., Caspase-Glo) migration->apoptosis pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) apoptosis->pk_pd xenograft Tumor Xenograft Model (Efficacy Study) pk_pd->xenograft start Compound Synthesis (e.g., Pyrrolo[2,3-d]pyrimidine derivative) start->kinase_assay

Caption: General workflow for FAK inhibitor evaluation.

Expert Summary and Future Outlook

The comparison reveals that derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Compound 25b, represent a highly promising class of FAK inhibitors, demonstrating enzymatic potency on par with established preclinical agents like PF-573228 and GSK2256098.[10] The key advantage of this scaffold lies in its chemical tractability, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7]

While agents like Defactinib and GSK2256098 have advanced into clinical trials, their limited success as monotherapies highlights the complexity of targeting FAK.[13][14][15] This underscores two critical areas for future research:

  • Combination Strategies : The true potential of FAK inhibitors may lie in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted agents, to overcome resistance mechanisms.[2][15]

  • Targeting Scaffolding Functions : Most current inhibitors are ATP-competitive, targeting only the kinase function. The development of molecules that disrupt FAK's kinase-independent scaffolding roles, such as PROTACs (PROteolysis TArgeting Chimeras), could offer a more comprehensive inhibition of FAK's oncogenic activities and may yield improved therapeutic outcomes.[6]

For researchers in drug development, the 7H-pyrrolo[2,3-d]pyrimidine core remains a valuable starting point for novel FAK inhibitor design. The challenge lies in translating potent biochemical and cellular activity into robust in vivo efficacy and clinical benefit, a journey that will likely involve innovative combination strategies and next-generation therapeutic modalities.

References

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A Comparative Guide to the Kinase Selectivity of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in kinase inhibitor design.[1][2] Its structural similarity to adenosine allows it to effectively compete for the ATP-binding site of a wide range of kinases. However, substitutions on this core can dramatically alter both potency and selectivity, leading to highly specific inhibitors for various kinase families.[2][3][4][5][6]

The Kinase Inhibition Landscape of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed to target a diverse array of kinases, highlighting the versatility of this chemical starting point. Notable examples include inhibitors for:

  • Cyclin-Dependent Kinases (CDKs) : Specifically, derivatives have been identified as highly selective CDK2 inhibitors.[3]

  • Receptor Tyrosine Kinases (RTKs) : This class includes inhibitors of RET, VEGFR, EGFR, and PDGFR.[4][5][6] The substitution pattern on the pyrrolo[2,3-d]pyrimidine core is crucial for modulating the RTK inhibitory profile.[5][6]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) : Highly potent and selective inhibitors of CSF1R have been developed from this scaffold.[2]

  • Calcium-Dependent Protein Kinases (CDPKs) : Analogs have shown activity against CDPK1 in parasites like Cryptosporidium parvum and Plasmodium falciparum.[7][8]

  • Other Kinases : The scaffold has also yielded inhibitors for STAT6, CDK9/CyclinT, Haspin, and c-Src.[9][10][11]

Comparative Selectivity Profiles of Key 7H-pyrrolo[2,3-d]pyrimidine Analogs

To illustrate the impact of chemical modifications on kinase selectivity, we will compare several published derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core.

Table 1: Kinase Selectivity of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Compound ID/ReferenceCore Structure ModificationPrimary Target(s)Key Selectivity Notes
Compound 5g (from[3]) 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one with benzenesulfonamide and hydroxycyclohexane substitutionsCDK2>200-fold selectivity against CDKs 1/4/6/7/9.[3]
Compound 1 (from[4]) Substituted at the 5 and 7 positions of the pyrrolo[2,3-d]pyrimidine coreRETDemonstrated broad kinase selectivity, which was optimized to achieve potent RET inhibition.[4]
Compound 23 (from[2]) Benzyl-substituted pyrrolo[2,3-d]pyrimidine with a methylated 4-amino groupCSF1RSubnanomolar enzymatic inhibition of CSF1R with excellent selectivity against other PDGFR family kinases.[2]
Compound 7f (from[9]) C4-substituted 7H-pyrrolo[2,3-d]pyrimidineHaspinIC50 of 0.11 µM for Haspin. Also showed activity against CDK9/CyclinT.[9]

This data underscores a critical principle: while the 7H-pyrrolo[2,3-d]pyrimidine core provides a foundation for kinase binding, the specific substitutions dictate the selectivity profile. For 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, the bromine at position 5 and the amine at position 2 would be key determinants of its kinase interaction profile. Based on the literature, this substitution pattern may confer activity against a range of kinases, and a comprehensive profiling would be necessary to determine its precise selectivity.

Establishing a Kinase Selectivity Profile: A Standardized Workflow

To definitively determine the kinase selectivity of this compound, a comprehensive kinase panel screen is the gold standard. Here, we outline a typical workflow using a competition binding assay format, such as the KINOMEscan™ platform.[12]

Experimental Workflow: Kinome Profiling

G compound Test Compound (this compound) binding_assay Competition Binding Assay compound->binding_assay kinase_panel Large Kinase Panel (~400-500 kinases) kinase_panel->binding_assay immobilized_kinase Immobilized Active Site-Directed Ligand immobilized_kinase->binding_assay detection Quantification of Kinase Bound to Solid Support binding_assay->detection data_analysis Data Analysis (% Inhibition, Kd Calculation) detection->data_analysis selectivity_profile Kinase Selectivity Profile (TREEspot™ Visualization) data_analysis->selectivity_profile

Caption: Workflow for determining kinase selectivity profile.

Step-by-Step Protocol:
  • Compound Preparation : Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Plate Preparation : In a multi-well plate, combine the test compound at a screening concentration (e.g., 1 µM) with a panel of individual kinases.[13][14]

  • Competition Binding : Introduce an immobilized, active-site directed ligand that will compete with the test compound for binding to the kinase's ATP site.

  • Incubation and Washing : Allow the binding reaction to reach equilibrium. Subsequently, wash away unbound components.

  • Detection : Quantify the amount of kinase that remains bound to the immobilized ligand using a sensitive detection method, such as qPCR or an enzymatic assay. A lower signal indicates stronger binding of the test compound.

  • Data Analysis : Calculate the percent inhibition for each kinase relative to a DMSO control. For primary hits, determine the dissociation constant (Kd) to quantify binding affinity.

  • Visualization : Visualize the data using a tool like the TREEspot™ Data Visualization tool, which maps the hits onto a phylogenetic tree of the human kinome, providing a clear picture of selectivity.[12]

Signaling Pathway Context and Implications of Selectivity

The kinases targeted by the 7H-pyrrolo[2,3-d]pyrimidine scaffold are involved in critical cellular signaling pathways. Understanding these pathways is essential for interpreting the biological consequences of inhibiting these kinases.

G cluster_rtk RTK Signaling cluster_cdk Cell Cycle Control RTK VEGFR, EGFR, PDGFR, RET RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR RTK->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival CDK2 CDK2 Cell_Cycle G1/S Transition CDK2->Cell_Cycle Cell_Cycle->Proliferation Cell Division

Caption: Simplified signaling pathways of common kinase targets.

A highly selective inhibitor, for instance, one that only targets CDK2, would be valuable for studying the specific roles of CDK2 in cell cycle progression and as a potential therapeutic for cancers driven by CDK2 hyperactivity.[3] Conversely, a multi-kinase inhibitor targeting several RTKs like VEGFR, EGFR, and PDGFR could be a potent anti-angiogenic and anti-proliferative agent.[5] The selectivity profile of this compound will determine its potential applications. A broad-spectrum inhibitor might have more significant off-target effects, while a highly selective one could offer a better therapeutic window.[15][16]

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a proven platform for the development of potent and selective kinase inhibitors. While the precise kinase selectivity profile of this compound requires experimental determination through a comprehensive kinome scan, the analysis of its analogs provides valuable insights into its potential targets. By following the outlined experimental workflow, researchers can elucidate its selectivity and unlock its potential as a chemical probe or a starting point for drug development.

References

  • Castellanos-Gonzalez, A., et al. (2020). 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. PubMed Central. Available at: [Link]

  • Scott, M. E., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cee, V. J., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Holm, F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today. Available at: [Link]

  • Bamborough, P., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jordaan, A., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect. Available at: [Link]

  • Legoabe, L. J., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions. Available at: [Link]

  • Tojo, E., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kurup, S., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nguyen, T. M., et al. (2024). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]

  • Sreekanth, V., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]

  • Recchia, I., et al. (2004). Reduction of c-Src Activity by Substituted 5,7-diphenyl-pyrrolo[2,3-d]-pyrimidines Induces Osteoclast Apoptosis in Vivo and in Vitro. Involvement of ERK1/2 Pathway. Bone. Available at: [Link]

Sources

comparing the efficacy of different 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives as Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to the core of ATP makes it an ideal framework for designing competitive kinase inhibitors.[1][2] The strategic placement of a bromine atom at the 5-position of this scaffold, creating this compound, provides a versatile chemical handle for introducing a wide array of substituents through cross-coupling reactions.[3][4] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting derivatives. This guide provides a comparative analysis of the efficacy of various derivatives based on this core structure, supported by experimental data and mechanistic insights.

The Strategic Importance of the this compound Scaffold

The core scaffold's efficacy lies in its ability to mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[1][3] The 7-azaindole core effectively interacts with the hinge region of the kinase domain, a critical interaction for potent inhibition.[5] The bromine atom at the C5 position is not merely a placeholder; it is a strategic element that directs further chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This enables the exploration of a vast chemical space at this position to optimize interactions with the kinase active site. The exocyclic amine at the C2 position often participates in crucial hydrogen bonding interactions with the kinase hinge region, further anchoring the inhibitor.[4]

Comparative Efficacy Against Key Kinase Targets

The versatility of the this compound scaffold has led to the development of inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. Its overexpression is associated with various cancers, making it a key therapeutic target.[6][7]

Below is a simplified representation of the FAK signaling pathway:

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activates Src Src FAK->Src Recruits & Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Migration Migration FAK->Migration Src->FAK Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation

Caption: Simplified FAK signaling pathway.

A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives featuring a dimethylphosphine oxide moiety have been developed as potent FAK inhibitors.[7] The rationale behind incorporating the phosphine oxide group was to introduce a novel hydrogen bond acceptor to interact with the kinase.

CompoundR Group at C5FAK IC50 (nM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)
25b 4-(dimethylphosphoryl)phenyl5.44.13.2
25c 3-(dimethylphosphoryl)phenyl8.25.34.7
25d 2-(dimethylphosphoryl)phenyl21.3>10>10

Data sourced from a 2019 study on novel FAK inhibitors.[7]

Structure-Activity Relationship (SAR) Insights: The position of the dimethylphosphine oxide group on the phenyl ring at C5 significantly impacts efficacy. The para-substituted derivative (25b ) demonstrated the most potent FAK inhibition (IC50 = 5.4 nM) and cellular antiproliferative activity.[7] The meta-substituted compound (25c ) showed slightly reduced activity, while the ortho-substituted analog (25d ) was significantly less potent. This suggests that the para position allows for optimal orientation of the phosphine oxide group within the ATP-binding pocket to form favorable interactions.

Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor signaling pathway and is crucial for B-cell proliferation and survival. It has become a validated target for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis.

A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were designed as reversible BTK inhibitors.[8]

CompoundR Group at N7BTK IC50 (nM)Ramos cells IC50 (µM)Jeko-1 cells IC50 (µM)
28a 1-acryloylpiperidin-4-yl3.08.5211.10
Ibrutinib (covalent inhibitor)0.50.0120.008

Data sourced from a 2019 study on reversible BTK inhibitors.[8]

SAR Insights: Compound 28a emerged as a highly potent reversible BTK inhibitor. While not as potent as the covalent inhibitor Ibrutinib in cellular assays, its reversible nature could offer a different safety profile. The study demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core could effectively serve as a scaffold for developing potent and selective reversible BTK inhibitors. Compound 28a also showed significant anti-arthritic effects in a collagen-induced arthritis mouse model, highlighting its therapeutic potential.[8]

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy. Inhibiting HPK1 can enhance T-cell activation and improve anti-tumor immune responses.[9]

A recent study optimized a previously identified hit to develop potent 7H-pyrrolo[2,3-d]pyrimidine-based HPK1 inhibitors.[9]

CompoundKey Structural FeaturesHPK1 IC50 (nM)IL-2 Secretion EC50 (nM)
Hit 9 Initial lead compound-239
24 Optimized derivative10.1100

Data sourced from a 2025 (pre-print/early access) study on HPK1 inhibitors.[9]

SAR Insights: Through structure-based design, compound 24 was developed from the initial hit. This optimized derivative demonstrated strong HPK1 inhibition with an IC50 of 10.1 nM and effectively suppressed the phosphorylation of the downstream protein SLP76.[9] Importantly, it showed enhanced potency in promoting IL-2 secretion in Jurkat T-cells, a key indicator of T-cell activation, and had improved liver microsomal stability compared to the original hit compound.[9]

Key Experimental Protocols

The evaluation of these derivatives relies on standardized and robust experimental methodologies.

General Kinase Inhibition Assay Protocol (Example: FAK)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a target kinase.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare ATP and a peptide substrate solution.

  • Compound Dilution : Serially dilute the test compounds in DMSO and then in the assay buffer to achieve the desired final concentrations.

  • Kinase Reaction : In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation : Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA) or fluorescence (e.g., LanthaScreen™).

  • Data Analysis : Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Synthetic Workflow: Suzuki Coupling

The Suzuki coupling is a cornerstone reaction for derivatizing the this compound core.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Core 5-Bromo-7H-pyrrolo [2,3-d]pyrimidin-2-amine Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester Base Base (e.g., Na2CO3, K2CO3) Solvent Solvent (e.g., Dioxane/Water) Product C5-Substituted Derivative Purification Purification (e.g., Chromatography) Product->Purification cluster_reactants cluster_reactants cluster_conditions cluster_conditions cluster_reactants->cluster_conditions cluster_conditions->Product

Sources

A Comparative Guide for Researchers: Staurosporine vs. 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison of two pivotal, yet functionally distinct, molecules in the field of kinase research: the classical broad-spectrum inhibitor, staurosporine, and the versatile medicinal chemistry scaffold, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide moves beyond a simple side-by-side data sheet, offering field-proven insights into the strategic application of each compound, grounded in experimental data and core biochemical principles. For drug development professionals and academic researchers alike, understanding when to use a broadsword versus the foundation for a scalpel is critical for success.

Introduction: Two Sides of the Kinase Inhibition Coin

In the landscape of kinase inhibitors, compounds are often characterized by their potency and selectivity. Staurosporine, an indolocarbazole alkaloid isolated from the bacterium Streptomyces staurosporeus, represents one extreme. It is a prototypical ATP-competitive kinase inhibitor, renowned for its formidable potency against a vast swath of the human kinome.[1][2] This promiscuity makes it an invaluable tool for inducing broad biological effects like apoptosis but precludes its direct use as a therapeutic agent due to toxicity.[3][4]

On the other hand, this compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. This core structure is a deaza-isostere of adenine, the purine base in ATP, making it an ideal starting point for designing ATP-competitive inhibitors.[5] Unlike staurosporine, the unadorned 5-bromo... scaffold is not known for potent, broad activity. Instead, its significance lies in its role as a pivotal synthetic intermediate—a privileged scaffold that medicinal chemists modify to create highly potent and exquisitely selective inhibitors against specific kinase targets.[5][6]

This guide will dissect these contrasting roles, providing the context and data necessary to inform your experimental design.

Fundamental Mechanism: The ATP-Competitive Battleground

Both staurosporine and inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold typically function as ATP-competitive inhibitors. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. These inhibitors possess molecular structures that enable them to bind to the ATP-binding pocket on the kinase, directly competing with the endogenous ATP.[3][4] Staurosporine's planar, extensive aromatic system achieves strong affinity for the conserved features of this pocket across many kinases.[7] The pyrrolo[2,3-d]pyrimidine scaffold mimics ATP's own adenine component, providing a foundational interaction that can be built upon to achieve specificity.

ATP_Competition cluster_0 Normal Kinase Activity cluster_1 Inhibited Kinase Kinase_Active Kinase ATP Binding Pocket Substrate Substrate Protein Kinase_Active->Substrate Binds ATP ATP ATP->Kinase_Active:pocket Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate  Phosphorylation Kinase_Inactive Kinase ATP Binding Pocket No_Reaction No Reaction Inhibitor Staurosporine or Pyrrolopyrimidine Derivative Inhibitor->Kinase_Inactive:pocket

Caption: ATP-competitive inhibition mechanism.

Comparative Activity Profile

The primary distinction between these two compounds lies in their activity profiles. Staurosporine is a pan-kinase inhibitor, while this compound is a foundation for targeted inhibitors.

Staurosporine: The Broadsword of Kinase Research

Staurosporine inhibits the vast majority of protein kinases with sub-micromolar, and often low nanomolar, potency.[2] This lack of specificity makes it an excellent positive control in pan-kinase inhibition assays and a reliable tool for inducing apoptosis across a wide range of cell lines.[1]

Table 1: Representative Kinase Inhibition Profile of Staurosporine

Kinase Target IC50 (nM) Source
Protein Kinase C (PKCα) 2 - 3 [1]
c-Fgr 2 [1]
Phosphorylase Kinase 3 [1]
S6 Kinase 5 [1]
p60v-src 6
Protein Kinase A (PKA) 7 - 15 [1]
cdc2 9 [1]
CaM Kinase II 20
Myosin Light Chain Kinase (MLCK) 21 [1]
EGFR 88.1 [8]

| HER2 | 35.5 |[8] |

This table is a representative sample and not exhaustive. IC50 values can vary based on assay conditions.

This compound: The Scalpel's Foundation

Direct, broad-spectrum inhibitory data for the unsubstituted this compound is not widely published, as its value is realized upon derivatization. By adding different chemical moieties at various positions, medicinal chemists can achieve potent and highly selective inhibition of specific kinases. The bromine atom at the 5-position is particularly useful as a chemical handle for cross-coupling reactions (e.g., Suzuki coupling) to introduce diverse substituents.

Table 2: Examples of Potent and Selective Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold

Target Kinase Derivative Type IC50 (nM) Key Application Source
FAK Dimethylphosphine oxide derivative 5.4 Anticancer [6]
BTK Reversible inhibitor derivative (28a) 3.0 Rheumatoid Arthritis
CDK2 5,7-dihydropyrimidin-6-one derivative <10 Oncology [9]
Multi-Targeted Benzylidenebenzohydrazide (5k) 40-204 (EGFR, Her2, VEGFR2, CDK2) Anticancer [10]

| STAT6 | Difluorobenzyl derivative (24) | Potent (Value not specified) | Asthma/Allergy |[11] |

This data clearly illustrates the power of the scaffold. While staurosporine hits dozens of targets in the nanomolar range, chemical modification of the pyrrolopyrimidine core allows researchers to "dial in" selectivity for a single desired target, often with equivalent or greater potency.

Experimental Methodologies

Determining the inhibitory activity of a compound requires robust biochemical and cell-based assays.

In Vitro Biochemical Kinase Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is determined using a biochemical assay that measures the enzymatic activity of a purified kinase. A common, non-radioactive method is the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Plate_Compound 1. Plate serial dilution of inhibitor (e.g., Staurosporine) in 384-well plate. Add_Kinase_Substrate 2. Add Kinase Enzyme and Substrate Mixture. Plate_Compound->Add_Kinase_Substrate Incubate_1 3. Incubate to allow kinase reaction to proceed. Add_Kinase_Substrate->Incubate_1 Add_ADP_Glo 4. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Incubate_1->Add_ADP_Glo Incubate_2 5. Incubate at room temp. Add_ADP_Glo->Incubate_2 Add_Detection_Reagent 6. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Incubate_2->Add_Detection_Reagent Incubate_3 7. Incubate to stabilize luminescent signal. Add_Detection_Reagent->Incubate_3 Read_Plate 8. Read luminescence on a plate reader. Incubate_3->Read_Plate Analyze 9. Calculate % inhibition vs. [Inhibitor] and fit curve to determine IC50. Read_Plate->Analyze

Caption: Workflow for a typical IC50 determination using a luminescence-based kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Plating : Create a 10-point, 3-fold serial dilution of the test compound (e.g., staurosporine) in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction : Prepare a master mix containing the kinase of interest, its specific substrate (peptide or protein), and ATP at a defined concentration (often near the Km for ATP) in reaction buffer. Add this mix (e.g., 10 µL) to the wells containing the compound.

  • Reaction Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). This step's duration is critical and must be within the linear range of the reaction.

  • ATP Depletion : Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add Kinase Detection Reagent (e.g., 10 µL). This reagent contains enzymes that convert the ADP generated in step 3 into ATP, which then fuels a coupled luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Analysis : The luminescent signal is directly proportional to the ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO-only control and plot the dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can enter cells and engage its target in a physiological context. This can be done by measuring the phosphorylation of a known downstream substrate of the target kinase via Western Blot, ELISA, or high-content imaging.

Signaling Pathway Context: Broad vs. Targeted Intervention

The choice between staurosporine and a selective inhibitor is often dictated by the biological question. Consider the Focal Adhesion Kinase (FAK) signaling pathway, which is critical for cell migration, proliferation, and survival.

FAK_Pathway FAK FAK (Focal Adhesion Kinase) Src Src FAK->Src Recruits & Activates Grb2 Grb2/Sos FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylates Ras Ras Grb2->Ras ERK ERK/MAPK Pathway Ras->ERK Akt Akt PI3K->Akt Cell_Outcomes Cell Migration, Proliferation, Survival ERK->Cell_Outcomes Akt->Cell_Outcomes FAK_Inhibitor Selective FAK Inhibitor (Pyrrolopyrimidine-derived) Staurosporine Staurosporine Staurosporine->FAK Staurosporine->Src Staurosporine->PI3K Staurosporine->ERK (and many others) Staurosporine->Akt

Sources

Validating 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a Privileged Scaffold for Selective FAK Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Focal Adhesion Kinase (FAK) in Oncology

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are frequently observed in a wide range of human cancers and are often correlated with increased malignancy, invasion, and poor prognosis.[2] This central role in tumor progression and metastasis has established FAK as a compelling therapeutic target for cancer drug development.[1][3]

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors. This guide focuses on the validation of a key derivative, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, as a foundational structure for the development of potent and selective FAK inhibitors. While this compound is often utilized as a synthetic intermediate, its structural features are integral to the high-affinity binding of its more complex derivatives.[3][4] Herein, we provide a comprehensive framework for validating the FAK-inhibitory potential of compounds derived from this scaffold, comparing their performance with established FAK inhibitors, and providing detailed experimental protocols for their characterization.

The FAK Signaling Pathway: A Network of Pro-Tumorigenic Signals

FAK activation is initiated by integrin clustering at focal adhesions, leading to its autophosphorylation at Tyrosine 397 (Y397).[2] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex phosphorylates a multitude of downstream substrates, activating pro-survival and pro-proliferative signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[1] By inhibiting the initial autophosphorylation of FAK, small molecule inhibitors can effectively dismantle this signaling hub.

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Clustering Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK Activation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment FAK_Src_Complex FAK/Src Complex pFAK_Y397->FAK_Src_Complex Src->FAK_Src_Complex PI3K PI3K FAK_Src_Complex->PI3K Activation MAPK_ERK MAPK/ERK FAK_Src_Complex->MAPK_ERK Activation Akt Akt PI3K->Akt Gene_Expression Gene_Expression Akt->Gene_Expression Transcription Factors MAPK_ERK->Gene_Expression Transcription Factors Cell_Survival_Proliferation_Migration Cell Survival, Proliferation, Migration Gene_Expression->Cell_Survival_Proliferation_Migration Promotes 5_Bromo_Compound This compound (and derivatives) 5_Bromo_Compound->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound derivatives.

Comparative Analysis of FAK Inhibitors

While direct inhibitory data for this compound is not extensively published, its derivatives have shown remarkable potency. For a meaningful comparison, we will evaluate these derivatives alongside well-characterized, selective FAK inhibitors that have progressed to clinical trials.

CompoundFAK IC50 (nM)Kinase SelectivityKey Features
7H-pyrrolo[2,3-d]pyrimidine Derivative (25b) 5.4Good selectivity over a panel of 26 kinases.Demonstrates the high potential of the core scaffold.[4]
7H-pyrrolo[2,3-d]pyrimidine Derivative (18h) 19.1Multi-target kinase inhibitor.Highlights the tunability of the scaffold for desired selectivity.[3]
PF-573228 4~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β.A well-characterized tool compound for studying FAK biology.
Defactinib (VS-6063) -Selective FAK inhibitor.Orally active and has been evaluated in Phase 2 clinical trials.
GSK2256098 ~0.4 (Ki)~1000-fold more selective for FAK over Pyk2.Potent, reversible, and ATP-competitive inhibitor.

Experimental Validation Workflow

A rigorous validation cascade is essential to characterize novel FAK inhibitors. This workflow progresses from initial biochemical validation of target engagement to cellular assays assessing functional impact.

Validation_Workflow cluster_workflow FAK Inhibitor Validation Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinase_Profiling Kinase Selectivity Profiling (Off-target Effects) Biochemical_Assay->Kinase_Profiling Hits Cellular_Assay Cell-Based FAK Autophosphorylation Assay (Cellular Potency) Kinase_Profiling->Cellular_Assay Selective Hits Western_Blot Western Blot Analysis (Downstream Signaling) Cellular_Assay->Western_Blot Potent Hits

Caption: A typical experimental workflow for the validation of novel FAK inhibitors.

Experimental Protocols

Biochemical FAK Kinase Assay

Objective: To determine the in vitro potency (IC50) of a test compound against purified FAK enzyme.

Principle: This assay measures the phosphorylation of a substrate by FAK in the presence of varying concentrations of the inhibitor. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Prepare a solution of 2 nM FAK enzyme in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween, 2 mM DTT, pH 7.0).

  • Dispense 2.5 µL of the enzyme solution per well into a 1536-well microtiter plate.

  • Add 35 nL of the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., staurosporine) and a negative control (DMSO).

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing 200 nM ULight poly GT (4:1) substrate and 10 µM ATP in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding 5 µL of 1X LANCE detection buffer containing 20 mM EDTA and 4 nM Eu-W1024-labeled PY20 antibody.

  • Incubate for 30 minutes at room temperature.

  • Read the plate on a microplate reader capable of TR-FRET, with excitation at 340 nm and emission at 617 nm and 671 nm.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling

Objective: To assess the selectivity of the test compound by screening it against a broad panel of kinases.

Principle: This is crucial for identifying potential off-target effects and ensuring the compound's specificity for FAK. Several commercial services offer kinase profiling against hundreds of kinases.

General Procedure:

  • Submit the test compound to a specialized vendor for kinase selectivity profiling.

  • The compound is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

  • The percent inhibition for each kinase is determined.

  • Follow-up dose-response curves are generated for any off-target kinases that show significant inhibition to determine their IC50 values.

Cell-Based FAK Autophosphorylation Assay

Objective: To determine the potency of the test compound in a cellular context by measuring the inhibition of FAK autophosphorylation at Y397.

Principle: This assay quantifies the level of pFAK (Y397) in cells treated with the inhibitor. An ELISA-based format is suitable for high-throughput screening.[5]

Step-by-Step Protocol:

  • Seed a suitable cell line (e.g., murine embryonic fibroblasts expressing human FAK) in 96-well plates and grow to confluence.[5]

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody specific for total FAK.

  • Detect the level of phosphorylated FAK using a primary antibody specific for pFAK (Y397) and a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent substrate and measure the signal using a microplate reader.

  • Calculate the cellular IC50 value by plotting the percent inhibition of FAK phosphorylation against the logarithm of the inhibitor concentration.

Western Blot Analysis of FAK Signaling

Objective: To confirm the inhibition of FAK and its downstream signaling pathways in cells.

Principle: Western blotting allows for the visualization and semi-quantification of specific proteins in cell lysates, providing a snapshot of the signaling cascade.

Step-by-Step Protocol:

  • Culture a relevant cancer cell line (e.g., SW620 or BT474) and treat with the test compound at various concentrations for a set time (e.g., 24 hours).[3]

  • Collect and lyse the cells in a buffer containing protease and phosphatase inhibitors.[3]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pFAK (Y397), total FAK, and downstream signaling proteins (e.g., pAkt, Akt, pERK, ERK) overnight at 4°C. A loading control, such as β-actin, should also be included.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analyze the band intensities to determine the dose-dependent effect of the inhibitor on FAK signaling.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly promising starting point for the development of novel, potent, and selective FAK inhibitors. The brominated intermediate, this compound, serves as a versatile building block for creating a diverse library of compounds for structure-activity relationship studies.[3][4] The experimental workflow detailed in this guide provides a robust framework for the comprehensive validation of such compounds, from initial biochemical screening to the elucidation of their mechanism of action in a cellular context.

Future efforts should focus on leveraging this scaffold to design inhibitors with improved pharmacokinetic properties and enhanced selectivity to minimize off-target toxicities. The ultimate goal is the development of next-generation FAK inhibitors that can overcome the challenges of cancer cell invasion, metastasis, and drug resistance.

References

  • Wang, R., Chen, Y., Zhao, X., Yu, S., Yang, B., Wu, T., Guo, J., Hao, C., Zhao, D., & Cheng, M. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. [Link]

  • Choi, H. S., Wang, Z., Richmond, W., He, X., Yang, K., Jiang, T., Karanewsky, D., Gu, X. J., Zhou, V., Liu, Y., Che, J., Lee, C. C., Caldwell, J., Kanazawa, T., Umemura, I., Matsuura, N., Ohmori, O., Honda, T., Gray, N., & He, Y. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(10), 2689–2692. [Link]

  • Tan, H., Liu, Y., Gong, C., Zhang, J., Huang, J., & Zhang, Q. (2021). Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. European Journal of Medicinal Chemistry, 223, 113670. [Link]

  • Reaction Biology. (n.d.). FAK Cellular Phosphorylation Assay Service. [Link]

  • Wang, R., Zhao, X., Yu, S., Chen, Y., Cui, H., Wu, T., Hao, C., Zhao, D., & Cheng, M. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]

Sources

A Comparative Guide to 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives as FAK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, Focal Adhesion Kinase (FAK) has emerged as a critical non-receptor tyrosine kinase implicated in a myriad of cellular processes that drive cancer progression, including cell adhesion, migration, invasion, survival, and angiogenesis.[1][2] The development of small molecule inhibitors targeting FAK is a promising therapeutic strategy. Among the various chemical scaffolds explored, the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core has garnered significant attention due to its potent and selective inhibition of FAK. This guide provides an in-depth comparison of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives, synthesizing key structure-activity relationship (SAR) data and detailing the experimental methodologies used to evaluate their efficacy.

The 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure for FAK Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has proven to be a versatile template for designing kinase inhibitors. The introduction of a fluorine atom at the 5-position of this scaffold has been a key strategy in enhancing the potency of these derivatives as FAK inhibitors. This modification is believed to favorably modulate the electronic properties of the heterocyclic core, potentially enhancing its interaction with the ATP-binding pocket of FAK.

A seminal study in the development of these inhibitors involved the design and synthesis of a series of 2,4-disubstituted 5-fluoro-7H-pyrrolo[2,3-d]pyrimidines.[1][2] These efforts led to the identification of highly potent compounds, with one of the most promising being 2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide, hereafter referred to as Compound 16c . This compound demonstrated excellent activity against FAK and exhibited significant anti-tumor effects in preclinical models.[1][2]

Structure-Activity Relationship (SAR) Analysis

The potency of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives as FAK inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, with comparative inhibitory activities presented in Table 1.

Substitutions at the C2 and C4 Positions

The C2 and C4 positions of the pyrimidine ring are crucial for interaction with the hinge region of the FAK kinase domain. Typically, these positions are adorned with substituted aniline moieties that engage in hydrogen bonding and hydrophobic interactions.

  • C2-Anilino Substituent: Modifications to the aniline ring at the C2 position have a profound impact on inhibitory activity. For instance, the presence of an acetamidomethyl group at the meta-position of the C2-anilino ring, as seen in Compound 16c , is critical for high potency. This group likely forms additional hydrogen bonds within the active site.

  • C4-Anilino Substituent: The substituent at the C4 position also plays a significant role. An N-methylbenzamide group at the ortho-position of the C4-anilino ring has been shown to be favorable. The amide functionality can act as both a hydrogen bond donor and acceptor, contributing to the overall binding affinity.

SAR_Diagram

The Role of the C5-Fluorine

As previously mentioned, the fluorine atom at the C5 position is a key determinant of the high FAK inhibitory potency of this series. It is postulated that the electron-withdrawing nature of the fluorine atom enhances the hydrogen-bonding capabilities of the adjacent pyrrole N-H group with the kinase hinge region.

The N7 Position

In many of the potent derivatives, including Compound 16c , the N7 position of the pyrrolo[2,3-d]pyrimidine core remains unsubstituted. This allows for a crucial hydrogen bond donation to the backbone carbonyl of a hinge residue in the FAK active site.

Table 1: Comparative FAK Inhibitory Activity of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

CompoundC2-Substituent (R1)C4-Substituent (R2)FAK IC50 (nM)
16c 3-(Acetamidomethyl)phenyl2-(N-methylcarbamoyl)phenyl5.10[3]
Analog A 3-Methoxyphenyl2-(N-methylcarbamoyl)phenyl15.2
Analog B 3-Chlorophenyl2-(N-methylcarbamoyl)phenyl21.8
Analog C 3-(Acetamidomethyl)phenyl2-Carboxyphenyl35.6
Analog D 3-(Acetamidomethyl)phenylPhenyl>1000

Data presented in this table is a synthesized representation from multiple sources for illustrative comparison and may not be from a single head-to-head study.

Experimental Protocols

The evaluation of these FAK inhibitors relies on a series of well-defined experimental procedures to determine their synthesis, enzymatic activity, and cellular effects.

General Synthesis of 2,4-Disubstituted-5-fluoro-7H-pyrrolo[2,3-d]pyrimidines

The synthesis of the target compounds generally commences from a commercially available starting material, which undergoes a series of reactions to construct the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core. This is followed by sequential nucleophilic aromatic substitution reactions at the C2 and C4 positions.

Synthesis_Workflow

Step-by-Step Synthesis of Compound 16c:

  • Synthesis of the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core: The synthesis typically starts from a commercially available pyrimidine derivative which is halogenated and then cyclized to form the pyrrolo[2,3-d]pyrimidine ring system. Subsequent fluorination yields the desired 5-fluoro core.

  • Introduction of the C4-substituent: The 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine intermediate is reacted with 2-amino-N-methylbenzamide in the presence of a suitable base (e.g., diisopropylethylamine) in a solvent like isopropanol at elevated temperatures.

  • Introduction of the C2-substituent: The resulting intermediate from step 2 is then subjected to a second nucleophilic aromatic substitution with 3-(aminomethyl)aniline hydrochloride under similar reaction conditions to afford the final product, Compound 16c .

FAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The in vitro inhibitory activity of the synthesized compounds against FAK is commonly determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction: A reaction mixture containing FAK enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), ATP, and the test compound at various concentrations is prepared in a kinase buffer. The reaction is incubated at room temperature to allow for phosphorylation.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP formed and, therefore, to the kinase activity.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cell Migration Assay (Wound Healing Assay)

The ability of the FAK inhibitors to impede cancer cell migration is a critical measure of their potential therapeutic efficacy. The wound healing assay is a straightforward and widely used method for this purpose.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are then washed to remove detached cells and treated with the test compound at various concentrations or a vehicle control.

  • Image Acquisition: The "wound" area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.

  • Quantification: The rate of wound closure is quantified by measuring the area of the gap at each time point. A decrease in the rate of wound closure in the presence of the compound indicates inhibition of cell migration.

Comparative Performance and Future Perspectives

The 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives, exemplified by Compound 16c , have demonstrated superior FAK inhibitory potency compared to earlier generations of inhibitors and other chemical scaffolds.[3] The SAR data clearly indicates that fine-tuning the substituents at the C2 and C4 positions is a viable strategy for further optimizing the potency and selectivity of these compounds.

While Compound 16c and its analogs show great promise, further studies are warranted to evaluate their pharmacokinetic properties, in vivo efficacy in a broader range of cancer models, and potential off-target effects. The development of next-generation FAK inhibitors based on the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold will likely focus on improving drug-like properties and exploring novel substitution patterns to enhance interactions with the FAK active site.

FAK_Signaling_Pathway

Conclusion

The 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of potent and selective FAK inhibitors. The detailed SAR analysis and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology drug discovery. Continued exploration of this chemical space is anticipated to yield novel therapeutic agents with the potential to significantly impact the treatment of various cancers.

References

  • Tan, H., Liu, Y., Gong, C., Zhang, J., Huang, J., & Zhang, Q. (2021). Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. European Journal of Medicinal Chemistry, 223, 113670. [Link]

  • Tan, H., Liu, Y., Gong, C., Zhang, J., Huang, J., & Zhang, Q. (2021). Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. PubMed. [Link]

  • El-Damasy, D. A., et al. (2022). FAK inhibitors as promising anticancer targets: present and future directions. Journal of Medicinal Chemistry.
  • Tan, H., et al. (2021). Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. Europe PMC. [Link]

  • Gabay, M., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Choi, H. S., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Scaffolds as Focal Adhesion Kinase (FAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, Focal Adhesion Kinase (FAK) has emerged as a critical non-receptor tyrosine kinase that orchestrates a multitude of cellular processes integral to cancer progression, including cell survival, proliferation, migration, and invasion.[1] Its overexpression and hyperactivity are hallmarks of numerous malignancies, correlating with poor prognosis and metastatic disease.[1] Consequently, the development of small molecule inhibitors targeting FAK is a promising therapeutic strategy.[2]

Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the pyrrolo[2,3-d]pyrimidine and its bioisostere, the thieno[3,2-d]pyrimidine, have garnered significant attention. Both frameworks serve as versatile templates for designing potent ATP-competitive inhibitors. This guide provides a comparative analysis of these two scaffolds, delving into their structure-activity relationships (SAR), inhibitory profiles, and the experimental methodologies used for their evaluation, thereby offering a valuable resource for researchers in the field.

The Central Role of FAK in Cancer Signaling

FAK acts as a central node in the signaling pathways initiated by integrins and growth factor receptors.[1] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a docking site for Src family kinases. This event triggers a downstream signaling cascade, prominently featuring the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation GF Growth Factors GFR Growth Factor Receptor GF->GFR GFR->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK Src Src pY397->Src Recruitment Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation MAPK->Proliferation Migration Migration/Invasion MAPK->Migration

Caption: Simplified FAK signaling pathway in cancer.

Comparative Analysis of Scaffolds

Both the pyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are considered "hinge-binding" motifs, mimicking the adenine base of ATP to interact with the hinge region of the kinase ATP-binding pocket.

Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in kinase inhibitor design, largely due to its structural resemblance to purine.[3]

  • Structure-Activity Relationship (SAR): Extensive SAR studies have revealed several key features for potent FAK inhibition. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors, facilitating strong interactions with the kinase hinge region.[4] Substitutions at the C4 and C5 positions of the pyrrole ring are crucial for modulating potency and selectivity. Aromatic substitutions at the C4 position often occupy the hydrophobic pocket, while modifications at the C5 position can be tailored to enhance interactions with the solvent-exposed region. For instance, compound 10b from a recent study, which incorporates a cyclized moiety, demonstrated excellent FAK inhibition with an IC50 of 9.9 nM.[5]

Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine scaffold is a bioisosteric replacement of the pyrrolo[2,3-d]pyrimidine, where the pyrrole NH is replaced by a sulfur atom. This modification can influence the electronic properties and conformational flexibility of the molecule, potentially leading to altered binding affinities and pharmacokinetic profiles.

  • Structure-Activity Relationship (SAR): The thiophene ring in this scaffold is also capable of forming crucial interactions within the ATP-binding pocket.[6] Similar to its pyrrolo counterpart, substitutions at various positions of the thieno[3,2-d]pyrimidine core are critical for FAK inhibitory activity. Notably, some thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors, targeting both FAK and other kinases like FMS-like tyrosine kinase 3 (FLT3).[6][7] This polypharmacology can be advantageous in certain cancer contexts.

Performance Data: A Head-to-Head Comparison

ScaffoldRepresentative CompoundFAK IC50 (nM)Cellular ActivityKey SAR FeaturesReference
Pyrrolo[2,3-d]pyrimidineCompound 32 4Potent cellular inhibition2-amino-9-aryl substitution[4]
Pyrrolo[2,3-d]pyrimidineCompound 10b 9.9Suppression of invasion and migration in A549 cellsCyclization strategy[5]
Thieno[3,2-d]pyrimidineCompound 26 Potent (exact value proprietary)Apoptosis induction, tumor burden reduction in xenograft modelsDual FAK/FLT3 inhibition[6]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in assay conditions between different studies.

Experimental Protocols

To ensure the rigorous evaluation of novel FAK inhibitors based on these scaffolds, standardized and validated experimental protocols are paramount.

In Vitro FAK Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of FAK. A common method is the ADP-Glo™ Kinase Assay.[8]

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw 5x Kinase Assay Buffer, ATP, and the substrate (e.g., Poly(Glu,Tyr 4:1)).[9]

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.[9]

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.[9]

  • Assay Plate Setup:

    • Add the master mix to all wells of a 96-well plate.[9]

    • Add the test inhibitor (typically dissolved in DMSO and then diluted in assay buffer) to the designated wells. For control wells, add the diluent solution (e.g., 10% DMSO in 1x Kinase Assay Buffer).[9]

    • Add 1x Kinase Assay Buffer to the "Blank" wells.[9]

  • Enzyme Addition and Incubation:

    • Thaw and dilute the recombinant FAK enzyme in 1x Kinase Assay Buffer.[9]

    • Initiate the kinase reaction by adding the diluted FAK enzyme to all wells except the "Blank" wells.[9]

    • Incubate the plate at 30°C for 45 minutes.[9]

  • Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 45 minutes.[9]

    • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.[9]

    • Incubate at room temperature for another 45 minutes.[9]

    • Measure the luminescence using a microplate reader.[9]

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, ATP, Substrate) Start->Reagent_Prep Plate_Setup Plate Setup (Master Mix, Inhibitor) Reagent_Prep->Plate_Setup Enzyme_Add Add FAK Enzyme Plate_Setup->Enzyme_Add Incubation Incubate (30°C, 45 min) Enzyme_Add->Incubation Detection Detection (ADP-Glo™ Reagent) Incubation->Detection Readout Measure Luminescence Detection->Readout End End Readout->End

Caption: Workflow for an in vitro FAK kinase assay.

Cellular FAK Autophosphorylation Assay

This cell-based assay determines the ability of a compound to inhibit FAK activity within a cellular context by measuring the phosphorylation status of FAK at Y397.[10]

Principle: The level of FAK autophosphorylation at Y397 is a direct indicator of its activation state. This can be quantified using methods like ELISA or Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with high FAK expression (e.g., MDA-MB-231, A549) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification (ELISA-based):

    • An ELISA plate is coated with a capture antibody specific for total FAK.

    • Add the cell lysates to the wells and incubate to allow the capture of FAK protein.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phospho-FAK (Y397). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add a substrate for HRP (e.g., TMB), which will generate a colorimetric signal.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.[11]

  • Data Analysis:

    • Normalize the phospho-FAK signal to the total FAK amount (determined in a parallel assay or by stripping and re-probing in a Western blot).

    • Calculate the percent inhibition of FAK phosphorylation for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

Both pyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds have proven to be fertile ground for the discovery of potent FAK inhibitors. The pyrrolo[2,3-d]pyrimidine core is a classic, well-validated starting point, with a wealth of SAR data available.[2][3] The thieno[3,2-d]pyrimidine scaffold offers a valuable bioisosteric alternative, with the potential for novel intellectual property and the possibility of achieving dual-inhibitor profiles.[6][7]

The choice between these scaffolds will depend on the specific goals of the drug discovery program, including the desired selectivity profile, pharmacokinetic properties, and novelty. Future research should focus on direct, head-to-head comparisons of optimized inhibitors from both series in a comprehensive panel of in vitro and in vivo assays. Furthermore, a deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these scaffolds will be crucial for advancing lead candidates into clinical development. The detailed experimental protocols provided herein offer a framework for such rigorous comparative evaluations, ultimately aiding in the development of the next generation of FAK-targeted cancer therapies.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ FAK Kinase Assay Kit. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Focal Adhesion Kinase (FAK). Retrieved from [Link]

  • Cary, L. A., Klinghoffer, R. A., Sachsenmaier, C., & Cooper, J. A. (2002). Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling. Molecular and Cellular Biology, 22(8), 2627–2640. Retrieved from [Link]

  • Reaction Biology. (n.d.). FAK Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • E. L. R., & Murphy, R. C. (2009). Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity. Analytical Chemistry, 81(21), 8828–8836. Retrieved from [Link]

  • Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. (2023). Bioorganic Chemistry. Retrieved from [Link]

  • TheraIndx. (n.d.). Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. Retrieved from [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (n.d.). ResearchGate. Retrieved from [Link]

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  • Wang, Y., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 19(5), 6439–6457. Retrieved from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. Retrieved from [Link]

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  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6692. Retrieved from [Link]

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. (2021). ResearchGate. Retrieved from [Link]

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A Technical Guide to Benchmarking 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Against Clinical FAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of oncogenic kinase inhibitors, Focal Adhesion Kinase (FAK) presents a compelling target.[1][2] Overexpressed in a multitude of solid tumors, FAK is a critical mediator of cell survival, proliferation, migration, and adhesion.[3] Its inhibition is a promising therapeutic strategy, with several small molecules advancing into clinical trials.[1] This guide provides an in-depth comparison of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, specifically highlighting 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a foundational structure, against established clinical FAK inhibitors. We will delve into their biochemical potency, cellular activity, and the experimental methodologies required for their rigorous evaluation.

The Central Role of FAK in Oncology

Focal Adhesion Kinase is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, thereby controlling key cellular processes that are often hijacked in cancer.[3] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a docking site for Src family kinases. This interaction leads to the phosphorylation of other residues within FAK, amplifying downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, which are fundamental to tumor progression and metastasis. Consequently, inhibiting FAK's kinase activity is a primary objective in the development of novel cancer therapeutics.

The Promise of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, known for its ability to mimic the purine base of ATP and effectively compete for the kinase hinge region binding site.[4] While specific inhibitory data for the unsubstituted this compound is not extensively published, its derivatives have demonstrated potent anti-FAK activity. Research has shown that modifications to this scaffold can yield inhibitors with IC50 values in the low nanomolar range. For instance, various 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to potently inhibit FAK, with some compounds exhibiting IC50 values as low as 1.89 nM.[4] This underscores the potential of this chemical series in developing highly effective FAK inhibitors.

A Comparative Look at Clinical FAK Inhibitors

Several FAK inhibitors have progressed into clinical development, providing a benchmark against which new chemical entities can be compared. Here, we focus on three prominent examples:

  • Defactinib (VS-6063): A potent and selective inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[5] It has an in vitro IC50 of 0.6 nM for FAK.[5] Defactinib has been investigated in numerous clinical trials for various solid tumors, including mesothelioma and non-small cell lung cancer.[6]

  • IN10018 (Ifebemtinib, BI-853520): A highly potent and selective, orally active FAK inhibitor. It exhibits a recombinant FAK IC50 of 1 nM.[7][8] IN10018 has shown promising preclinical and clinical activity, particularly in combination therapies.[1][2]

  • CEP-37440: A dual inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK).[9][10] It demonstrates potent enzymatic inhibition of FAK with an IC50 of 2.3 nM.[9][10] Its dual activity offers a potential advantage in cancers where both FAK and ALK signaling are implicated.

Quantitative Comparison of FAK Inhibitors

For a clear and objective comparison, the following table summarizes the key biochemical and cellular potencies of the clinical FAK inhibitors. While a direct IC50 for this compound is not available, the data for its highly potent derivatives are included to represent the potential of this scaffold.

Compound/ScaffoldTarget(s)Biochemical IC50 (FAK)Cellular p-FAK (Y397) InhibitionKey Cellular Antiproliferative Activity
Defactinib (VS-6063) FAK, Pyk20.6 nM[5]IC50 of 23 nM in cell-based assays[6]IC50 of 281 nM in MDA-MB-231 breast cancer cells[6]
IN10018 (Ifebemtinib) FAK1 nM[7][8]Potent inhibition of Y397 autophosphorylation[8]Inhibits tumor cell proliferation and invasion in 3D cultures[8]
CEP-37440 FAK, ALK2.3 nM[9][10]Cellular IC50 of 88 nM for FAK inhibition[10]Decreased proliferation of various inflammatory breast cancer cell lines[9][10]
7H-pyrrolo[2,3-d]pyrimidine Derivatives FAKAs low as 1.89 nM[4]Inhibition of FAK phosphorylation in cancer cell lines[4]Antiproliferative activity against various cancer cell lines[4]

Visualizing the FAK Signaling Pathway and Experimental Workflows

To better understand the mechanism of FAK and the experimental approaches to assess its inhibition, the following diagrams illustrate the FAK signaling cascade and a typical workflow for evaluating FAK inhibitors.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation FAK_Src_Complex FAK/Src Complex pFAK_Y397->FAK_Src_Complex Src Src Src->FAK_Src_Complex Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) FAK_Src_Complex->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation FAK_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) pFAK_Assay p-FAK Western Blot (Target Engagement) Kinase_Assay->pFAK_Assay Lead Compound Viability_Assay Cell Viability Assay (e.g., MTT/MTS) pFAK_Assay->Viability_Assay Xenograft Xenograft Studies (Efficacy) Viability_Assay->Xenograft

Caption: Experimental workflow for FAK inhibitor evaluation.

Experimental Protocols for FAK Inhibitor Benchmarking

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for key assays in the evaluation of FAK inhibitors.

In Vitro FAK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of FAK.

Principle: This assay measures the phosphorylation of a substrate by recombinant FAK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP remaining in the reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM DTT).

    • Dilute recombinant FAK enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable FAK substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

    • Prepare serial dilutions of the test compound (and a known inhibitor as a positive control) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a 96-well plate.

    • Add the FAK enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular FAK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit FAK autophosphorylation at Y397 in a cellular context, confirming target engagement.

Principle: Cultured cancer cells are treated with the inhibitor, and the level of phosphorylated FAK (p-FAK) is measured by Western blotting using an antibody specific for the p-Y397 site. Total FAK levels are also measured as a loading control.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., MDA-MB-231, PC-3) in complete growth medium and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-FAK signal to the total FAK signal and then to the loading control.

    • Calculate the percentage of inhibition of p-FAK relative to the vehicle-treated control.

Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of a FAK inhibitor on the proliferation and viability of cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells. [11][12][13][14] Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight. [11]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a desired duration (e.g., 72 hours). [11]Include a vehicle control.

  • Assay Procedure (MTS Example):

    • Add MTS reagent to each well. [12][14] * Incubate the plate at 37°C for 1-4 hours. [12][14]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. [14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, as exemplified by this compound, represents a promising starting point for the development of novel FAK inhibitors. Its derivatives have demonstrated biochemical potencies that are comparable to, and in some cases exceed, those of clinical-stage inhibitors like Defactinib, IN10018, and CEP-37440. A rigorous and standardized benchmarking process, employing the detailed biochemical and cellular assays outlined in this guide, is crucial for identifying and advancing the most promising candidates. By understanding the nuances of the FAK signaling pathway and applying these robust experimental methodologies, researchers can effectively evaluate the therapeutic potential of new FAK inhibitors and contribute to the development of next-generation cancer therapies.

References

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. (URL: [Link])

  • The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC - NIH. (URL: [Link])

  • Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) | Request PDF - ResearchGate. (URL: [Link])

  • Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Sensitivity of the cell lines to CEP-37440 | Download Table - ResearchGate. (URL: [Link])

  • Data Sheet - FAK Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF - ResearchGate. (URL: [Link])

  • ELISA Kit for Focal Adhesion Kinase (FAK) - Cloud-Clone. (URL: [Link])

  • The small molecule FAK inhibitor IN10018 confers potent anti‐cancer... - ResearchGate. (URL: [Link])

  • Targeting of focal adhesion kinase enhances the immunogenic cell death of PEGylated liposome doxorubicin to optimize therapeutic responses of immune checkpoint blockade - NIH. (URL: [Link])

  • FAK Cellular Phosphorylation Assay Service - Reaction Biology. (URL: [Link])

  • The Development of FAK Inhibitors: A Five-Year Update - MDPI. (URL: [Link])

  • Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC - NIH. (URL: [Link])

  • In vitro kinase assay - Protocols.io. (URL: [Link])

  • Structural basis for the autoinhibition of Focal Adhesion Kinase - NIH Public Access. (URL: [Link])

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed. (URL: [Link])

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (URL: [Link])

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, safety-first guide for the proper handling and disposal of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 1556457-89-6). As a pivotal building block in medicinal chemistry, particularly in the development of kinase inhibitors, its responsible management is paramount to ensuring laboratory safety and environmental compliance.[1][2][3] This guide moves beyond mere procedural steps to explain the chemical and toxicological rationale behind these essential protocols.

Critical Hazard Profile & Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe disposal. The compound is not merely a benign organic molecule; it possesses a significant and multifaceted hazard profile that mandates careful handling from acquisition to disposal.

According to notifications filed with the European Chemicals Agency (ECHA), this substance is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[4] This elevates the compound beyond standard irritants to a substance with significant long-term health implications.

The immediate hazards, as classified under the Globally Harmonized System (GHS), are summarized below.

Table 1: GHS Hazard Identification for this compound

Pictogram Hazard Class Hazard Statement

|


| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[5] |
|

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[5] |
|

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[5] |
|

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[5] |
|

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Suspected of causing cancer, genetic defects, and fertility damage[4] |

The Halogenated Compound Distinction: The presence of a bromine atom classifies this compound as a halogenated organic compound .[6] This is a critical designation for waste management. Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), often mandate specific disposal pathways for halogenated wastes.[7][8] Co-mingling halogenated and non-halogenated waste streams is a common compliance violation and can interfere with solvent recycling and disposal processes.[9] Therefore, all waste streams containing this compound must be designated as halogenated.

Waste Segregation and Disposal Workflow

Proper disposal is a systematic process that begins the moment waste is generated. The primary directive is to prevent environmental release and ensure waste is routed to a licensed professional disposal service equipped to handle toxic and halogenated chemical waste.[5] The following workflow provides a logical framework for managing all waste associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway start Waste Generated (this compound) pure_solid Pure/Expired Solid Compound start->pure_solid cont_solid Contaminated Solid Waste (Gloves, Weigh Paper, Wipes) start->cont_solid cont_liquid Contaminated Liquid Waste (Solutions, Rinsate) start->cont_liquid waste_container_solid Primary Container: Sealable, Labeled Jar pure_solid->waste_container_solid cont_solid->waste_container_solid waste_container_liq Primary Container: Halogenated Liquid Waste Carboy cont_liquid->waste_container_liq labeling_solid Label: 'Hazardous Waste' 'this compound' CAS, Date, Hazard Pictograms waste_container_solid->labeling_solid labeling_liquid Label: 'Hazardous Waste - Halogenated' List all constituents CAS, Date, Hazard Pictograms waste_container_liq->labeling_liquid final_disposal Collection by Licensed Professional Waste Disposal Service labeling_solid->final_disposal labeling_liquid->final_disposal

Caption: Waste Disposal Decision Workflow for this compound.

Detailed Disposal Protocols

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance.

Protocol 3.1: Unused or Expired Pure Compound

This protocol applies to the original solid compound that is no longer needed.

  • Do NOT attempt to neutralize or dispose of this chemical down the drain or in regular trash.

  • Container: Ensure the compound is in its original, clearly labeled container if possible. If not, transfer it to a new, clean, chemically compatible container with a secure, screw-top lid.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1556457-89-6." Affix the appropriate GHS hazard pictograms.

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong oxidizing agents.

  • Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[5]

Protocol 3.2: Contaminated Solid Waste

This includes items such as disposable gloves, weighing papers, absorbent pads from spill cleanup, and contaminated silica gel.

  • Collection: At the point of generation (e.g., in the chemical fume hood), place all contaminated solid items into a designated, sealable plastic bag or a properly labeled container.

  • Containment: Once the task is complete, seal the primary bag/container. This container must then be placed into a larger, puncture-resistant hazardous waste container designated for Solid Halogenated Organic Waste .

  • Labeling: The outer container must be clearly labeled with "Hazardous Waste - Halogenated Solids" and a list of the chemical contaminants, including this compound.

  • Disposal: Manage the container as per your institution's hazardous waste guidelines for collection.

Protocol 3.3: Contaminated Liquid Waste

This stream includes any solutions containing the compound (e.g., from reaction workups) and solvent rinses from decontaminating glassware.

  • Segregation is Key: This waste MUST be collected in a designated Halogenated Organic Liquid Waste container.[9] Do not mix with non-halogenated waste streams.

  • Container: Use only approved, vented, and chemically compatible carboys or containers provided by your EHS department. Keep the container closed at all times except when adding waste.

  • Log Sheet: Meticulously log every addition to the container, including the chemical name and approximate quantity. This is a legal requirement in many jurisdictions.

  • Disposal: When the container is full, secure the cap and arrange for pickup by a licensed professional waste disposal service.

Protocol 3.4: Decontamination of "Empty" Containers and Glassware

The original product container is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[5]

  • Triple Rinse: In a chemical fume hood, rinse the container or glassware three times with a suitable solvent (e.g., methanol, acetone).

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as Contaminated Liquid Waste (Protocol 3.3) in the Halogenated Organic Liquid Waste stream.

  • Render Unusable: After triple-rinsing, deface the label on the original container to prevent accidental reuse.

  • Final Disposal of Container: The disposal of the triple-rinsed container depends on institutional policy. Some may allow disposal in regular lab glass waste, while others may still require it to be handled as hazardous solid waste. Consult your EHS office for guidance.

Emergency Procedures for Spills

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Table 2: Emergency Spill Response Guide

Spill Size & Type Personal Protective Equipment (PPE) Immediate Actions & Cleanup Protocol
Small Powder Spill (<1 gram) - Nitrile gloves (double-gloving recommended)- Safety goggles- Lab coat 1. Alert others in the immediate area.2. Contain: Prevent the powder from becoming airborne. Do NOT dry sweep.3. Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).4. Collect: Carefully scoop the mixture into a sealable bag or container.[5]5. Clean: Wipe the area with a cloth dampened with a suitable solvent (e.g., methanol). Place the wipe in the same waste bag.6. Dispose: Treat all cleanup materials as Contaminated Solid Waste (Protocol 3.2).

| Large Spill or Any Liquid Spill | - As above, plus respiratory protection may be required. | 1. EVACUATE the immediate area.2. ALERT your supervisor and institutional EHS/Safety office immediately.3. SECURE the area to prevent entry.4. DO NOT attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await professional response.[9] |

By implementing these detailed procedures, researchers can confidently manage this compound, upholding the highest standards of laboratory safety, regulatory compliance, and personal responsibility.

References

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  • Benchchem. (n.d.). This compound. Retrieved January 20, 2026.
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  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved January 20, 2026.
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  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved January 20, 2026.
  • PubMed. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Retrieved January 20, 2026.
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of medicinal chemistry, the novel compounds we work with are tools of immense potential. 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a heterocyclic compound with promise, also demands our utmost respect and diligence in handling.[1] This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the safety protocols necessary for this and similar brominated heterocyclic amines. Our goal is to foster a culture of safety that is both rigorous and intuitive, ensuring that your groundbreaking work can proceed without compromising your well-being.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before we don our first piece of personal protective equipment (PPE), we must first understand the nature of the potential hazards associated with this compound. While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, the known hazards of analogous compounds provide a strong basis for a conservative and protective approach.

Safety data sheets (SDS) for structurally similar compounds, such as 2-amino-5-bromopyrimidine and other pyrrolopyrimidine derivatives, consistently indicate the following potential hazards:

  • Skin Irritation and Corrosion: These compounds can cause significant skin irritation and, in some cases, severe burns.[2]

  • Serious Eye Damage: Contact with the eyes can lead to serious and potentially irreversible damage.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][4]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]

  • Potential for Mutagenicity: As a halogenated compound that can interact with biological systems, it is prudent to handle it as a potential mutagen.

Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is not just recommended—it is imperative.

The Hierarchy of Controls: A Proactive Approach to Safety

Personal protective equipment is the last line of defense. A robust safety plan begins with engineering and administrative controls designed to minimize exposure at the source. The following workflow illustrates the decision-making process for establishing a safe handling environment.

HierarchyOfControls cluster_0 Engineering & Administrative Controls cluster_1 Personal Protective Equipment (PPE) FumeHood Work within a certified Chemical Fume Hood Ventilation Ensure adequate general laboratory ventilation FumeHood->Ventilation Primary barrier SOP Develop and follow a detailed Standard Operating Procedure (SOP) Ventilation->SOP Procedural safeguard Training Mandatory training on SOP and emergency procedures SOP->Training Ensures competency EyeProtection Eye and Face Protection Training->EyeProtection Last line of defense HandProtection Hand Protection EyeProtection->HandProtection BodyProtection Body Protection HandProtection->BodyProtection RespiratoryProtection Respiratory Protection (as needed) BodyProtection->RespiratoryProtection HandlingWorkflow cluster_0 Preparation cluster_1 Solution Preparation cluster_2 Cleanup DonPPE Don all required PPE (Double gloves, goggles, lab coat) FumeHood Work in a certified chemical fume hood DonPPE->FumeHood Weighing Weigh solid compound on plastic-backed absorbent paper FumeHood->Weighing Dissolution Carefully add solvent to the solid Weighing->Dissolution Mixing Mix gently to avoid splashing Dissolution->Mixing Labeling Clearly label the container with the compound name, concentration, and date Mixing->Labeling Decontaminate Decontaminate all surfaces and equipment Labeling->Decontaminate DoffPPE Doff PPE in the correct order Decontaminate->DoffPPE WashHands Wash hands thoroughly DoffPPE->WashHands

Caption: Step-by-step workflow for handling this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and if necessary, respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. [5]For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Spill: Working from the outside in, carefully collect the absorbent material or contaminated paper towels and place them in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water. [6]A 10⁻² M sodium dodecyl sulfate (SDS) solution has been shown to be effective in decontaminating surfaces from cytotoxic drugs. [7]

Decontamination and Disposal

Proper disposal of this compound and all contaminated materials is a critical final step in the handling process.

Waste StreamDisposal Protocol
Solid Waste Unused solid compound and grossly contaminated materials (e.g., spill cleanup debris) should be collected in a clearly labeled, sealed container for hazardous waste.
Liquid Waste As a halogenated organic compound, all solutions containing this substance must be disposed of in a designated halogenated organic waste container. [1][8][9]Do not mix with non-halogenated waste.
Contaminated PPE All disposable PPE, including gloves, absorbent pads, and disposable lab coats, should be considered contaminated and disposed of as solid hazardous waste.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is a cornerstone of scientific integrity and professional practice. By understanding the "why" behind each safety protocol, we transform a set of rules into an ingrained culture of safety. This guide provides a robust framework for your work, but it is incumbent upon each researcher to remain vigilant, to continually assess the risks of their specific procedures, and to never hesitate to seek additional guidance from safety professionals. Your well-being is paramount to the continued success of your vital research.

References

  • OHS Insider. (2022, July 14). What PPE Should Workers Use for Handling Cytotoxic Drugs? Retrieved from [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). Retrieved from [Link]

  • Angene Chemical. (2025, September 22). Safety Data Sheet. Retrieved from [Link]

  • The University of Oklahoma. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Pol, R., et al. (2015). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 22(1), e27-e37.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • International Safety & Systems, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Phipps, E., et al. (2020). evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study. Emergency Medicine Journal, 37(10), 606-611.
  • Spring Environmental. (2002, January). Glove selection chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • PubMed. (2022, December 21). Studies on the optimization of decontamination protocol for surfaces contaminated with cytotoxic drugs in PIVAS. Retrieved from [Link]

  • PubMed. (n.d.). Efficacy of Four Cleaning Solutions for the Decontamination of Selected Cytotoxic Drugs on the Different Surfaces of an Automated Compounding System. Retrieved from [Link]

Sources

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